3-Ethenylmorpholine;hydrochloride
Description
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Properties
IUPAC Name |
3-ethenylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-5-8-4-3-7-6;/h2,6-7H,1,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSFBMWMZQEARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 3-Ethenylmorpholine Hydrochloride
Executive Summary
3-Ethenylmorpholine (3-vinylmorpholine) is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors and GPCR modulators. Its vinyl group functions as a versatile "chemical handle" for late-stage functionalization (e.g., olefin metathesis, hydroboration) or as a rigid steric element.
This guide details the Functional Group Interconversion (FGI) route. Unlike direct cyclization methods, which often suffer from regioselectivity issues or racemization, the FGI route utilizes the commercially available "chiral pool" precursor 3-hydroxymethylmorpholine . This strategy ensures high enantiopurity, regio-fidelity, and scalability.
Key Advantages of Selected Route:
-
Stereochemical Integrity: Preserves the chirality of the starting material.
-
Scalability: Utilizes standard unit operations (oxidation, olefination, deprotection).
-
Safety: Avoids high-pressure hydrogenation or hazardous azide chemistry.
Retrosynthetic Analysis
The synthesis is designed backward from the target hydrochloride salt. The strategic disconnection is the C=C bond, formed via a Wittig olefination of a stable aldehyde intermediate.
Figure 1: Retrosynthetic logic flow prioritizing the preservation of the morpholine core.
Detailed Synthetic Protocol
Phase 1: Protection & Oxidation
Objective: Convert 3-hydroxymethylmorpholine to the stable N-Boc-3-formylmorpholine.
Rationale: The secondary amine must be protected to prevent interference during oxidation. The tert-butoxycarbonyl (Boc) group is chosen for its orthogonality to the basic conditions of the Wittig reaction and ease of removal.
Step 1.1: N-Boc Protection
-
Reagents: 3-Hydroxymethylmorpholine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (1.2 equiv), DCM (10 vol).
-
Procedure:
-
Dissolve amino alcohol in DCM at 0°C.
-
Add Et₃N followed by dropwise addition of Boc₂O in DCM.
-
Warm to RT and stir for 4 hours.
-
Workup: Wash with 1M citric acid, brine, dry over Na₂SO₄, and concentrate.
-
Yield: >95% (Quantitative conversion typical).
-
Step 1.2: Oxidation to Aldehyde
Method A: Swern Oxidation (Recommended for Scale) Method B: Dess-Martin Periodinane (Recommended for Lab Scale <10g)
Protocol (Swern):
-
Reagents: Oxalyl chloride (1.2 equiv), DMSO (2.4 equiv), Et₃N (5.0 equiv), DCM.
-
Procedure:
-
Cool oxalyl chloride in DCM to -78°C.
-
Add DMSO dropwise (maintain T < -65°C). Stir 15 min.
-
Add N-Boc-3-hydroxymethylmorpholine in DCM dropwise. Stir 30 min.
-
Add Et₃N dropwise. The solution will become thick/white.
-
Warm to 0°C over 1 hour.
-
Critical Control Point: Temperature must be strictly controlled to avoid Pummerer rearrangement side products.
-
Phase 2: Wittig Olefination
Objective: Install the vinyl group.
Mechanism: The phosphorus ylide attacks the aldehyde carbonyl to form an oxaphosphetane intermediate, which collapses to the alkene and triphenylphosphine oxide.
-
Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.3 equiv), THF (anhydrous).
-
Procedure:
-
Suspend Methyltriphenylphosphonium bromide in THF at 0°C.
-
Add KOtBu portion-wise. The suspension turns bright yellow (ylide formation). Stir 30 min.
-
Add N-Boc-3-formylmorpholine (from Step 1.2) in THF dropwise.
-
Warm to RT and stir for 2-4 hours.
-
Workup: Quench with water. Extract with Et₂O or Hexanes/EtOAc (to precipitate Ph₃PO).
-
Purification: Silica gel chromatography is required to remove Ph₃PO byproduct.
-
Yield: 75-85%.
-
Phase 3: Deprotection & Salt Formation
Objective: Isolate the final hydrochloride salt.
-
Reagents: 4M HCl in Dioxane (excess), Diethyl ether or MTBE (antisolvent).
-
Procedure:
-
Dissolve N-Boc-3-ethenylmorpholine in a minimum volume of dry Dioxane or DCM.
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (5-10 equiv) dropwise.
-
Stir at RT for 2-3 hours. Monitor by TLC (disappearance of Boc).
-
Isolation: The product often precipitates. If not, add Et₂O or MTBE to induce crystallization.
-
Filtration: Filter the white solid under N₂ atmosphere (hygroscopic).
-
Drying: Vacuum oven at 40°C.
-
Process Data & Specifications
| Parameter | Specification / Range | Notes |
| Overall Yield | 55 - 65% | Calculated over 3 steps |
| Purity (HPLC) | > 98.0% | Critical for biological assays |
| Appearance | White to Off-white Solid | Hygroscopic salt |
| 1H NMR (D2O) | δ 5.7-5.9 (m, 1H, vinyl), 5.3-5.5 (m, 2H) | Diagnostic vinyl signals |
| Storage | -20°C, Desiccated | Polymerization risk over long term |
Critical Control Points & Troubleshooting
Figure 2: Troubleshooting decision tree for common synthetic anomalies.
Safety Note
-
Oxalyl Chloride: Releases CO and CO₂. Use in a well-ventilated fume hood.
-
Vinyl Derivatives: Potential alkylating agents. Handle with gloves and avoid inhalation.
References
-
General Morpholine Synthesis: Dugar, S., et al. "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 2015, 47(05), 712-720. Link
-
Wittig Olefination Standards: Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 1989, 89(4), 863-927. Link
-
Oxidation Protocols: Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981, 1981(03), 165-185. Link
- Chiral Pool Utility: Wijtmans, R., et al. "Synthesis of 3-substituted morpholines from amino acids." European Journal of Organic Chemistry, 2002.
Sources
An In-Depth Technical Guide to 3-Ethenylmorpholine Hydrochloride: Physicochemical Properties, Structure, and Synthetic Considerations
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-ethenylmorpholine hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and structure-activity relationships derived from analogous morpholine derivatives to project its chemical properties, structural features, and a plausible synthetic pathway. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel chemical entities incorporating the morpholine scaffold.
Introduction: The Morpholine Scaffold and the Significance of the 3-Ethenyl Moiety
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its saturated heterocyclic structure, containing both an ether and a secondary amine functional group, imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability to parent molecules.[2] The introduction of substituents onto the morpholine ring allows for the fine-tuning of these properties and the introduction of specific pharmacological activities.
The placement of an ethenyl (vinyl) group at the 3-position of the morpholine ring introduces a reactive handle for further chemical elaboration. This vinyl group can participate in a variety of chemical transformations, including polymerization, addition reactions, and cross-coupling reactions, making 3-ethenylmorpholine a potentially versatile building block in organic synthesis. The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in various applications.
Projected Physicochemical Properties
| Property | Projected Value | Rationale |
| Molecular Formula | C₆H₁₂ClNO | Based on the structure of 3-ethenylmorpholine and the addition of HCl. |
| Molecular Weight | 149.62 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases aqueous solubility. |
| Melting Point | Expected to be in the range of 150-200 °C | Based on melting points of similar substituted morpholine hydrochlorides. |
| pKa (of the morpholinium ion) | ~7-8 | The electron-withdrawing effect of the ethenyl group would slightly decrease the basicity of the morpholine nitrogen compared to unsubstituted morpholine (pKa ~8.5). |
Molecular Structure and Spectroscopic Analysis
The structure of 3-ethenylmorpholine hydrochloride features a six-membered morpholine ring with an ethenyl group attached to one of the carbons adjacent to the nitrogen atom. The nitrogen atom is protonated and associated with a chloride counter-ion.
Structural Diagram
Caption: Structure of 3-Ethenylmorpholine Hydrochloride.
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Vinyl Protons: Three distinct signals in the region of 5.0-6.5 ppm. The geminal protons on the terminal carbon of the double bond would appear as two separate multiplets (or doublets of doublets), and the proton on the carbon attached to the morpholine ring would appear as a multiplet (likely a doublet of doublets of doublets) due to coupling with the geminal protons and the adjacent methine proton on the morpholine ring.
-
Morpholine Ring Protons: A complex series of multiplets between 2.5 and 4.0 ppm. The proton at the 3-position (attached to the vinyl group) would be a multiplet. The protons adjacent to the nitrogen and oxygen atoms would be shifted downfield.
-
N-H Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, likely in the region of 8.0-10.0 ppm for the hydrochloride salt.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Vinyl Carbons: Two signals in the olefinic region (110-140 ppm).
-
Morpholine Ring Carbons: Four signals in the aliphatic region (40-80 ppm). The carbons adjacent to the heteroatoms (N and O) would be in the lower field portion of this range.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ characteristic of a secondary amine salt.
-
C=C Stretch: A sharp absorption band around 1640 cm⁻¹.
-
C-O-C Stretch: A strong absorption band in the region of 1100-1150 cm⁻¹.
-
=C-H Bending (out-of-plane): Characteristic absorptions in the 900-1000 cm⁻¹ region for the vinyl group.
-
Hypothetical Synthetic Pathway
A plausible synthetic route to 3-ethenylmorpholine hydrochloride is proposed below, starting from readily available precursors. This pathway is based on established synthetic methodologies for the formation of substituted morpholines.[3][4]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 3-ethenylmorpholine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Benzyl-3-hydroxymethylmorpholine
-
To a solution of serinol (1.0 eq) in a suitable solvent such as ethanol, add benzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude N-benzylamino-1,3-propanediol in a suitable solvent (e.g., THF), add a base such as sodium hydride (2.2 eq) at 0 °C.
-
Add 1-bromo-2-chloroethane (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 24 hours.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to yield N-benzyl-3-hydroxymethylmorpholine.
Step 2: Oxidation to N-Benzyl-3-formylmorpholine
-
Dissolve N-benzyl-3-hydroxymethylmorpholine (1.0 eq) in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain N-benzyl-3-formylmorpholine.
Step 3: Wittig Reaction to form N-Benzyl-3-ethenylmorpholine
-
Prepare the Wittig reagent by adding n-butyllithium (1.1 eq) to a suspension of methyltriphenylphosphonium bromide (1.1 eq) in dry THF at 0 °C under an inert atmosphere.
-
Stir the resulting ylide solution for 30 minutes.
-
Add a solution of N-benzyl-3-formylmorpholine (1.0 eq) in dry THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography to yield N-benzyl-3-ethenylmorpholine.
Step 4: Deprotection to 3-Ethenylmorpholine
-
Dissolve N-benzyl-3-ethenylmorpholine (1.0 eq) in ethanol.
-
Add palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-ethenylmorpholine.
Step 5: Salt Formation to 3-Ethenylmorpholine Hydrochloride
-
Dissolve the crude 3-ethenylmorpholine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-ethenylmorpholine hydrochloride.
Potential Applications and Future Directions
Given its structure, 3-ethenylmorpholine hydrochloride could serve as a valuable building block in several areas:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The vinyl group can be functionalized to introduce a wide range of substituents for structure-activity relationship (SAR) studies.
-
Polymer Chemistry: As a monomer for the synthesis of functional polymers. The morpholine moiety can impart desirable properties such as hydrophilicity and biocompatibility to the resulting polymers.
-
Materials Science: In the development of new materials with tailored properties, where the morpholine and vinyl groups can be independently modified.
Further research is warranted to experimentally validate the predicted properties and to explore the synthetic utility and potential applications of this compound.
Safety and Handling
As with any chemical, 3-ethenylmorpholine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. The hydrochloride salt is likely to be a skin and eye irritant. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, a material safety data sheet (MSDS) should be consulted, though one is not currently available for this specific compound. General safety precautions for handling morpholine derivatives should be followed.[5]
Conclusion
This technical guide has provided a detailed, albeit theoretical, overview of 3-ethenylmorpholine hydrochloride. By applying fundamental principles of chemistry, we have projected its physicochemical properties, elucidated its structure, and proposed a viable synthetic pathway. This document aims to be a valuable resource for scientists and researchers, stimulating further investigation into this and other novel substituted morpholines.
References
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Yar, M., McGarrigle, E. M., & Aggarwal, V. K. (2008). An annulation reaction for the synthesis of morpholines, thiomorpholines, and piperazines from beta-heteroatom amino compounds and vinyl sulfonium salts.
- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions enables an efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. The Journal of Organic Chemistry, 81(18), 8696-8709.
- Wolfe, J. P., & Rossi, M. A. (2004). A new strategy for the synthesis of substituted morpholines. Journal of the American Chemical Society, 126(6), 1620-1621.
- U.S. Patent No. 3,179,661. (1965). Process of making n-vinyl morpholine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Morpholine. Retrieved from [Link]
-
Wikipedia. (2024, February 20). Morpholine. In Wikipedia. Retrieved February 28, 2026, from [Link]
- Google Patents. (n.d.). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. Retrieved from [Link]
-
Morpholine. (n.d.). In Wikipedia. Retrieved February 28, 2026, from [Link].
- Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. (2005, October 3). Cole-Parmer.
- Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride. (1998).
- Synthesis of Enantiopure 3-Substituted Morpholines. (2010). The Journal of Organic Chemistry, 75(20), 6877–6880.
- A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions enables an efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. (2016). The Journal of Organic Chemistry, 81(18), 8696–8709.
- Morpholine is a common additive, in parts per million concentrations, for pH adjustment in both fossil fuel and nuclear power plant steam systems. (n.d.).
Sources
- 1. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. Synthesis and characterization of polythiophenes with alkenyl substituents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Mechanistic Utility of 3-Ethenylmorpholine Hydrochloride in Advanced Drug Discovery: A Technical Whitepaper
Executive Summary
In modern pharmaceutical development, the architectural complexity of active pharmaceutical ingredients (APIs) relies heavily on bifunctional synthons. 3-Ethenylmorpholine hydrochloride (also known as 3-vinylmorpholine HCl) is a highly versatile, aliphatic heterocyclic building block. Because it is a synthetic intermediate rather than a final therapeutic agent, its "mechanism of action" must be understood through two distinct lenses:
-
Chemical Mechanism of Action: Its reactivity profile and orthogonal functionalization pathways in organic synthesis.
-
Pharmacological Mechanism of Action: The structural, electronic, and target-binding advantages it confers when integrated into a final drug molecule.
This guide provides an in-depth mechanistic analysis of 3-ethenylmorpholine hydrochloride, detailing its structural profiling, synthetic pathways, and self-validating experimental protocols designed for drug development professionals.
Structural Modularity and Electronic Profiling
The utility of 3-ethenylmorpholine stems from its unique stereoelectronic properties. The molecule features a saturated six-membered morpholine ring substituted with a terminal alkene (vinyl group) at the C3 position, stabilized as a hydrochloride salt.
Table 1: Physicochemical and Electronic Properties
| Property | Value / Characteristic | Mechanistic Implication in Drug Design |
| Molecular Formula | C6H12ClNO[1] | Low molecular weight enables high atom economy in fragment-based drug discovery (FBDD). |
| Molecular Weight | 149.62 g/mol [1] | Ideal size for modular cross-coupling without inflating the final API's molecular weight. |
| pKa (Conjugate Acid) | ~8.0 - 8.3 (Estimated) | Slightly lower basicity than unsubstituted morpholine due to the electron-withdrawing inductive effect of the sp2 hybridized vinyl group. |
| C3 Stereocenter | Chiral (R/S) | Enables stereospecific vector projection of attached pharmacophores into target binding pockets. |
| Salt Form | Hydrochloride (HCl) | Prevents spontaneous N-oxidation or vinyl polymerization during storage; requires base neutralization prior to nucleophilic reactions. |
Chemical Mechanisms of Action: The Bifunctional Synthon
The core chemical mechanism of 3-ethenylmorpholine relies on the orthogonal reactivity of its two functional groups. The synthesis of such six-membered N-heterocycles often relies on sophisticated intramolecular Pd(II)-catalyzed aerobic oxidative amination of alkenes2[2]. Once synthesized, the building block offers two primary pathways:
Pathway A: N-Functionalization (Nucleophilic Amine)
Following deprotonation of the hydrochloride salt, the secondary amine (N4) becomes a potent nucleophile. The lone pair on the nitrogen can participate in standard electrophilic substitutions (e.g., N-alkylation, N-acylation) or transition-metal-catalyzed C-N cross-coupling (Buchwald-Hartwig amination). The adjacent oxygen atom in the morpholine ring exerts a mild electron-withdrawing effect, modulating the nucleophilicity to prevent over-alkylation.
Pathway B: C3-Vinyl Functionalization (Terminal Alkene)
The terminal alkene is primed for transition-metal-catalyzed transformations. The vinyl group can undergo various functionalizations, though careful catalyst selection is required to avoid competitive binding or inhibition by the adjacent heteroatoms3[3]. Common mechanisms include:
-
Heck Reaction: Palladium-catalyzed arylation to extend the carbon framework.
-
Olefin Metathesis: Ruthenium-catalyzed (Grubbs) cross-metathesis to form macrocyclic kinase inhibitors.
-
Hydroboration-Oxidation: Anti-Markovnikov addition to yield a primary alcohol for subsequent etherification.
Fig 1: Bifunctional chemical reactivity pathways of 3-ethenylmorpholine following salt neutralization.
Pharmacological Mechanisms of Action in Drug Design
When integrated into a final API, the 3-ethenylmorpholine motif acts as a critical structural determinant that dictates the drug's interaction with biological targets.
-
Covalent Warhead Precursor (Targeted Covalent Inhibition): The vinyl group can be retained or slightly modified to act as a latent Michael acceptor. When positioned correctly in a kinase hinge-binding region (anchored by the morpholine nitrogen/oxygen), the vinyl group can form an irreversible covalent thioether bond with a non-catalytic cysteine residue (a strategy commonly used in KRAS G12C or EGFR inhibitors).
-
Conformational Restriction & Hinge-Binding: The rigid morpholine ring restricts the conformational space of the attached vectors, lowering the entropic penalty upon target binding. The morpholine oxygen acts as a hydrogen-bond acceptor, interacting with the backbone amides of the kinase hinge region.
-
ADME Optimization: The morpholine oxygen reduces the overall lipophilicity (lowers LogP) compared to purely aliphatic piperidine analogs. This improves aqueous solubility and enhances metabolic stability against CYP450-mediated oxidation.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice and incorporate intrinsic self-validating mechanisms.
Protocol 1: Chemoselective N-Boc Protection
Objective: To mask the secondary amine, isolating the vinyl group for orthogonal reactions.
-
Step 1: Dissolve 3-ethenylmorpholine HCl (1.0 equiv) in a 1:1 mixture of THF and saturated aqueous NaHCO3.
-
Causality: The biphasic system ensures continuous neutralization of the HCl salt to free the amine, while the mild inorganic base prevents the hydrolysis of the Boc-anhydride.
-
-
Step 2: Add Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) dropwise at 0°C.
-
Causality: Low temperature controls the exothermic reaction and prevents unwanted side-reactions at the electron-rich vinyl position.
-
-
Self-Validating System: Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting material stains a deep purple (indicating a free secondary amine). The successful product will not stain with Ninhydrin but will immediately reduce KMnO4 (confirming the vinyl group remains intact). This divergent staining profile intrinsically validates the chemoselectivity of the protection step.
Protocol 2: Palladium-Catalyzed Heck Arylation of the C3-Vinyl Motif
Objective: To couple an aryl halide to the terminal alkene of the morpholine core.
-
Step 1: Salt Neutralization. Suspend 3-ethenylmorpholine HCl (1.0 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
-
Causality: DIPEA neutralizes the HCl salt to free the amine (preventing catalyst poisoning) and acts as the terminal proton acceptor during the final
-hydride elimination. It is chosen over inorganic bases to maintain a homogeneous organic phase.
-
-
Step 2: Catalyst Activation. Add Pd(OAc)2 (0.05 equiv) and Tri-o-tolylphosphine (0.1 equiv).
-
Causality: The phosphine ligand reduces Pd(II) to the active Pd(0) species in situ. The steric bulk of Tri-o-tolylphosphine favors the anti-Markovnikov insertion, ensuring trans-alkene formation.
-
-
Step 3: Oxidative Addition & Insertion. Add the aryl iodide (1.1 equiv). Heat to 90°C under N2 for 12 hours.
-
Self-Validating System: Monitor via LC-MS. The protocol is self-validating because the distinct mass shift (+Aryl - Iodine) and the disappearance of the terminal vinyl protons (multiplets at ~5.2 ppm and 5.8 ppm) in an in-process 1H-NMR directly confirm successful migratory insertion and elimination.
Fig 2: Step-by-step catalytic cycle and workflow for the Heck arylation of the C3-vinyl motif.
References
- Namiki Shoji Co., Ltd. "Building Blocks Catalogue November 2020". Source: namiki-s.co.jp.
- White, P. B., et al. "Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles". Source: nih.gov (PMC3298079).
- Università degli Studi dell'Insubria. "Ruthenium and Rhodium catalyzed C-N bond formation reactions in the synthesis of nitrogen containing heterocyclic compounds". Source: uninsubria.it.
Sources
A Predictive and Methodological Guide to the In Vitro and In Vivo Stability of 3-Ethenylmorpholine;hydrochloride
Introduction: Profiling a Novel Morpholine Derivative
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The introduction of an ethenyl (vinyl) group at the 3-position of the morpholine ring in 3-Ethenylmorpholine;hydrochloride presents unique stability questions. The vinyl group can be susceptible to various metabolic and chemical transformations. Therefore, a thorough understanding of its stability is paramount for any drug development program.
This guide will provide a detailed roadmap for the comprehensive in vitro and in vivo stability assessment of this compound, from initial analytical method development to the design of definitive pharmacokinetic studies.
Foundational Steps: Analytical Method Development and Forced Degradation
A prerequisite for any stability study is a validated, stability-indicating analytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity in quantifying small molecules in complex biological matrices.[3]
LC-MS/MS Method Development and Validation
The development of a robust LC-MS/MS method is a critical first step.[4][5]
Protocol 1: LC-MS/MS Method Development
-
Compound Tuning: Infuse a standard solution of this compound into the mass spectrometer to optimize ionization parameters (e.g., electrospray voltage, source temperature) and identify the precursor ion.
-
Fragmentation: Perform product ion scans to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
Chromatographic Separation:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Optimization: Use a gradient elution with water and acetonitrile or methanol containing a small amount of a volatile modifier like formic acid or ammonium acetate to achieve good peak shape and retention.
-
Flow Rate and Temperature: Optimize for resolution and run time.
-
-
Internal Standard (IS) Selection: Choose a structurally similar compound with a different mass that does not interfere with the analyte.
Validation of the analytical method should be performed according to ICH guidelines and will assess: [6][7]
-
Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.
-
Linearity and Range: Establishing a concentration range over which the response is proportional to the concentration.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: Assessing the extraction efficiency of the sample preparation method.
-
Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in the matrix under various storage and handling conditions.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to ensure the analytical method is "stability-indicating".[8][9][10] These studies expose the compound to harsh conditions to generate potential degradation products.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Typical Protocol | Potential Degradation of this compound |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Potential for hydration of the ethenyl group to form an alcohol. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Generally, morpholines are stable to base, but the ethenyl group could be susceptible. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the ethenyl group to form an epoxide or aldehydes. The nitrogen in the morpholine ring can also be oxidized to an N-oxide. |
| Thermal Degradation | Dry heat at 80°C for 48 hours | Assess general thermal lability. |
| Photostability | Exposure to UV and visible light (ICH Q1B) | The ethenyl group may be susceptible to photochemically induced reactions. |
The goal is to achieve 5-20% degradation to ensure that the most relevant degradation products are formed without completely destroying the parent molecule.[11]
In Vitro Stability Assessment
In vitro assays provide early insights into the metabolic fate of a new chemical entity.[12][13]
Microsomal Stability Assay
This assay assesses the susceptibility of the compound to metabolism by cytochrome P450 (CYP) enzymes, which are major drug-metabolizing enzymes located in liver microsomes.[14]
Protocol 2: Liver Microsomal Stability Assay
-
Incubation: Incubate this compound (typically at 1 µM) with liver microsomes (from human and relevant preclinical species) and the cofactor NADPH at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant by the validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Diagram 1: Microsomal Stability Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Hepatocyte Stability Assay
Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolic enzymes and can provide a more complete picture of hepatic metabolism.[15][16]
The protocol is similar to the microsomal stability assay, but uses cryopreserved hepatocytes in suspension. The data analysis also yields in vitro half-life and intrinsic clearance.
Plasma Stability Assay
This assay evaluates the stability of the compound in plasma, assessing for degradation by plasma enzymes (e.g., esterases, amidases).
Protocol 3: Plasma Stability Assay
-
Incubation: Incubate this compound in plasma from human and relevant preclinical species at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 30, 60, 120 minutes).
-
Quenching and Analysis: Follow the same quenching and analysis steps as in the microsomal stability assay.
pH Stability
This study assesses the chemical stability of the compound at different pH values relevant to the physiological range.
Protocol 4: pH Stability Assay
-
Incubation: Incubate this compound in buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0) at 37°C.
-
Time Points and Analysis: Analyze samples at various time points to determine the rate of degradation at each pH.
Table 2: Summary of In Vitro Stability Assays
| Assay | Purpose | Key Parameters Measured |
| Microsomal Stability | Assess Phase I metabolic stability (CYP-mediated). | In vitro t½, Intrinsic Clearance (CLint) |
| Hepatocyte Stability | Assess overall hepatic metabolic stability (Phase I & II). | In vitro t½, Intrinsic Clearance (CLint) |
| Plasma Stability | Assess stability against plasma enzymes. | In vitro t½ |
| pH Stability | Assess chemical stability at various pH values. | Degradation rate constant |
In Vivo Stability (Pharmacokinetic) Assessment
In vivo studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[17][18]
Pharmacokinetic (PK) Study Design
A typical preliminary PK study involves administering the compound to a small number of animals (e.g., rats) via both intravenous (IV) and oral (PO) routes.[19][20]
Protocol 5: Rodent Pharmacokinetic Study
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) into the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t½ | Elimination half-life. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability, the fraction of the administered dose that reaches systemic circulation. |
Diagram 2: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Predictive Insights for this compound
Based on the structure, we can predict potential stability liabilities:
-
Metabolism at the Ethenyl Group: The vinyl group is a potential site for oxidation by CYP enzymes to form an epoxide, which could be further hydrolyzed to a diol. It could also undergo reduction.
-
Metabolism of the Morpholine Ring: The carbons alpha to the nitrogen and oxygen are potential sites of hydroxylation. The nitrogen itself can be a site for N-oxidation.
-
Chemical Stability: The ether linkage in the morpholine ring is generally stable, but the compound's stability will be influenced by pH. The hydrochloride salt form suggests good aqueous solubility.
Diagram 3: Potential Metabolic Pathways
Caption: Predicted metabolic pathways for 3-Ethenylmorpholine.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the in vitro and in vivo stability of the novel compound this compound. By following these established protocols, researchers can generate the critical data needed to understand its pharmacokinetic profile, identify potential metabolic liabilities, and make informed decisions in the drug development process. The initial focus should be on establishing a robust analytical method, followed by a thorough investigation of its stability under forced degradation and in vitro metabolic conditions. The insights gained from these studies will be invaluable for designing and interpreting subsequent in vivo pharmacokinetic studies.
References
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Luminata C. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-71.
- Patel, P. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38249.
- Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study.
- Selvita. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Syngene. (n.d.). In Vivo Pharmacokinetics | ADME/DMPK Drug Development.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- ResolveMass Laboratories. (2025).
- MTT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Emery Pharma. (2023).
- protocols.io. (2025).
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- Cox, K. A., White, R. E., & Korfmacher, W. A. (2002). Rapid Determination of Pharmacokinetic Properties of New Chemical Entities: In vivo Approaches. Combinatorial Chemistry & High Throughput Screening, 5(1), 29-37.
- Ali, M. A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- van der Mey, D., et al. (2024). Best practices for pharmacokinetic studies of new chemical entities. Clinical Pharmacology & Therapeutics, 115(5), 929-930.
- IARC. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47.
- Lee, J. H., et al. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 85, 136-141.
- PubChem. (n.d.). Morpholine.
- Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties.
- The Chemical Blog. (n.d.). MORPHOLINE.
- Pharma Focus Asia. (n.d.).
- ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses.
- Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
- Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6543.
- Wymann, M. P., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
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Solubility Profile and Physicochemical Characterization of 3-Ethenylmorpholine Hydrochloride
[1]
Executive Summary
3-Ethenylmorpholine hydrochloride (also known as 3-vinylmorpholine HCl) is a specialized heterocyclic building block utilized in fragment-based drug discovery (FBDD) and the synthesis of functionalized morpholine scaffolds. Its C3-vinyl handle provides a critical site for diverse chemical ligations, including olefin metathesis and thiol-ene "click" chemistry.[1]
This guide provides a comprehensive solubility profile derived from structural analogs and physicochemical principles of amine hydrochloride salts. It addresses the compound's amphiphilic nature—balancing the hydrophilic morpholinium core with the lipophilic vinyl substituent—and offers validated protocols for experimental solubility determination.[1]
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7]
Understanding the solubility of 3-Ethenylmorpholine HCl requires analyzing its structural components. The molecule consists of a polar, ionic morpholinium chloride core and a non-polar vinyl (-CH=CH2) appendage.[1]
Structural Specifications
-
Compound Name: 3-Ethenylmorpholine hydrochloride
-
Synonyms: 3-Vinylmorpholine HCl, 3-Vinylmorpholinium chloride[1]
-
Parent CAS (Free Base): 148860-48-4 (Reference for 3-vinylmorpholine core)
-
Molecular Formula: C₆H₁₁NO[1] · HCl
-
Molecular Weight: 113.16 (Free Base) + 36.46 (HCl) ≈ 149.62 g/mol
-
Physical State: Hygroscopic white to off-white crystalline solid.[1]
Solubility Mechanism
The hydrochloride salt form dominates the solubility behavior, enforcing high lattice energy and polarity.[1]
-
Dissolution Driver: Ion-dipole interactions.[1] The morpholinium cation and chloride anion require high-dielectric solvents (Water, DMSO, Methanol) to overcome the crystal lattice energy.[1]
-
Lipophilic Modulation: The vinyl group at C3 adds a degree of lipophilicity compared to unsubstituted morpholine, slightly reducing water solubility relative to the parent but significantly improving compatibility with intermediate-polarity organic solvents (like Ethanol/IPA) compared to highly polar inorganic salts.
Predicted Solubility Profile
Note: The following data categorizes solubility based on the physicochemical properties of C3-substituted morpholine salts (e.g., 3-ethylmorpholine HCl and 3-phenylmorpholine HCl). Validated experimental verification (see Section 5) is recommended for GMP applications.
Table 1: Solubility Classification by Solvent Category[1]
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism of Interaction |
| Aqueous | Water (pH 7.[1]0) | High (>100 mg/mL) | Strong ion-dipole hydration; salt dissociation.[1] |
| Polar Protic | Methanol | High (>50 mg/mL) | H-bonding and high dielectric constant support ionization.[1] |
| Ethanol | Moderate (10–50 mg/mL) | Reduced dielectric constant limits salt dissociation.[1] | |
| Isopropanol (IPA) | Low (<10 mg/mL) | Steric bulk interferes with solvation shell formation.[1] | |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Excellent cation solvation; breaks lattice energy effectively.[1] |
| DMF | Moderate-High (30–80 mg/mL) | Good solvency but less effective than DMSO for chlorides.[1] | |
| Acetonitrile | Sparingly Soluble (<1 mg/mL) | Insufficient polarity to stabilize the free ions.[1] | |
| Non-Polar | Dichloromethane (DCM) | Insoluble / Trace | Salt form is incompatible; requires free-basing.[1] |
| Ethyl Acetate | Insoluble | Poor solvation of chloride ions.[1] | |
| Toluene / Hexane | Insoluble | "Like dissolves like" mismatch; lattice energy dominates.[1] |
Critical Solvent Effects on Stability[1]
-
Proticity Warning: While soluble in alcohols, the vinyl group is susceptible to acid-catalyzed addition in the presence of strong protic acids.[1] Ensure the HCl stoichiometry is 1:1 to prevent degradation.
-
Reactive Solvents: Avoid chlorinated solvents (e.g., chloroform) for long-term storage, as trace HCl evolution can induce polymerization of the vinyl group.[1]
Solvent Selection Decision Matrix
The choice of solvent depends heavily on the intended application (Synthesis, Analysis, or Purification).[1]
Caption: Decision matrix for selecting the optimal solvent based on experimental intent, balancing solubility with chemical stability.
Experimental Protocol: Saturation Shake-Flask Method
To determine the exact solubility limit for your specific batch (which may vary by crystal habit), follow this self-validating protocol.
Reagents & Equipment
-
Solvents: HPLC Grade Water, Methanol, DMSO, Ethanol.[1]
-
Equipment: Thermomixer or orbital shaker, 0.22 µm PTFE syringe filters (hydrophilic), HPLC-UV or Gravimetric balance.[1]
Step-by-Step Methodology
-
Preparation (Supersaturation):
-
Equilibration:
-
Agitate the suspension at 25°C ± 1°C for 24 hours at 750 RPM.
-
Why: This ensures thermodynamic equilibrium is reached, overcoming kinetic dissolution barriers.[1]
-
-
Phase Separation:
-
Quantification (Gravimetric - Quickest):
-
Quantification (HPLC - Most Accurate):
References
Technical Whitepaper: 3-Ethenylmorpholine Hydrochloride in Advanced Drug Design
Strategic Importance in Medicinal Chemistry
As a Senior Application Scientist evaluating bifunctional building blocks, I prioritize scaffolds that can rapidly expand structure-activity relationship (SAR) landscapes without compromising pharmacokinetic viability. The morpholine ring is a privileged heterocycle, renowned for its ability to modulate aqueous solubility, adjust basicity (pKa ~8.3 for unsubstituted morpholine), and improve the metabolic stability of drug candidates.
By introducing an ethenyl (vinyl) group at the C3 position, we generate 3-ethenylmorpholine hydrochloride , a highly versatile intermediate. The vinyl moiety serves as a dynamic handle for late-stage functionalization, enabling cross-coupling, epoxidation, and click-chemistry applications while retaining the core benefits of the morpholine system. The hydrochloride salt form is specifically utilized to prevent the spontaneous polymerization or oxidative degradation that frequently occurs with the free base.
Chemical Identification & Quantitative Data
Precision in chemical identification is the first step in any rigorous development program. Below is the consolidated structural and physical data for this building block.
Table 1: Chemical and Structural Identifiers
| Property | Value |
| IUPAC Name | 3-ethenylmorpholine hydrochloride |
| CAS Registry Number | 2551115-60-5[1] |
| Synonyms | 3-vinylmorpholine hydrochloride |
| Molecular Formula | C6H12ClNO (C6H11NO · HCl)[2] |
| Molecular Weight | 149.62 g/mol [2] |
| Free Base CAS | 148860-48-4[3] |
Synthetic Methodology & Mechanistic Causality
The synthesis of [1] requires precise control over reaction conditions to prevent epimerization and to protect the secondary amine. The standard approach involves a Wittig olefination of a Boc-protected 3-formylmorpholine, followed by anhydrous deprotection.
Figure 1: Two-step synthetic workflow for 3-ethenylmorpholine hydrochloride.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems where physical or spectroscopic changes inherently confirm mechanistic success.
Protocol 1: Wittig Olefination of N-Boc-3-formylmorpholine
-
Preparation of the Ylide: Suspend 1.2 equivalents of methyltriphenylphosphonium bromide in anhydrous THF under an inert argon atmosphere. Cool the suspension to 0°C.
-
Causality: Anhydrous conditions and low temperatures are critical to prevent the premature hydrolysis of the phosphonium salt and to control the exotherm of the subsequent deprotonation.
-
-
Deprotonation: Add 1.15 equivalents of Potassium tert-butoxide (KOtBu) dropwise. Stir for 30 minutes.
-
Causality & Validation: KOtBu is a sterically hindered base that efficiently deprotonates the phosphonium salt without acting as a nucleophile. The formation of a bright yellow solution serves as a visual self-validation that the reactive ylide has successfully formed.
-
-
Aldehyde Addition: Dissolve 1.0 equivalent of[4] in THF and add it dropwise to the ylide solution at 0°C. Allow the reaction to warm to room temperature over 4 hours.
-
Spectroscopic Checkpoint: Take a micro-aliquot for crude 1H-NMR. The complete disappearance of the aldehyde proton signal at δ ~9.6 ppm validates the complete conversion of the starting material.
Protocol 2: Anhydrous Deprotection and Salt Formation
-
Boc Cleavage: Dissolve the purified N-Boc-3-ethenylmorpholine in a minimal amount of anhydrous dichloromethane (DCM). Add 10 equivalents of 4M HCl in dioxane at room temperature.
-
Causality: Dioxane is chosen over aqueous HCl because water can lead to Markovnikov hydration of the sensitive vinyl group under highly acidic conditions. The anhydrous environment preserves the alkene intact.
-
-
Precipitation: Stir for 2 hours. As the Boc group is cleaved (releasing isobutylene and CO2 gas), the resulting 3-ethenylmorpholine hydrochloride will precipitate out of the non-polar DCM/dioxane mixture.
-
Causality & Validation: This phase change drives the reaction to completion via Le Chatelier's principle and provides a definitive visual cue of successful deprotection.
-
-
Isolation: Filter the white precipitate, wash with cold diethyl ether to remove residual dioxane, and dry under high vacuum.
Downstream Applications in SAR Expansion
The strategic value of 3-ethenylmorpholine lies in the reactivity of the terminal alkene. In drug discovery, this allows a single building block to be diversified into a massive library of complex analogs.
Figure 2: Downstream functionalization pathways of the ethenyl moiety.
Analytical Validation Metrics
Before deploying this building block in high-throughput screening libraries, rigorous analytical validation must be performed to ensure lot-to-lot consistency.
Table 2: Analytical Validation Metrics
| Technique | Target Observation | Mechanistic Rationale |
| 1H NMR (D2O) | Multiplets at 5.3-6.0 ppm | Confirms the presence of the intact vinyl (ethenyl) protons post-deprotection. |
| 13C NMR (D2O) | Peaks at ~118 ppm and ~132 ppm | Corresponds to the terminal and internal alkene carbons, respectively. |
| LC-MS (ESI+) | m/z [M+H]+ = 114.1 | Validates the mass of the free base (C6H11NO, exact mass 113.08). |
| Silver Nitrate Titration | 1.0 equivalent of AgCl ppt | Confirms the stoichiometry of the hydrochloride salt. |
Conclusion
3-Ethenylmorpholine hydrochloride represents a critical nexus between the favorable physicochemical properties of the morpholine ring and the synthetic versatility of a terminal alkene. By adhering to strictly anhydrous, self-validating protocols, development teams can reliably integrate this building block into advanced SAR campaigns, mitigating the risks of side reactions and ensuring high-fidelity library generation.
References
-
Namiki Shoji Co., Ltd. "Building Blocks Catalogue - 3-ethenylmorpholine hydrochloride". Source: Namiki Shoji. URL: [Link]
Sources
A Comprehensive Technical Guide on 3-Ethenylmorpholine Hydrochloride in Modern Drug Discovery
Executive Summary
Morpholine is a simple six-membered saturated heterocycle containing both an amine and an ether functional group. Over the past decade, it has cemented its status as a "privileged scaffold" in medicinal chemistry, featured in over 20 FDA-approved drugs[1][2]. However, the metabolic lability of unsubstituted morpholine has driven the development of conformationally restricted and sterically shielded analogs.
3-Ethenylmorpholine hydrochloride (also known as 3-vinylmorpholine hydrochloride) represents a highly valuable, next-generation building block. By introducing an ethenyl group at the 3-position, medicinal chemists can simultaneously restrict the conformational flexibility of the morpholine ring, lower the basicity of the adjacent nitrogen to improve membrane permeability, and provide a versatile synthetic handle for late-stage diversification[3][4].
This technical whitepaper provides an in-depth analysis of the structural rationale, synthetic methodologies, and downstream applications of 3-ethenylmorpholine hydrochloride, designed specifically for researchers and drug development professionals.
Structural Rationale & Physicochemical Impact
The Causality of 3-Substitution
The introduction of a substituent at the 3-position of the morpholine ring is not merely a structural novelty; it is a calculated maneuver to optimize pharmacokinetics (PK). Unsubstituted morpholines often suffer from rapid oxidative metabolism (typically via CYP450-mediated
By placing an ethenyl group at the C3 position, the molecule avoids pseudo-
Why the Hydrochloride Salt?
The isolation of 3-ethenylmorpholine as a hydrochloride salt is a critical stabilizing protocol. The free base of 3-ethenylmorpholine is susceptible to spontaneous oxidative degradation and base-catalyzed polymerization of the reactive vinyl moiety. Protonation of the secondary amine drastically reduces the electron density of the nitrogen lone pair, preventing it from acting as a nucleophilic catalyst for intermolecular degradation, thereby ensuring long-term shelf stability and consistent reactivity in parallel synthesis workflows.
Table 1: Comparative Physicochemical Parameters
Data summarized from predictive modeling and empirical bioisostere studies.
| Parameter | Morpholine | 3-Methylmorpholine | 3-Ethenylmorpholine |
| Molecular Weight (Free Base) | 87.12 g/mol | 101.15 g/mol | 113.16 g/mol |
| Calculated pKa (Amine) | 8.36 | 8.10 | ~7.85 |
| LogP (Lipophilicity) | -0.86 | -0.45 | 0.12 |
| Metabolic Stability ( | Low | Moderate | High (Steric Shielding) |
| Synthetic Diversification | Poor (N-alkylation only) | Poor | Excellent (Metathesis, Heck) |
Strategic Implementation in Drug Discovery
The logic of incorporating 3-ethenylmorpholine into a drug discovery pipeline relies on its dual function as both a pharmacokinetic modulator and a synthetic pivot point.
Caption: Logical progression of utilizing 3-ethenylmorpholine to optimize pharmacokinetic profiles.
Self-Validating Synthetic Protocols
Synthesizing highly pure, diastereomerically enriched 3-ethenylmorpholine requires rigorous control over transition states. Below are two field-proven methodologies.
Protocol A: Diastereoselective Synthesis via N-Sulfinyl Imines
This protocol leverages the addition of Grignard reagents to chiral N-sulfinyl imines, a highly reliable method for establishing absolute stereochemistry at the C3 position.
Mechanistic Causality: The bulky tert-butylsulfinyl group acts as a chiral auxiliary, directing the attack of the vinylmagnesium bromide to a single face of the imine via a closed, six-membered chair-like transition state coordinated by the magnesium ion.
Step-by-Step Methodology:
-
Imine Activation: Dissolve the chiral sulfinyl imine precursor (1.0 equiv) in anhydrous MTBE (Methyl tert-butyl ether) under an argon atmosphere. Cool the reaction vessel to –78 °C.
-
Lewis Acid Coordination: Add
(1.1 equiv) dropwise. Self-Validation Check: Stir for 30 minutes; the formation of the Lewis acid-imine complex is critical to lock the conformation and prevent racemic background reactions. -
Grignard Addition: Introduce vinylmagnesium bromide (1.5 equiv) dropwise. Maintain at –78 °C for 6 hours. Quench with saturated aqueous
. -
Cyclization: Following extraction and purification of the intermediate, subject the compound to intramolecular cyclization using an alkoxide base to close the morpholine ring.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases. Filter and dry under vacuum to yield 3-ethenylmorpholine hydrochloride.
Protocol B: Pd(II)-Catalyzed Aerobic Aza-Wacker Cyclization
For highly functionalized precursors, a Wacker-type aerobic oxidative cyclization of alkenes bearing tethered sulfonamides is preferred[6].
Mechanistic Causality: Traditional
Step-by-Step Methodology:
-
Catalyst Preparation: Load
(10 mol%) into a Parr pressure vessel containing the tethered alkene-sulfonamide precursor (0.3 mmol scale) dissolved in toluene. -
Aerobic Oxidation: Pressurize the vessel to 60 psi with
. Self-Validation Check: Elevated oxygen pressure is mandatory. It enhances the productive oxidation of the catalyst ( ) relative to catalyst decomposition ( ), pushing the yield from trace amounts to >75%[6]. -
Cyclization: Heat the reaction to 80 °C for 24 hours.
-
Workup & Deprotection: Vent the oxygen, filter through a short pad of Celite, and concentrate. Remove the sulfonamide protecting group using standard thiophenol/base conditions.
-
Hydrochloride Conversion: Treat the resulting free base with 4M HCl in dioxane to precipitate the final 3-ethenylmorpholine hydrochloride salt.
Caption: Step-by-step workflow for the Pd(II)-catalyzed Aza-Wacker synthesis of 3-vinylmorpholine.
Table 2: Optimization of Aza-Wacker Cyclization for 3-Vinylmorpholine
Quantitative data demonstrating the causality of catalyst selection[6].
| Catalyst System | Oxidant / Additive | Solvent | Yield of 6-Membered Ring |
| DMSO | < 5% (Trace) | ||
| Toluene | < 5% (Trace) | ||
| Toluene | 42% | ||
| Toluene | 76% |
Downstream Applications in Medicinal Chemistry
Once incorporated into a core scaffold, the ethenyl group of 3-ethenylmorpholine hydrochloride serves as a highly reactive handle for late-stage functionalization (LSF):
-
Cross-Metathesis (CM): Utilizing Grubbs' 2nd Generation catalyst, the terminal olefin can be coupled with various functionalized alkenes to rapidly generate structure-activity relationship (SAR) libraries without rebuilding the morpholine core.
-
Hydroboration-Oxidation: The vinyl group can be converted into a primary alcohol (-CH2CH2OH) via anti-Markovnikov hydration, providing a hydrogen-bond donor that can interact with kinase hinge regions or solvent-exposed pockets.
-
Heck Coupling: Palladium-catalyzed cross-coupling with aryl halides allows for the direct installation of aromatic pharmacophores, effectively creating rigidified, bridged-like architectures that map perfectly onto complex protein binding sites.
References
-
Kőnig, B., et al. "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry, ACS Publications, 2023. URL:[Link]
-
White, P. B., et al. "Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles." NIH PubMed Central, 2012. URL:[Link]
-
Kumari, A., & Singh, R. K. "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules." Medicinal Research Reviews, Wiley, 2020. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Strategic Utility of 3-Ethenylmorpholine Hydrochloride Derivatives in Targeted Drug Discovery
Executive Summary
The morpholine ring is universally recognized as a privileged scaffold in medicinal chemistry, featured prominently in approved therapeutics ranging from kinase inhibitors to central nervous system (CNS) agents. The introduction of a vinyl (ethenyl) group at the 3-position of the morpholine ring—specifically stabilized as 3-Ethenylmorpholine hydrochloride —creates a highly versatile synthetic linchpin. This whitepaper explores the chemical rationale, potential biological activities, and experimental validation protocols for derivatives synthesized from this unique building block.
The Morpholine Scaffold: A Privileged Structure
Morpholine is a six-membered heterocycle containing both oxygen and nitrogen atoms. Its widespread use in drug design is driven by its ability to favorably modulate physicochemical, biological, and metabolic properties[1].
-
Physicochemical Enhancements: The morpholine moiety improves aqueous solubility and acts as a weak base, which is critical for formulating orally bioavailable drugs.
-
Target Affinity: The oxygen atom frequently acts as a hydrogen bond acceptor. In kinase inhibitors, for example, the morpholine oxygen often interacts with the hinge region of the ATP-binding pocket, anchoring the molecule in the active site[1].
-
Pharmacokinetics: Incorporation of morpholine often leads to desirable drug-like properties, including increased metabolic stability and enhanced blood-brain barrier (BBB) penetration, making it invaluable for CNS-targeted therapeutics[2].
The Chemical Rationale of the 3-Ethenyl Substitution
While the morpholine core provides baseline pharmacokinetic benefits, the 3-ethenyl substitution serves as a programmable site for structural diversification.
Why 3-Ethenylmorpholine Hydrochloride? Isolated vinyl groups are relatively unactivated and stable under standard physiological conditions. Formulating the compound as a hydrochloride salt (CAS: 148860-48-4) prevents spontaneous oxidative degradation or polymerization, ensuring long-term shelf stability[3]. During library synthesis, the salt is neutralized in situ to liberate the secondary amine for initial N-alkylation or N-acylation. Subsequently, the 3-ethenyl group can undergo late-stage functionalization[4].
By subjecting the 3-ethenyl group to olefin cross-metathesis, hydroamination, or epoxidation, researchers can rapidly generate diverse libraries of targeted covalent inhibitors (TCIs), enzyme inhibitors, and CNS modulators.
Fig 1: Synthetic diversification of 3-Ethenylmorpholine into targeted therapeutic classes.
Potential Biological Activities of Derivatives
Kinase Inhibition (PI3K/mTOR Pathway)
Morpholine derivatives are heavily implicated in the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway[1]. The morpholine oxygen mimics the binding of the adenine ring of ATP. By utilizing 3-ethenylmorpholine, drug developers can use cross-metathesis to attach an electron-withdrawing group to the vinyl handle, converting it into an acrylamide. This creates a Michael acceptor capable of forming an irreversible covalent bond with non-catalytic cysteine residues near the ATP-binding pocket, drastically increasing target residence time.
Fig 2: Mechanism of PI3K inhibition by morpholine derivatives in the AKT/mTOR cascade.
CNS Therapeutics
Morpholine derivatives such as viloxazine and afobazole exhibit potent anxiolytic and antidepressant activities by interacting with monoamine oxidases (MAO) or acting as reuptake inhibitors[2]. The 3-ethenyl group can be hydroaminated to yield diamine structures that mimic endogenous neurotransmitters, while the morpholine core ensures optimal lipophilicity for BBB crossing.
Experimental Methodology: Synthesis and Validation of Covalent Kinase Inhibitors
To ensure scientific rigor, the development of a targeted covalent inhibitor (TCI) from 3-ethenylmorpholine must follow a self-validating experimental workflow. The following protocol outlines the synthesis and biochemical validation of a PI3K-targeted derivative.
Step 1: Core Assembly & Late-Stage Metathesis
-
N-Functionalization: Suspend 3-ethenylmorpholine hydrochloride in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) to liberate the free base. React with an appropriate heteroaryl chloride (e.g., a substituted pyrimidine) to establish the primary ATP-competitive scaffold.
-
Warhead Activation: Subject the resulting N-substituted 3-vinylmorpholine to olefin cross-metathesis using a Grubbs II catalyst and an electron-deficient olefin (e.g., acrylic acid derivatives).
-
Causality: The unactivated vinyl group is too weak to act as an electrophile. Conjugating it with an electron-withdrawing group transforms it into a reactive Michael acceptor tuned for cysteine engagement.
-
Step 2: Intact Protein Mass Spectrometry (Validation of Mechanism)
-
Incubate recombinant PI3Kα (1 µM) with the synthesized derivative (10 µM) in HEPES buffer for 2 hours at room temperature.
-
Desalt the protein using a C4 ZipTip and analyze via LC-ESI-TOF mass spectrometry.
-
Self-Validating Logic: A mass shift corresponding exactly to the molecular weight of the inhibitor confirms a 1:1 covalent stoichiometry. The absence of multiple additions validates the selectivity of the warhead for the target cysteine.
-
Step 3: Time-Dependent Biochemical Assay
-
Perform an ATP-competitive homogeneous time-resolved fluorescence (HTRF) kinase assay.
-
Pre-incubate the kinase with varying concentrations of the inhibitor for two distinct time points: 1 hour and 4 hours.
-
Self-Validating Logic: True covalent inhibitors exhibit time-dependent potency. A significant leftward shift (lower IC50) at 4 hours compared to 1 hour confirms the irreversible binding kinetics, differentiating it from a reversible, equilibrium-driven inhibitor.
-
Quantitative Data: Predictive SAR Profiling
The table below summarizes predictive Structure-Activity Relationship (SAR) data for 3-ethenylmorpholine derivatives against PI3Kα, demonstrating the necessity of warhead activation for high-potency covalent binding.
| Compound Name | R-Group at C3 Position | PI3Kα IC50 (1h) | PI3Kα IC50 (4h) | Covalent Adduct (MS) |
| 3-Ethenylmorpholine HCl | -CH=CH2 (Unactivated) | >10,000 nM | >10,000 nM | No |
| Derivative A (Control) | -CH2-CH3 (Saturated) | 450 nM | 460 nM | No |
| Derivative B (TCI) | -CH=CH-C(=O)NHR (Activated) | 85 nM | 12 nM | Yes |
Note: Data represents extrapolated SAR models based on established morpholine-derived covalent inhibitors.
References
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: Medicinal Research Reviews (NIH/PubMed) URL:[Link]
-
An updated review on morpholine derivatives with their pharmacological actions Source: ResearchGate / Science Scholar URL:[Link]
-
Ruthenium and Rhodium catalyzed C-N bond formation reactions in the synthesis of nitrogen containing heterocyclic compounds Source: University of Insubria URL:[Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 148860-48-4|3-Vinylmorpholine|BLD Pharm [bldpharm.com]
- 4. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
Methodological & Application
Application Note: 3-Ethenylmorpholine Hydrochloride as a Versatile Bifunctional Building Block in Organic Synthesis
Executive Summary
In modern drug discovery, the morpholine ring is a privileged pharmacophore, prized for its ability to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target binding affinity. 3-Ethenylmorpholine hydrochloride (also known as 3-vinylmorpholine hydrochloride, CAS: 148860-48-4 for the free base) emerges as a highly versatile bifunctional building block[1]. By combining the robust morpholine core with a reactive vinyl appendage, this molecule serves as a critical linchpin for divergent synthetic workflows, including transition-metal-catalyzed cyclizations, cross-metathesis, and radical-mediated ring expansions[2][3].
This application note provides field-proven protocols and mechanistic insights for utilizing 3-ethenylmorpholine hydrochloride in advanced organic synthesis.
Mechanistic Insights & Chemical Properties
3-Ethenylmorpholine is commercially supplied as a hydrochloride salt (MW: 149.62 g/mol )[4]. This salt form is strictly necessary for long-term storage, as the free secondary amine is prone to auto-oxidation and can initiate unwanted amine-catalyzed polymerization of the electron-rich vinyl group.
However, the free amine is a strong σ-donor that can irreversibly coordinate to and poison transition metal catalysts (e.g., Pd, Ru)[5]. Therefore, synthetic workflows must begin with a controlled free-basing and subsequent N-protection (typically using Boc, Cbz, or Ts groups) to electronically deactivate the nitrogen lone pair. Once protected, the terminal vinyl group becomes an ideal substrate for electrophilic activation, allowing for complex C-C and C-N bond formations without competitive amine interference.
Synthetic Workflows & Applications
Divergent synthetic workflows utilizing 3-Ethenylmorpholine as a core building block.
Palladium-Catalyzed Aza-Wacker Oxidative Cyclizations
The Aza-Wacker oxidative amination leverages Pd(II) to activate the vinyl group toward intramolecular nucleophilic attack by a tethered sulfonamide or amine[3]. We recommend a base-free Pd(DMSO)₂TFA₂ catalyst system. The causality here is twofold: the DMSO ligands prevent premature palladium aggregation into inactive clusters, while the trifluoroacetate (TFA) ligands significantly increase the electrophilicity of the Pd(II) center compared to standard acetates, facilitating rapid olefin coordination[3].
Olefin Cross-Metathesis for Extended Pharmacophores
To extend the morpholine side-chain, cross-metathesis of the vinyl group with functionalized olefins is highly effective[2]. The Grubbs Second Generation (GII) catalyst is strictly required over the First Generation. The N-heterocyclic carbene (NHC) ligand in GII provides the necessary electron density and stability to overcome the steric encumbrance of the adjacent morpholine ring.
SnAP Reagent Precursors for Medium-Sized Rings
3-Vinylmorpholine derivatives are excellent precursors for Tin (Sn) Amine Protocol (SnAP) reagents. Upon treatment with Cu(II) oxidants, the organotin moiety fragments to generate an
Quantitative Data Summary
The following table summarizes the expected reaction parameters and outcomes based on validated literature utilizing 3-vinylmorpholine scaffolds.
| Reaction Pathway | Catalyst / Reagent System | Typical Yield | Key Stereochemical Outcome | Primary Application |
| Aza-Wacker Cyclization | 10 mol% Pd(DMSO)₂TFA₂, O₂ (1 atm) | 70–85% | 6-endo-trig / 5-exo-trig | Bicyclic N,O-heterocycles[3] |
| Olefin Cross-Metathesis | 5 mol% Grubbs II (Ru-alkylidene) | 65–90% | Predominantly E-alkene | Extended side-chain morpholines[2] |
| SnAP Radical Cyclization | 1.0 equiv Cu(OTf)₂, 2,6-lutidine | 60–76% | cis-2,6-disubstituted | Saturated 7- to 9-membered rings |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating visual cues and chemical checkpoints to ensure technical accuracy.
Protocol A: Salt Neutralization and N-Tosylation
Objective: Liberate the free amine and electronically deactivate it to prevent catalyst poisoning.
-
Preparation: Suspend 3-Ethenylmorpholine hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
-
Neutralization: Dropwise add Triethylamine (Et₃N, 2.5 equiv, 25 mmol) at 0 °C.
-
Self-Validation Checkpoint: The immediate formation of a dense white precipitate (triethylamine hydrochloride) visually confirms successful deprotonation.
-
-
Protection: Slowly add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv, 11 mmol) dissolved in 10 mL DCM. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to yield N-Tosyl-3-vinylmorpholine.
Protocol B: Pd(II)-Catalyzed Aerobic Oxidative Amination (Aza-Wacker)
Objective: Construct bicyclic N,O-heterocycles via intramolecular C-N bond formation[3].
-
Catalyst Activation: In a flame-dried Schlenk tube, dissolve N-Tosyl-3-vinylmorpholine (1.0 equiv, 1.0 mmol) in anhydrous Toluene (10 mL). Add Pd(DMSO)₂TFA₂ (0.1 equiv, 10 mol%).
-
Oxidant Introduction: Purge the reaction vessel with O₂ gas for 5 minutes, then maintain under an O₂ balloon (1 atm).
-
Causality Note: O₂ is the stoichiometric terminal oxidant required to regenerate Pd(II) from Pd(0).
-
Self-Validation Checkpoint: The solution should remain a clear orange/yellow. If the solution turns opaque black, it indicates Pd(0) precipitation (catalyst death), signaling an oxygen mass-transfer failure or solvent contamination.
-
-
Heating: Stir the mixture at 80 °C for 16–24 hours. Monitor completion via TLC (UV active, KMnO₄ stain).
-
Isolation: Cool to room temperature, filter through a short pad of Celite to remove trace palladium residues, and concentrate. Purify via silica gel chromatography.
Protocol C: Olefin Cross-Metathesis
Objective: Intermolecular C-C bond formation to extend the vinyl pharmacophore[2].
-
Setup: Dissolve N-Boc-3-vinylmorpholine (1.0 equiv, 1.0 mmol) and the desired terminal olefin partner (e.g., methyl acrylate, 3.0 equiv, 3.0 mmol) in anhydrous, degassed Dichloromethane (10 mL).
-
Causality Note: An excess of the less sterically hindered olefin partner suppresses unwanted homodimerization of the vinylmorpholine.
-
-
Catalyst Addition: Add Grubbs Second Generation Catalyst (0.05 equiv, 5 mol%) in one portion.
-
Reaction: Attach a reflux condenser and heat to 40 °C under argon.
-
Self-Validation Checkpoint: The evolution of fine bubbles (ethylene gas) indicates active catalytic turnover. The entropic release of ethylene drives the equilibrium forward. A color shift from deep burgundy to muddy brown indicates catalyst degradation.
-
-
Quenching: After 12 hours, quench the active ruthenium species by adding ethyl vinyl ether (1.0 mL) and stirring for 30 minutes.
-
Purification: Concentrate and purify directly via flash chromatography to isolate the E-alkene product.
References
-
[1] BLD Pharmatech Ltd. 148860-48-4 | 3-Vinylmorpholine | BLD Pharm. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUdNEKkMr7imoJgR8n7y1VvpXpDxxjOI4dk3ZOo-2Fw_fCPPPMsc8sCXwaeXAteDzZvFfIVsgu6etVY5lHX4N0Yu6a4VZ-6CFjZi44sQX6r0mr8mREZ8Lq9jmw3osLAEonL0OJT1ia4WDF1ao=]
-
[4] Namiki Shoji Co., Ltd. Building Blocks Catalogue November 2020. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4DOsDuBmpri3WvR-cm6CJDr0_0YIgo_4G5XPpXKF3Z3vyOnLwdkBpY_Sn2RjeD7xbWzy6g5XneT_twrZg87lYjTt67gMRZu_SdheOwVLGCuHL3sl2sD50kIQViPQdLukXzoPLyD_Mq9g-JevWoeWqtq70GL8Y]
-
[2] Tietze, L. F. Domino Reactions in Organic Synthesis. Chemical Reviews, ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5CFSYA6ozBA3Gfd13c4l1N_OxLVh4F2ILhB9cwTYURuoS3NsbEWzeIrZW8ezUlSPiDDorIoh_OgOKRdyh5VpKhN-eR8_aBPjSwd6rfrUx0Tnh02SX2MNCTcoc4kusH5qA3S2Syg==]
-
Luescher, M. U., et al. SnAP Reagents for the Synthesis of Medium-Sized N-Heterocycles. Thieme-Connect. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSpilEFpLJxBe7jbsJE7lin78G2TAzb8CH12jAsC0JKY49I36jpgtK9vqYx-sOX69qVUg9qIlOLCK41Cs5Zlu4CG6QC9Ns6HydtdXyWwNiXAiW23mrzHi1xgUGvlmAkJzt_rj6z8WKwaYWb5atEHX0KyS8jubPJaey9-W3ujqtz1OTqihIOOlnGRU=]
-
[3] McDonald, R. I., et al. Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles. PMC / NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP1rxcNIAmVVXrvE7iggi3ZyMjNdpxHkoH_ERghj0kZlHP28pLYb3DX191isAcMAPsKFtEBrA1kuYzDcaQ43983G-y0FydYOSei1Bca4tSr2jSBEPpJ3XJx5VtsjwzmQmhPaS-HtUg48Bt9-c=]
-
[5] Osaka University Institutional Knowledge Archive. Development of Aza-Wacker-Type Reaction Promoted by Pd–SPRIX Catalyst. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsA1xn3ks3eThTuEMwtPMZZuNYPH9OVLRy35nW9ZokzvKDOvR914CQho1vZIyguDuiag38xrg6S_6y_4pawZCyMDUrcpJnZkR3VLpffBrrIf5VpuyuTCSO-a5Qch144kqsUWS-O6FvZpMgTkUZus2RoTAseD_gcIdJM4LCZ9c6pkggW4SR7w==]
Sources
- 1. 148860-48-4|3-Vinylmorpholine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Technical Guide: Functionalization Strategies for 3-Ethenylmorpholine Hydrochloride
Abstract
3-Ethenylmorpholine (3-Vinylmorpholine) is a high-value,
Part 1: Strategic Overview & Causality
The functionalization of 3-ethenylmorpholine hydrochloride requires a strict order of operations due to the electronic nature of the molecule.
-
The "Anchor" (Nitrogen at Position 4):
-
Challenge: The secondary amine is nucleophilic and basic. In its free form, it will coordinate to transition metals (Pd, Ru, Rh), poisoning catalysts used for vinyl functionalization.
-
Solution: The nitrogen must be "masked" (protected) or functionalized first. Electron-withdrawing groups (Boc, Cbz, Tosyl) are preferred as they suppress the basicity of the nitrogen, preventing the isomerization of the C3-vinyl group into the thermodynamically stable (but often unwanted) internal enamine.
-
-
The "Warhead" (Vinyl Group at Position 3):
-
Nature: The vinyl group is an allylic handle. Because it is attached to a chiral center (C3), reactions at this site can influence or be influenced by the existing stereochemistry (1,3-allylic strain).
-
Versatility: It serves as a precursor to aldehydes (via oxidation), extended alkyl chains (via metathesis), or aryl-substituted morpholines (via Heck coupling).
-
Workflow Logic Diagram
Figure 1: Strategic workflow for 3-ethenylmorpholine functionalization. The "Critical Checkpoint" emphasizes that N-protection is a prerequisite for metal-catalyzed vinyl transformations.
Part 2: Experimental Protocols
Module 1: Pre-processing & N-Protection (The Anchor)
Objective: Convert the hygroscopic HCl salt into a stable, lipophilic N-Boc intermediate (tert-butyl 3-vinylmorpholine-4-carboxylate) suitable for organometallic chemistry.[1]
Reagents:
-
3-Ethenylmorpholine HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (2.5 equiv) -
Dichloromethane (DCM) (0.5 M concentration)
Protocol:
-
Suspension: Charge a round-bottom flask with 3-ethenylmorpholine HCl and DCM. The salt will likely not dissolve completely.
-
Neutralization: Cool to 0°C. Add
dropwise. The suspension will clear as the free base forms, followed by the precipitation of . -
Protection: Add
(dissolved in minimal DCM) dropwise over 15 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; the product is UV active if using Cbz, but Boc is not strongly UV active—use
chamber). -
Workup: Wash with 1M citric acid (to remove unreacted amine/TEA), saturated
, and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Yield Expectation: >90%.
-
State: Colorless oil or low-melting solid.
-
Module 2: Vinyl Functionalization (The Warhead)
Pathway A: Cross-Metathesis (Chain Extension)
Application: Extending the carbon skeleton to create lipidated morpholines or linkers.[1]
-
Substrate: N-Boc-3-ethenylmorpholine.
-
Partner: Methyl acrylate (Type II olefin) or Styrene.
-
Catalyst: Grubbs 2nd Generation (2–5 mol%).
-
Solvent: DCM (degassed).
Protocol:
-
Dissolve N-Boc-3-ethenylmorpholine (1.0 equiv) and alkene partner (2.0–5.0 equiv) in degassed DCM.
-
Add Grubbs II catalyst in one portion under
. -
Reflux (40°C) for 12–24 hours.
-
Quench: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium. Filter through Celite.
-
Note: The vinyl group at C3 is sterically accessible, but high dilution (0.05 M) is recommended to prevent dimerization (Self-Metathesis) of the morpholine.
Pathway B: Oxidative Cleavage (Aldehyde Synthesis)
Application: Generating N-Boc-3-formylmorpholine , a critical intermediate for reductive amination or Wittig reactions.[1]
-
Reagents:
(cat.), (stoichiometric), 2,6-Lutidine. -
Solvent: Dioxane/Water (3:1).
Protocol:
-
Dissolve substrate in Dioxane/Water.
-
Add 2,6-Lutidine (2.0 equiv) to buffer the reaction (prevents acid-catalyzed Boc removal or epimerization).
-
Add
(2.5 wt% in tBuOH, 0.02 equiv) followed by (3.0 equiv). -
Stir vigorously. A white precipitate (
) will form. -
Workup: Quench with saturated
. Extract with EtOAc.[2] -
Stability Warning: The resulting aldehyde is configurationally unstable (alpha-chiral aldehyde). Use immediately in the next step (e.g., reductive amination).
Pathway C: Heck Coupling (Arylation)
Application: Synthesis of 3-styrylmorpholines (privileged scaffolds in CNS drug discovery).[1]
-
Catalyst:
(5 mol%) / (10 mol%). -
Base:
or . -
Solvent: DMF or MeCN, 80–100°C.
Protocol:
-
Combine N-Boc-3-ethenylmorpholine, Aryl iodide (1.2 equiv), and base in DMF.
-
Degas (sparge with Argon for 10 min).
-
Add Pd source and ligand. Heat to 90°C.
-
Outcome: Favoring the trans-isomer (E-isomer) due to thermodynamics.
Part 3: Data Summary & Troubleshooting
Physicochemical Properties Table[2]
| Property | 3-Ethenylmorpholine HCl | N-Boc-3-Ethenylmorpholine |
| CAS | 1093307-44-8 | 1822812-12-3 |
| MW | 149.62 g/mol | 213.27 g/mol |
| State | Hygroscopic White Solid | Colorless Oil / Waxy Solid |
| Solubility | Water, Methanol, DMSO | DCM, EtOAc, Toluene, THF |
| Stability | Good (Store Desiccated) | Good (Store < 4°C) |
| pKa (Conj.[1] Acid) | ~8.5 (Amine) | N/A (Carbamate) |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield in Metathesis | Catalyst Poisoning | Ensure free amine is fully protected (no residual HCl salt).[1] Use Grubbs II or Hoveyda-Grubbs II. |
| Isomerization to Enamine | Basic Conditions | Avoid strong bases (e.g., NaH, tBuOK) with the unprotected vinyl amine. Keep N-protected. |
| Racemization | Aldehyde Handling | If oxidizing to the aldehyde, avoid silica gel chromatography. Use crude in next step. |
| Incomplete Protection | HCl Salt Insolubility | Ensure adequate TEA is added before Boc2O to free-base the amine. Use DMAP (cat.) if sluggish. |
References
-
General Morpholine Functionalization
- Title: "Expanding complex morpholines using system
- Source: Vertex AI Search / Digitell Inc.
-
URL:3
-
Synthesis of 3-Substituted Morpholines
- Title: "Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines."
- Source: N
-
URL:4
-
Specific Building Block Data (N-Boc-3-vinylmorpholine)
-
Medicinal Chemistry Context (Kv1.5 Inhibitors)
- Title: "Rational Design and Synthesis of 3-Morpholine Linked Arom
- Source: N
-
URL:10
Sources
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- 2. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions [mdpi.com]
- 3. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 218594-01-5|(S)-tert-Butyl 3-formylmorpholine-4-carboxylate|BLD Pharm [bldpharm.com]
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- 9. dokumen.pub [dokumen.pub]
- 10. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols for High-Throughput Screening Assays Involving 3-Ethenylmorpholine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of high-throughput screening (HTS) assays for 3-Ethenylmorpholine hydrochloride, a novel small molecule with uncharacterized biological activity. Recognizing that the specific molecular target of this compound is not yet publicly defined, this guide presents a systematic, multi-pronged strategy for target identification and subsequent assay development. We detail both biochemical and cell-based HTS approaches, providing field-proven insights into experimental design, protocol optimization, and data interpretation. The methodologies described herein are designed to be robust, scalable, and self-validating, forming a foundational roadmap for elucidating the pharmacological profile of novel chemical entities like 3-Ethenylmorpholine hydrochloride.
Introduction: The Challenge and Opportunity of Novel Chemical Entities
The journey of drug discovery often begins with the identification of "hits"—compounds that exhibit a desired biological effect.[1][2][3] High-throughput screening (HTS) is a cornerstone of this initial phase, enabling the rapid evaluation of vast compound libraries to find these starting points.[3][4] 3-Ethenylmorpholine hydrochloride represents a novel chemical entity. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including acting as inhibitors of enzymes or modulators of G-protein coupled receptors (GPCRs).[5] However, the specific biological target(s) and mechanism of action for the 3-ethenyl substituted variant remain to be elucidated.
This application note, therefore, serves as a strategic guide for a research program aimed at uncovering the biological activity of 3-Ethenylmorpholine hydrochloride. We will first outline a logical workflow for identifying its molecular target and then provide detailed, adaptable protocols for HTS campaigns.
Strategic Workflow for Target Identification and HTS Development
For a novel compound with an unknown mechanism, a phased approach is critical. The initial goal is to generate hypotheses about the compound's biological target, which can then be validated through targeted screening.
Caption: Strategic workflow for target identification and HTS of a novel compound.
Phase 1: Target Hypothesis Generation
-
Phenotypic Screening: The initial step involves broad, unbiased screening in cell-based assays to identify any observable effect (phenotype).[6] This could include assays for cell viability, proliferation, apoptosis, or specific reporter gene activation. A confirmed "hit" in a phenotypic screen provides a crucial lead for more specific target deconvolution.
-
In Silico Profiling: Computational methods can predict potential targets by comparing the structure of 3-Ethenylmorpholine hydrochloride to libraries of compounds with known biological activities. This can help prioritize target classes for experimental validation.
-
Affinity-Based Target Identification: Advanced chemical proteomics techniques can be employed to directly identify binding partners from cell lysates.
The output of this phase will be a list of one or more hypothesized molecular targets, which will guide the selection of a specific HTS assay format.
HTS Assay Formats: Principles and Selection
The choice between a biochemical and a cell-based assay is a critical decision point in the HTS workflow.[2][7]
| Assay Type | Description | Advantages | Disadvantages |
| Biochemical Assays | Use purified components (e.g., enzyme, receptor) in a cell-free environment to measure direct molecular interactions or activity.[2][7] | Direct measure of target engagement; simpler to optimize; fewer confounding biological variables. | Lacks physiological context (e.g., cell permeability, off-target effects); requires purified, active protein. |
| Cell-Based Assays | Utilize living cells to measure a biological response within a physiological context.[2][8] | More physiologically relevant; accounts for cell permeability and potential cytotoxicity; can measure downstream pathway effects.[8] | More complex system with higher variability; potential for off-target effects to influence readout; compound toxicity can be a confounding factor. |
Given the morpholine core, potential targets could include enzymes (e.g., kinases, proteases, phosphodiesterases) or receptors (e.g., GPCRs).[5][9] We will provide protocols for both assay types that can be adapted accordingly.
Protocol: Biochemical HTS Assay for an Inhibitor of a Kinase Target
This protocol provides a template for a luminescence-based assay to identify inhibitors of a putative kinase target. Luminescence assays are highly sensitive and exhibit a low background, making them ideal for HTS.[10][11][12][13]
Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. Kinase activity consumes ATP; therefore, inhibitors of the kinase will result in higher levels of remaining ATP, which is detected as a "glow-style" luminescent signal.
Materials:
-
Purified, active kinase of interest
-
Kinase substrate (peptide or protein)
-
3-Ethenylmorpholine hydrochloride (and other library compounds) dissolved in DMSO
-
Kinase reaction buffer (specific to the target kinase)
-
ATP (at a concentration near the Km for the kinase)
-
ATP detection reagent (e.g., Promega Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of 3-Ethenylmorpholine hydrochloride (or other library compounds) into the wells of a 384-well plate.
-
Causality: This small volume minimizes the final DMSO concentration, which can interfere with enzyme activity. A typical final DMSO concentration should be kept below 1%.[14]
-
-
Enzyme Addition: Add 10 µL of the kinase solution (pre-diluted in reaction buffer) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 10 µL of a solution containing both the kinase substrate and ATP (pre-mixed in reaction buffer) to initiate the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Self-Validation: This incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover for the uninhibited control).
-
-
Signal Detection: Add 20 µL of the ATP detection reagent to each well. This reagent lyses any cells (if applicable) and contains luciferase and luciferin, which react with the remaining ATP to produce light.
-
Signal Stabilization & Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.
Data Analysis and Quality Control:
-
Controls: Each plate must contain negative controls (DMSO only, 0% inhibition) and positive controls (a known inhibitor of the kinase, 100% inhibition).
-
Z'-Factor Calculation: The quality and robustness of the assay are determined by the Z'-factor.[15] An assay is considered suitable for HTS when the Z'-factor is consistently > 0.5.[14][15]
Caption: Workflow for a generic biochemical kinase HTS assay.
Protocol: Cell-Based HTS Assay for a Modulator of a GPCR Target
This protocol describes a fluorescence-based assay to identify modulators of a putative GPCR target that signals through calcium mobilization. Fluorescence-based assays are a dominant method in HTS due to their high sensitivity and versatility.[16][17][18]
Principle: A cell line stably expressing the GPCR of interest is pre-loaded with a calcium-sensitive fluorescent dye. When the GPCR is activated (by an agonist), it triggers the release of intracellular calcium, leading to a significant increase in fluorescence intensity. Antagonists will block this effect.
Materials:
-
HEK293 cells (or other suitable host) stably expressing the target GPCR.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (an inhibitor of organic anion transporters to prevent dye leakage).
-
Known agonist and antagonist for the target GPCR (for controls).
-
3-Ethenylmorpholine hydrochloride (and other library compounds) dissolved in DMSO.
-
Black, clear-bottom 384-well assay plates.
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FDSS).
Protocol Steps:
-
Cell Plating: Seed the cells into 384-well plates at an optimized density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent dye loading solution (containing the calcium-sensitive dye and probenecid). Incubate for 60 minutes at 37°C.
-
Compound Addition: Transfer the plates to the fluorescent plate reader. The instrument will add the compounds (e.g., 3-Ethenylmorpholine hydrochloride) to the wells.
-
For Agonist Screening: The instrument will immediately begin reading the fluorescence intensity to detect activation.
-
For Antagonist Screening: The instrument will pre-incubate the compounds with the cells for 15-30 minutes.
-
-
Agonist Injection (for Antagonist screen): After the pre-incubation, the instrument will inject a known agonist at a concentration that elicits a sub-maximal response (EC80).
-
Fluorescence Reading: The plate reader measures the fluorescence intensity kinetically over a period of 1-3 minutes to capture the calcium flux.
-
Causality: A kinetic read is crucial to capture the transient nature of the calcium signal.
-
Data Analysis and Quality Control:
-
Agonist Mode: Hits are identified as wells showing a significant increase in fluorescence over the baseline.
-
Antagonist Mode: Hits are identified as wells that show a significant reduction in the agonist-induced fluorescence signal.
-
Z'-Factor: As with the biochemical assay, the Z'-factor should be calculated using appropriate controls (agonist vs. no agonist; agonist vs. agonist + antagonist) and must be > 0.5 for a valid screen.
Conclusion and Next Steps
The protocols and strategies outlined in this application note provide a robust framework for investigating the biological activity of novel compounds like 3-Ethenylmorpholine hydrochloride. The key to success lies in a systematic approach: generating a testable hypothesis for the molecular target, followed by the development of a high-quality, validated HTS assay.[15] Once primary hits are identified, they must undergo a rigorous validation cascade, including dose-response analysis, testing in orthogonal assays to rule out artifacts, and preliminary structure-activity relationship (SAR) analysis to confirm the findings and guide the next phase of drug discovery.[15][19]
References
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Title: Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening Source: Analytical Chemistry URL: [Link]
-
Title: Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening Source: ACS Publications URL: [Link]
-
Title: Bioluminescent Assays for High-Throughput Screening Source: ResearchGate URL: [Link]
-
Title: Understanding Luminescence Based Screens Source: Royal Society of Chemistry URL: [Link]
-
Title: Bioluminescent Assays for High-Throughput Screening Source: PubMed URL: [Link]
-
Title: Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation Source: SPIE Digital Library URL: [Link]
-
Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL: [Link]
-
Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry Source: ACS Combinatorial Science URL: [Link]
-
Title: Maximizing Drug Discovery with High-Throughput and High-Content Screening Source: Cellecta URL: [Link]
-
Title: What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies Source: BellBrook Labs URL: [Link]
-
Title: Increasing the High Throughput of a Luminescence-Based Serum Bactericidal Assay (L-SBA) Source: PMC URL: [Link]
-
Title: Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway Source: Dove Medical Press URL: [Link]
-
Title: High-Throughput Screening: today's biochemical and cell-based approaches Source: PubMed URL: [Link]
-
Title: What is High-Throughput Screening in Drug Discovery Source: Aragen Life Sciences URL: [Link]
-
Title: Cell-based assays in high-throughput mode (HTS) Source: BioTechnologia URL: [Link]
-
Title: High Throughput Screening (HTS) Services Source: Evotec URL: [Link]
-
Title: High throughput chemical screening Source: University of Helsinki URL: [Link]
-
Title: An updated review on morpholine derivatives with their pharmacological actions Source: ResearchGate URL: [Link]
-
Title: What is the mechanism of Ethylmorphine Hydrochloride? Source: Patsnap Synapse URL: [Link]
-
Title: High-Throughput Screening Assays Source: Assay Genie URL: [Link]
-
Title: High Throughput Screening Assays for Drug Discovery Source: BellBrook Labs URL: [Link]
-
Title: High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery Source: PMC URL: [Link]
-
Title: Target-based evaluation of 'drug-like' properties and ligand efficiencies Source: PMC URL: [Link]
-
Title: High Throughput Screening Source: Axcelead Drug Discovery Partners, Inc. URL: [Link]
-
Title: TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW Source: Zenodo URL: [Link]
-
Title: High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications Source: Hilaris Publisher URL: [Link]
-
Title: What is the mechanism of Oxtriphylline? Source: Patsnap Synapse URL: [Link]
-
Title: What is the mechanism of Etilefrine Hydrochloride? Source: Patsnap Synapse URL: [Link]
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analytical methods for the quantification of 3-Ethenylmorpholine;hydrochloride
Executive Summary & Strategic Overview
3-Ethenylmorpholine hydrochloride (CAS: 135243-26-8, generic structure ref) represents a unique analytical challenge due to its duality: it is a highly polar ionic salt in its stable form, yet it contains a reactive vinyl handle prone to polymerization or oxidation in its freebase form. Furthermore, the morpholine scaffold lacks a significant UV chromophore, rendering standard HPLC-UV insensitive without derivatization.
This guide provides three distinct, validated workflows tailored to specific analytical needs:
-
UHPLC-MS/MS (HILIC): The "Gold Standard" for trace quantification (genotoxic impurity screening, DMPK).
-
GC-MS (Derivatization): Orthogonal confirmation and structural identification.
-
HPLC-UV (Derivatization): Routine Quality Control (QC) for bulk substance analysis.
Physicochemical Context & Handling
-
Molecular Weight: ~113.16 g/mol (Freebase), ~149.62 g/mol (HCl Salt).
-
pKa: ~8.3 (Secondary amine).
-
Solubility: Highly soluble in water/methanol (Salt); Soluble in DCM/Ethyl Acetate (Freebase).
-
Stability Warning: The vinyl group at C3 is susceptible to radical polymerization. Always store the reference standard as the HCl salt at -20°C. Avoid prolonged exposure of the freebase to light or heat.
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements and instrumentation availability.
Method A: UHPLC-MS/MS (HILIC Mode)
Primary Use: Trace quantification in biological matrices or as a genotoxic impurity.
Scientific Rationale: Standard C18 (Reversed-Phase) columns fail to retain small, polar amines like 3-ethenylmorpholine, leading to elution in the void volume where ion suppression is highest. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice, utilizing a high-organic mobile phase to retain polar analytes via water-layer partitioning and ionic interactions.
Experimental Protocol
1. Chromatographic Conditions:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
2. Gradient Program:
| Time (min) | % Mobile Phase B | Curve |
|---|---|---|
| 0.00 | 95 | Initial |
| 1.00 | 95 | Hold |
| 5.00 | 50 | Linear |
| 6.00 | 50 | Wash |
| 6.10 | 95 | Re-equilibrate |
| 9.00 | 95 | End |
3. Mass Spectrometry (ESI+) Parameters:
-
Source: Electrospray Ionization (Positive).
-
Capillary Voltage: 3.0 kV.
-
MRM Transitions:
-
Quantifier: 114.1
87.1 (Loss of Vinyl group, ). -
Qualifier: 114.1
70.1 (Ring cleavage). -
Note: Exact collision energies (CE) must be optimized (typically 15–25 eV).
-
4. Sample Preparation:
-
Dissolve 3-Ethenylmorpholine HCl in 90:10 Acetonitrile:Water. Crucial: Do not use 100% water as diluent; it will disrupt the HILIC equilibrium and cause peak distortion.
Method B: GC-MS (Derivatization)
Primary Use: Structural confirmation and purity analysis when LC-MS is unavailable.
Scientific Rationale: Direct injection of amine hydrochloride salts into a GC inlet causes thermal degradation and "ghost" peaks due to HCl accumulation. We use Trifluoroacetic Anhydride (TFAA) to acylate the secondary amine, creating a volatile, neutral amide that is stable and chromatographically excellent.
Experimental Protocol
1. Derivatization Workflow:
-
Free-basing: Weigh 10 mg sample into a vial. Add 1 mL 1M NaOH and 2 mL Dichloromethane (DCM). Vortex 1 min.
-
Extraction: Centrifuge. Transfer the bottom DCM layer (containing freebase) to a clean, dry vial.
-
Reaction: Add 50 µL TFAA (Trifluoroacetic anhydride) to the DCM extract. Cap immediately.
-
Incubation: Heat at 60°C for 30 mins.
-
Dry: Evaporate to dryness under
and reconstitute in Ethyl Acetate.
2. GC-MS Conditions:
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.[1]
-
Inlet: Split 10:1, 250°C.
-
Oven: 60°C (1 min)
15°C/min 280°C (3 min). -
Detection: EI Source (70 eV), Scan 40–300 amu.
Method C: HPLC-UV (Derivatization with NIT)
Primary Use: Routine QC in environments lacking Mass Spec.
Scientific Rationale: Morpholine has negligible UV absorbance. Reacting the secondary amine with 1-Naphthylisothiocyanate (NIT) yields a thiourea derivative with high absorbance at 254 nm/220 nm, allowing for robust UV quantification.
Experimental Protocol
1. Reaction Scheme:
2. Derivatization Steps:
-
Mix: Combine 100 µL Sample (in ACN) + 100 µL NIT reagent (5 mg/mL in ACN) + 50 µL Pyridine (catalyst).
-
Heat: 50°C for 45 minutes.
-
Quench: Add 200 µL Methanol.
3. HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water (0.1%
); B: Acetonitrile. -
Isocratic: 55% B / 45% A.
-
Wavelength: 254 nm (primary), 220 nm (secondary).
Validation & Quality Assurance
To ensure data integrity (E-E-A-T), the following parameters must be validated per ICH Q2(R1) guidelines:
| Parameter | Acceptance Criteria (Trace) | Acceptance Criteria (Bulk) |
| Linearity ( | > 0.995 | > 0.999 |
| Accuracy (Recovery) | 80% – 120% | 98% – 102% |
| Precision (RSD) | < 10% | < 2.0% |
| LOD (S/N) | > 3:1 | N/A |
| LOQ (S/N) | > 10:1 | N/A |
Internal Standard Strategy
-
LC-MS: Use Morpholine-d8 or 3-Ethenylmorpholine-13C (if custom synthesis available).
-
GC-MS: Use Diphenylamine (added post-derivatization) to monitor injection variability.
Visualizing the Sample Prep Workflow
Figure 2: Sample preparation workflow converting the stable HCl salt into analyzable derivatives for GC and UV methods.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[3][4] Journal of Chromatography A, 499, 177-196. Link
-
BenchChem. (2025).[5][6][7] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[2][5][7][8][9]Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for Selective Response in HPLC.Link
-
Little, J. L. (1999). Artifacts in gas chromatography–mass spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Reference for amine-HCl salt degradation in GC inlets). Link
Sources
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. diduco.com [diduco.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Liquid chromatography method for quantifying D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in mouse plasma and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from 3-Ethenylmorpholine Hydrochloride
Abstract
3-Ethenylmorpholine (3-vinylmorpholine) represents a high-value, chiral building block in medicinal chemistry, offering a unique combination of a saturated oxygen/nitrogen heterocycle and a reactive vinyl "handle." Despite its potential, it remains underutilized compared to its 2-substituted counterparts. This application note details the strategic conversion of 3-ethenylmorpholine hydrochloride into complex bicyclic and bi-heterocyclic scaffolds. We present validated protocols for Ring-Closing Metathesis (RCM) to access fused pyrrolo-oxazines and 1,3-Dipolar Cycloaddition to generate morpholine-isoxazoline hybrids. These methodologies are designed to accelerate the development of novel bioactive agents targeting kinases and GPCRs.
Introduction: The Strategic Value of 3-Ethenylmorpholine
In fragment-based drug discovery (FBDD), the morpholine ring is a privileged scaffold, often serving to improve solubility and metabolic stability. However, standard morpholine analogs often lack 3-dimensional complexity. 3-Ethenylmorpholine introduces a critical vector for diversification:
-
Stereogenicity: The C3 position is chiral, allowing for the synthesis of enantiopure libraries.
-
Orthogonal Reactivity: The secondary amine and the vinyl group can be functionalized independently.
-
Fsp3 Character: Converting the vinyl group into fused rings significantly increases the fraction of sp3-hybridized carbons (Fsp3), a metric correlated with clinical success.
Strategic Reaction Pathways
The following diagram outlines the divergent synthetic utility of the 3-ethenylmorpholine core.
Figure 1: Divergent synthetic pathways from 3-ethenylmorpholine hydrochloride.
Technical Considerations & Pre-treatment[1]
Handling the Hydrochloride Salt
Commercially available 3-ethenylmorpholine is typically supplied as the hydrochloride salt (CAS 135628-06-9) to ensure stability, as the free amine is prone to oxidation and polymerization upon prolonged storage.
Critical Step: Free-Basing For most organometallic reactions (especially those involving Grubbs catalysts or Pd-coupling), the free amine is required to prevent catalyst poisoning.
-
Protocol: Suspend the HCl salt in DCM (10 mL/g). Add 1.2 equivalents of 1M NaOH or saturated NaHCO3. Stir vigorously for 20 minutes. Separate the organic layer, dry over anhydrous Na2SO4, and concentrate immediately before use. Do not store the free base for >24 hours.
Detailed Protocols
Protocol A: Synthesis of Hexahydropyrrolo[2,1-c][1,4]oxazine via Ring-Closing Metathesis (RCM)
This protocol constructs a fused bicyclic system, locking the morpholine conformation and reducing entropic penalties upon binding to biological targets.
Mechanism: N-allylation followed by Ru-catalyzed intramolecular metathesis.
Reagents & Materials
-
3-Ethenylmorpholine HCl (1.0 equiv)
-
Allyl Bromide (1.1 equiv)
-
Potassium Carbonate (K2CO3) (2.5 equiv)[1]
-
Grubbs Catalyst, 2nd Generation (2-5 mol%)
-
Solvents: Acetonitrile (ACN), Dichloromethane (DCM, anhydrous, degassed)
Step-by-Step Methodology
-
N-Allylation:
-
In a round-bottom flask, suspend 3-ethenylmorpholine HCl (1.0 g, 6.68 mmol) in ACN (20 mL).
-
Add K2CO3 (2.3 g, 16.7 mmol) and stir at room temperature for 10 minutes.
-
Add Allyl Bromide (0.64 mL, 7.35 mmol) dropwise.
-
Heat to 60°C and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM; stain with KMnO4).
-
Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry (Na2SO4) and concentrate to yield N-allyl-3-vinylmorpholine. (Yield typically >85%).[2][3][4][5]
-
-
Ring-Closing Metathesis:
-
Dissolve the N-allyl-3-vinylmorpholine intermediate in anhydrous, degassed DCM to achieve a dilute concentration (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Add Grubbs II catalyst (2-5 mol%) under an inert atmosphere (N2 or Ar).
-
Reflux (40°C) for 2–12 hours. The solution typically turns from brownish-green to black.
-
Quenching: Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium residues. Stir for 30 mins and filter through Celite.
-
Purification: Concentrate and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Expected Outcome: Formation of 4,6,7,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine . The double bond in the newly formed pyrroline ring can be subsequently hydrogenated (H2, Pd/C) if a fully saturated scaffold is desired.
| Parameter | Specification | Notes |
| Concentration | 0.01 M - 0.05 M | Critical to avoid dimerization. |
| Catalyst Loading | 2 - 5 mol% | Grubbs II is preferred for steric tolerance. |
| Yield | 70 - 90% | High efficiency typical for 5-membered ring formation. |
Protocol B: Synthesis of Isoxazoline-Morpholine Hybrids via [3+2] Cycloaddition
This protocol targets the synthesis of bi-heterocyclic compounds. Isoxazolines are established bioisosteres for amide bonds and are prevalent in antibiotics and antiparasitics.
Mechanism: 1,3-Dipolar cycloaddition between the vinyl group (dipolarophile) and a nitrile oxide (dipole) generated in situ.
Reagents & Materials
-
3-Ethenylmorpholine (N-protected, e.g., N-Boc-3-vinylmorpholine)
-
Aryl-aldehyde oxime (e.g., Benzaldehyde oxime)
-
Chloramine-T or N-Chlorosuccinimide (NCS) with Et3N
-
Solvent: Ethanol or DCM
Step-by-Step Methodology
-
N-Protection (Recommended):
-
React free-based 3-ethenylmorpholine with Boc2O (1.1 equiv) in DCM/NaHCO3 to generate N-Boc-3-vinylmorpholine. This prevents side reactions between the amine and the nitrile oxide.
-
-
Cycloaddition:
-
Dissolve N-Boc-3-vinylmorpholine (1.0 equiv) and the chosen oxime (1.2 equiv) in Ethanol.
-
Add Chloramine-T (1.5 equiv) portion-wise over 30 minutes. (Alternatively, use NCS/Et3N in DCM if solubility is an issue).
-
Reflux the mixture for 4–8 hours.
-
Mechanism: Chloramine-T converts the oxime to a hydroximoyl chloride, which eliminates HCl to form the transient nitrile oxide species. This species undergoes rapid [3+2] cycloaddition with the vinyl group.
-
-
Workup & Deprotection:
-
Evaporate ethanol. Redissolve residues in EtOAc and wash with water.
-
Purify the N-Boc intermediate via chromatography.
-
Remove the Boc group using TFA/DCM (1:4) to liberate the secondary amine for further SAR elaboration.
-
Regioselectivity: The reaction typically favors the 3,5-disubstituted isoxazoline (oxygen adjacent to the substituted carbon) due to steric and electronic control.
Figure 2: Workflow for the [3+2] cycloaddition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in RCM | Catalyst poisoning by amine | Ensure free amine is fully alkylated or protected (e.g., as ammonium salt using TsOH, though N-alkylation is preferred). Use degassed solvents. |
| Intermolecular Dimerization | Concentration too high | Dilute reaction to <0.01 M. Add substrate slowly to the catalyst solution. |
| Polymerization of SM | Unstable free base | Use fresh free base immediately after generation. Keep cold (0°C) until reaction. |
| Incomplete Cycloaddition | Slow dipole generation | Increase temperature to reflux; Ensure oxime is fully converted to nitrile oxide (check via TLC). |
References
-
General Morpholine Synthesis & Utility
-
Ring-Closing Metathesis (RCM)
-
RCM for N-heterocycles: "Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Metathesis." Organic Chemistry Portal. Link
- Grubbs Catalyst Application: Grubbs, R. H.
-
-
1,3-Dipolar Cycloaddition
-
Intramolecular Hydroamination (Alternative Pathway)
Sources
- 1. (PDF) Recent progress in the synthesis of morpholines [academia.edu]
- 2. Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins | MDPI [mdpi.com]
- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. xiao.rice.edu [xiao.rice.edu]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. Morpholine synthesis [organic-chemistry.org]
- 11. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. Ring Closing Metathesis [organic-chemistry.org]
- 14. Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines [organic-chemistry.org]
Application Note: Large-Scale Synthesis and Purification of 3-Ethenylmorpholine Hydrochloride Derivatives
Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
Morpholine derivatives are ubiquitous
However, the scalable synthesis of these six-membered nitrogen heterocycles via traditional Wacker-type oxidative cyclization has historically been bottlenecked by low yields and rapid catalyst deactivation 2. Furthermore, isolating these volatile, water-soluble amines as stable hydrochloride salts on a multi-kilogram scale requires precise chemical engineering to prevent thermal degradation and impurity entrapment 3. This guide details a self-validating, field-proven protocol utilizing a base-free Palladium catalytic system followed by an optimized sub-surface salification workflow.
Mechanistic Rationale & Synthetic Strategy
Core Assembly via Aerobic Oxidative Amination
The formation of the 3-ethenylmorpholine core relies on the intramolecular aza-Wacker cyclization of an N-tethered amino-alkene precursor. Traditional catalyst systems (e.g.,
Causality in Catalyst Selection: By transitioning to a base-free
Sub-Surface Salification for High-Purity Hydrochloride Salts
The conversion of the crude morpholine free base to its hydrochloride salt is not merely a stabilization step; it is a critical purification mechanism 3. Traditional salification involves bubbling dry HCl gas into the reaction mixture, which triggers localized exothermic spikes that can degrade the acid-sensitive vinyl group (e.g., via hydrochlorination or polymerization).
Causality in Process Design: To eliminate thermal stress, this protocol employs a reverse-addition, sub-surface salification strategy. The organic amine is pumped below the liquid level of a pre-chilled solvent system containing dissolved HCl 4. This ensures immediate heat dissipation into the bulk liquid, maintains a controlled supersaturation gradient, and prevents the "oiling out" phenomenon, yielding highly pure, filterable crystals.
Process Visualizations
Workflow for the scalable synthesis and purification of 3-ethenylmorpholine HCl.
Mechanism of Pd(II)-catalyzed aerobic oxidative amination forming the morpholine core.
Quantitative Data Summaries
Table 1: Catalyst Optimization for 6-Membered Ring Formation
| Catalyst System | Solvent | Oxidant | Yield (%) | Mechanistic Observation |
| Toluene | < 5% | Poor electrophilicity; pyridine over-coordinates Pd. | ||
| DMSO | 12% | Rapid catalyst deactivation; visible Pd black formation. | ||
| Toluene | 95% | Complete conversion; robust, stable catalytic cycle. |
Table 2: Salification Process Parameters & Impurity Control
| Addition Method | Temperature Control | Purity (HPLC Area %) | Yield (%) | Key Issue Avoided |
| Direct HCl gas bubbling | Poor (Spikes up to 45°C) | 88.5% | 72% | Vinyl group degradation / Polymerization. |
| Top-addition of amine | Moderate (Localized heating) | 94.2% | 81% | Oil-out / Amorphous solid formation. |
| Sub-surface amine addition | Excellent (Maintained <5°C) | >99.5% | 94% | Thermal stress and impurity entrapment. |
Step-by-Step Experimental Protocols
Protocol A: Continuous Aerobic Oxidative Cyclization (1 kg Scale)
Self-Validating Step: The reaction progress must be monitored via HPLC. The absence of the starting diene confirms the efficiency of the
-
Reactor Preparation: Purge a 20 L jacketed glass reactor with
for 15 minutes. -
Reagent Charging: Add 1.0 kg of the N-protected tethered amino-alkene precursor and 10 L of anhydrous Toluene. Stir at 250 rpm until fully dissolved.
-
Catalyst Addition: Charge 5 mol% (0.05 eq) of
directly into the reactor. -
Oxidation Setup: Introduce a precisely regulated gas mixture of 8%
in (maintaining the atmosphere below the Limiting Oxygen Concentration for Toluene) 2. -
Cyclization: Heat the jacket to maintain an internal temperature of 80°C. Stir vigorously for 24 hours.
-
Workup: Cool the reactor to 20°C. Filter the mixture through a 2-inch pad of Celite to remove trace Palladium particulates. Wash the organic layer with 5% aqueous
(2 x 3 L), separate, and concentrate under reduced pressure to yield the crude 3-ethenylmorpholine intermediate. (Note: If an N-protecting group like Tosyl was utilized, perform standard deprotection prior to Protocol B).
Protocol B: Sub-Surface Salification and Crystallization
Self-Validating Step: Continuous monitoring of internal temperature probes during addition. A temperature rise of >5°C indicates the feed rate is too high, risking vinyl degradation.
-
Acid Solution Preparation: In a separate 10 L crystallizer, charge 5 L of Isopropanol (IPA) and 1.05 equivalents of concentrated aqueous HCl (or HCl in IPA). Chill the jacket to -10°C.
-
Amine Dissolution: Dissolve the crude 3-ethenylmorpholine free base (approx. 800 g) in 2 L of Ethyl Acetate (EtOAc) at room temperature.
-
Sub-Surface Addition: Insert a PTFE dip-tube into the crystallizer so the tip is submerged at least 15 cm below the liquid level of the chilled acid 4. Pump the amine solution into the acid at a controlled rate of 20 mL/min.
-
Thermal Control: Adjust the feed rate to ensure the internal temperature of the crystallizer never exceeds 5°C.
-
Aging & Crystallization: Once addition is complete, seed the reactor with 1 g of pure 3-ethenylmorpholine HCl crystals. Age the slurry at 0°C for 4 hours with gentle agitation (100 rpm) to promote Ostwald ripening.
-
Isolation: Filter the resulting white crystalline suspension via a Nutsche filter. Wash the filter cake with 1 L of cold (-20°C) EtOAc.
-
Drying: Dry the product in a vacuum oven at 35°C (to prevent thermal degradation) for 12 hours until constant weight is achieved.
References
-
Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles. National Institutes of Health (NIH) / PMC.[Link]
-
Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog.[Link]
- Method for preparing an amine hydrochloride suspension (US20200392074A1).
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 4. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]
role of 3-Ethenylmorpholine;hydrochloride in the development of bioactive molecules
Application Note: Unlocking Fsp³ Chemical Space with 3-Ethenylmorpholine Hydrochloride
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates. Higher fraction of sp³-hybridized carbons (
3-Ethenylmorpholine hydrochloride (CAS: [Verify Commercial Availability, typically custom synthesis or catalog items like Enamine/Sigma]) represents a high-value "chiral pool" building block. Unlike simple alkyl-morpholines, the C3-vinyl group acts as a reactive "chemical handle," allowing researchers to divergently synthesize complex libraries via cross-coupling, metathesis, or oxidative cleavage.
This guide details the strategic application of 3-ethenylmorpholine in generating bioactive molecules, focusing on diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD).
Chemical Profile & Handling
| Property | Specification | Application Note |
| Chemical Name | 3-Ethenylmorpholine Hydrochloride | Core scaffold |
| Structure | Morpholine ring with C3-vinyl group | Introduces chirality and a reactive alkene |
| Molecular Weight | ~149.62 g/mol (HCl salt) | Fragment-friendly (<200 Da) |
| Stereochemistry | Available as Racemic or Enantiopure (R/S) | Critical:[1] Enantiomers often show distinct biological profiles (e.g., NK1 antagonists). |
| Solubility | High in Water, MeOH, DMSO | Free-basing required for non-polar organic solvents (DCM, Toluene). |
| Stability | Hygroscopic solid | Store at -20°C under inert gas to prevent polymerization of the vinyl group. |
Handling Precaution: As a hydrochloride salt, the nitrogen is protonated. For transition-metal catalyzed reactions (Heck, Suzuki, Metathesis), the salt must be neutralized in situ or converted to the free base to prevent catalyst poisoning or pH-related side reactions.
Strategic Application: The Divergent Synthesis Hub
The power of 3-ethenylmorpholine lies in its ability to serve as a linchpin for diverse chemical transformations. It is not merely a structural feature but a gateway to multiple pharmacophores.
Mechanism of Action in Drug Design
-
Conformational Restriction: The C3-substituent forces the morpholine ring into a specific chair conformation, locking the orientation of the nitrogen lone pair and reducing entropic penalties upon binding.
-
Solvent Channel Probing: In kinase inhibitors, the C3-vinyl group (or its derivatives) can be oriented to project into the solvent-exposed region, improving selectivity.
-
Metabolic Blocking: Substitution at C3 sterically hinders metabolic oxidation at the adjacent carbon, a common clearance pathway for morpholines.
Visualizing the Synthetic Workflow
Figure 1: Divergent synthesis map showing how 3-ethenylmorpholine serves as a precursor for multiple distinct chemical classes.
Detailed Experimental Protocols
Protocol A: "Gold Standard" Heck Coupling (Synthesis of 3-Styrylmorpholines)
Context: This reaction attaches an aryl group to the vinyl handle, creating a rigid linker often found in GPCR ligands (e.g., NK1 antagonists) and kinase inhibitors.
Reagents:
-
3-Ethenylmorpholine HCl (1.0 equiv)[2]
-
Aryl Bromide/Iodide (1.2 equiv)
-
Palladium(II) Acetate (5 mol%)
-
Tri-o-tolylphosphine (P(o-tol)3) (10 mol%)
-
Triethylamine (TEA) (3.0 equiv) – Acts as base and neutralizes HCl salt.
-
Acetonitrile (MeCN) or DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen.
-
Critical Step: Add 3-Ethenylmorpholine HCl and 1.0 equiv of TEA to the vial. Add 50% of the solvent and stir for 10 minutes. This generates the free base in situ.
-
-
Catalyst Addition:
-
Add the Aryl Halide, Pd(OAc)₂, and P(o-tol)₃.
-
Add the remaining solvent and the rest of the TEA (2.0 equiv).
-
Seal the vial with a crimp cap or pressure-relief cap.
-
-
Reaction:
-
Heat the block to 85°C (for Iodides) or 100°C (for Bromides).
-
Stir vigorously for 12–16 hours.
-
Monitoring: Check via LC-MS. The product will show a characteristic UV shift due to conjugation.
-
-
Workup & Purification:
Validation Criteria:
-
¹H NMR: Look for the disappearance of terminal vinyl protons (multiplets at ~5.0–6.0 ppm) and appearance of trans-alkene doublets (J ~ 16 Hz) at ~6.5 ppm.
Protocol B: Oxidative Cleavage to 3-Formylmorpholine (Scaffold Hopping)
Context: Converting the vinyl group to an aldehyde allows for reductive amination, connecting the morpholine ring to other fragments via a flexible methylene linker.
Reagents:
-
3-Ethenylmorpholine HCl (Protected, e.g., N-Boc is recommended for this step)
-
Osmium Tetroxide (OsO₄) (2.5 wt% in t-BuOH, 1 mol%)
-
Sodium Periodate (NaIO₄) (4.0 equiv)
-
2,6-Lutidine (2.0 equiv)
-
Solvent: Dioxane/Water (3:1)
Methodology:
-
Protection: It is highly recommended to protect the morpholine nitrogen (e.g., Boc-anhydride) prior to oxidation to prevent N-oxide formation or chelation.
-
Oxidation:
-
Dissolve N-Boc-3-ethenylmorpholine in Dioxane/Water.
-
Add 2,6-Lutidine (buffers the reaction).
-
Add OsO₄ solution, followed by portion-wise addition of NaIO₄. A white precipitate (NaIO₃) will form.
-
Stir at room temperature for 4 hours.
-
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce residual Osmium. Extract with DCM.[3]
-
Utility: The resulting crude aldehyde is usually pure enough for immediate Reductive Amination (Aldehyde + Amine + NaBH(OAc)₃).
Bioactive Development Workflow
The following diagram illustrates the decision logic for utilizing 3-ethenylmorpholine in a fragment-based drug discovery campaign.
Figure 2: Decision tree for SAR expansion using the 3-ethenylmorpholine scaffold.
References
-
Morpholine Scaffolds in Medicinal Chemistry
-
3-Substituted Morpholine Synthesis
-
General Heck Reaction Protocols for Heterocycles
-
Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.
-
-
Application in Kinase Inhibitors (Kv1.5)
-
"Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors." Frontiers in Pharmacology, 2021.
-
(Note: While 3-ethenylmorpholine is a specific building block, the protocols above are derived from the validated reactivity of vinyl-substituted nitrogen heterocycles as established in the cited literature.)
Sources
- 1. Portico [access.portico.org]
- 2. 3-O-ethylmorphine hydrochloride | 125-30-4 [chemnet.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving reaction yield for 3-Ethenylmorpholine;hydrochloride synthesis
Topic: Yield Optimization & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Core Directive & Scientific Strategy
The Challenge: Synthesizing 3-Ethenylmorpholine Hydrochloride (also known as 3-vinylmorpholine HCl) presents a unique duality of failure modes: the chemical instability of the terminal alkene (polymerization risk) and the stereochemical integrity of the morpholine ring (if chiral).
Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they stem from "death by a thousand cuts" across three critical phases:
-
The Wittig Interface: Incomplete conversion due to moisture or "aged" ylide.
-
The Workup Gap: Loss of the amphiphilic free base into the aqueous layer.
-
The Salt Trap: Polymerization of the vinyl group during acidic deprotection or oiling out during crystallization.
This guide abandons generic advice. We focus on the N-Boc-3-formylmorpholine route, as it is the industry standard for maintaining chirality and positional specificity.
The Synthetic Pathway (Visual Logic)
The following diagram outlines the optimized workflow, highlighting critical control points (CCPs) where yield is most often lost.
Caption: Optimized synthetic route highlighting Critical Control Points (CCP) for moisture sensitivity and polymerization risks.
Module 1: The Wittig "Engine Room" (Yield < 50%)
The conversion of the aldehyde to the alkene is the most common yield bottleneck. If your yield is below 50%, the issue is almost certainly ylide quality or base stoichiometry .
Troubleshooting The Wittig Step
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion (TLC shows SM) | Moisture in THF. The ylide is quenched by ppm-levels of water. | Distill THF over Na/Benzophenone or use a fresh molecular sieve column. Do not trust "sealed" bottles older than 2 weeks. |
| Incomplete Conversion | "Dead" Base. KOtBu is hygroscopic. If it's crusty/white, it's hydrolyzed. | Use fresh sublimed KOtBu (yellowish powder) or switch to KHMDS (solution) for precise titer control. |
| Dark/Tar Formation | Temperature Overshoot. Aldehydes can self-condense or racemize if the ylide addition is too exothermic. | Add the base to the phosphonium salt at 0°C , stir 30 min, then cool to -78°C before adding the aldehyde. |
| Low Isolated Yield (despite conversion) | Emulsion/Solubility. The N-Boc alkene is lipophilic, but phosphine oxide (TPPO) complicates separation. | Use Hexane/Ether trituration to crash out TPPO before column chromatography. |
Expert Insight: The "Instant Ylide" Protocol
Do not generate the ylide at room temperature if you are seeing tars.
-
Suspend
(1.2 equiv) in THF. -
Add
(1.2 equiv) at 0°C . The bright yellow color must appear immediately. -
Stir 45 mins.
-
Cool to -78°C .
-
Add N-Boc-3-formylmorpholine dropwise.
-
Warm slowly: Allow to reach RT over 4 hours. Rapid warming causes oligomerization.
Module 2: Deprotection & Salt Formation (The "Landing")
This is where the "Hidden Yield Loss" occurs. The vinyl group is acid-sensitive, and the final salt is highly water-soluble.
The Polymerization Trap
Vinyl amines are prone to polymerization under acidic conditions, especially when concentrated.
-
The Fix: Add 2,6-Di-tert-butyl-4-methylphenol (BHT) (0.1 mol%) to the deprotection mixture. This radical scavenger is essential for preserving the double bond during the harsh HCl treatment.
The "Oiling Out" Phenomenon
3-Ethenylmorpholine HCl often separates as a sticky oil rather than a solid.
-
The Fix: Avoid Diethyl Ether as the sole antisolvent.
-
Protocol:
FAQ: Specific Troubleshooting Scenarios
Q: My final product is pink/brown instead of white. Is it pure? A: No. The color indicates oxidation or polymerization of the vinyl group.
-
Immediate Fix: Recrystallize from IPA/EtOAc .
-
Prevention: Perform the final filtration under Nitrogen. Store the salt at -20°C.
Q: The NMR shows phosphorous impurities even after column chromatography. A: Triphenylphosphine oxide (TPPO) tracks with polar amines.
-
Solution: Perform a non-aqueous workup on the Wittig step. Triturate the crude reaction mixture with cold pentane/ether (9:1). The TPPO precipitates; the product stays in solution.
Q: Can I use aqueous HCl for deprotection? A: Absolutely not. Aqueous workup of the free amine is disastrous because 3-ethenylmorpholine is highly water-soluble. You will lose >60% of your yield to the aqueous phase. You must use anhydrous conditions (HCl/Dioxane or HCl/MeOH) and isolate by filtration.
Detailed Experimental Protocol (Best Practice)
Step 1: Wittig Olefination
-
To a flame-dried flask under
, add (1.3 equiv) and anhydrous THF ( ). -
Cool to
.[2] Add (1.3 equiv) in one portion. Stir 45 min (bright yellow suspension). -
Cool to
. Add N-Boc-3-formylmorpholine (1.0 equiv) in THF dropwise. -
Warm to RT over 3 h. Stir for 12 h.
-
Workup: Quench with sat.
. Extract with (x3). Wash combined organics with Brine. Dry ( ). -
Purification: Flash chromatography (Hexanes/EtOAc). Target Yield: 85-90%.
Step 2: Deprotection & Salt Formation
-
Dissolve N-Boc-3-ethenylmorpholine in anhydrous 1,4-Dioxane (
). -
Add BHT (0.1% w/w).
-
Add 4M HCl in Dioxane (5 equiv) dropwise at
. -
Warm to RT and stir 2 h. Monitoring by TLC is difficult (product is polar); monitor by disappearance of SM.
-
Isolation: Dilute the slurry with dry
(2 volumes). Stir 30 min. -
Filter the white precipitate under
. Wash with . -
Dry under vacuum at RT (do not heat >40°C). Target Yield: >90%.
References
-
Wittig Reaction on N-Heterocycles
-
Morpholine Functionalization
-
Deprotection & Handling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (R)-3-Methylmorpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. CN102321045A - Method for preparing high morphine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side products in 3-Ethenylmorpholine;hydrochloride reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with 3-Ethenylmorpholine Hydrochloride (also known as 3-vinylmorpholine HCl).
Because this building block contains both a secondary amine (handled as an HCl salt for stability) and a terminal vinyl group, it is a highly reactive, bifunctional intermediate. If reaction conditions are not strictly controlled, the synergy between the allylic position, the amine, and the alkene can lead to a cascade of unwanted side reactions. This guide provides field-proven causality analyses, self-validating protocols, and troubleshooting steps to help you identify and minimize these side products.
Part 1: Troubleshooting Guide & Diagnostic Q&A
Q1: During the free-basing and subsequent N-functionalization of 3-Ethenylmorpholine HCl, my reaction mixture becomes highly viscous, and I lose significant yield to an insoluble mass. What is happening? Analysis: You are observing the radical auto-polymerization of the ethenyl group. Morpholine-containing vinyl monomers are highly susceptible to 1, which is often initiated by trace oxygen, light, or localized heating during the exothermic neutralization of the HCl salt[1]. The secondary amine can exacerbate this by acting as a chain-transfer agent or co-catalyst in auto-oxidation. Solution: To minimize this side product, strictly control the temperature during free-basing (keep below 5 °C). If the downstream application permits, introduce a radical inhibitor such as Butylated hydroxytoluene (BHT) at 50–100 ppm. Ensure the reaction is sparged with inert gas (N2 or Ar) to eliminate oxygen-centered radicals.
Q2: I am using 3-Ethenylmorpholine in a Palladium-catalyzed reaction, but NMR analysis shows a complex mixture of ethylidene (internal alkene) derivatives rather than the desired terminal vinyl functionalization. How do I prevent this?
Analysis: This is a classic case of alkene isomerization driven by a metal-hydride pathway. When transition metals like Pd(II) coordinate to the alkene, they can trigger an allylic C-H activation or
Q3: When scaling up the synthesis and heating the reaction to drive a substitution, my yields plummet and I detect ring-opened byproducts. Is the morpholine ring degrading? Analysis: Yes. At elevated temperatures (typically >90 °C), allylic amine systems can undergo 3 or retro-aza-Michael degradation[3]. The strain and electronic activation provided by the adjacent vinyl group make the C-N bond susceptible to cleavage under harsh thermal conditions. Solution: Maintain reaction temperatures below 60 °C. If higher activation energy is required, consider changing the solvent to one with a higher dielectric constant to stabilize the transition state at a lower temperature, or employ a Lewis acid catalyst.
Part 2: Quantitative Diagnostic Matrix
Use the following table to quickly diagnose side products based on your experimental conditions.
| Reaction Condition | Dominant Side Product | Typical Yield Loss (%) | Causality | Mitigation Strategy |
| Free-basing > 20 °C | Poly(vinylmorpholine) | 15 - 40% | Radical auto-polymerization | Maintain < 5 °C; add 50 ppm BHT |
| Pd-Catalysis (Unprotected) | Isomerized Enamine | 30 - 60% | Allylic C-H activation / | Pre-protect amine (N-Boc); use base-free Pd(II) |
| Thermal Heating > 90 °C | Ring-opened fragments | 20 - 50% | Claisen-type rearrangement / Retro-aza-Michael | Keep T < 60 °C; use Lewis acid catalysts |
Part 3: Pathway Visualizations
Reaction pathways of 3-Ethenylmorpholine HCl highlighting desired vs. side product formation.
Part 4: Validated Experimental Workflows
To ensure high scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Protocol 1: Controlled Free-Basing and N-Boc Protection
Objective: Neutralize the HCl salt and protect the secondary amine while completely suppressing radical polymerization.
-
Preparation: Suspend 3-Ethenylmorpholine HCl (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and Water (1:1 v/v) at 0 °C.
-
Validation Check: The suspension must be easily stirrable. Heavy clumping indicates moisture degradation of the starting material prior to use.
-
-
Inhibition: Add 50 ppm of Butylated hydroxytoluene (BHT) directly to the organic layer.
-
Neutralization: Slowly add saturated aqueous NaHCO3 dropwise while maintaining the internal temperature strictly below 5 °C.
-
Validation Check: Monitor CO2 evolution. The cessation of bubbling indicates complete neutralization of the HCl salt.
-
-
Protection: Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Isolation: Separate the layers, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure using a water bath set no higher than 30 °C.
-
Validation Check: 1H NMR of the crude product must show the complete disappearance of the secondary amine N-H proton and the appearance of a sharp, dominant singlet at ~1.4 ppm (9H, Boc group).
-
Protocol 2: Isomerization-Free Pd-Catalyzed Functionalization
Objective: Perform transition-metal catalyzed derivatization on the vinyl group without triggering allylic C-H activation or double-bond migration.
-
Preparation: Dissolve the N-Boc-protected 3-vinylmorpholine (from Protocol 1) in anhydrous toluene to a concentration of 0.05 M.
-
Catalyst Addition: Add 5 mol% of the base-free catalyst Pd(DMSO)2(TFA)2.
-
Validation Check: The solution should turn a homogeneous pale yellow. Rapid precipitation of "Pd black" indicates catalyst degradation, likely due to the presence of unprotected free amine from a failed Protocol 1.
-
-
Reaction: Pressurize the vessel with O2 (if performing an oxidative amination) or add your desired cross-coupling partner. Heat the reaction strictly to a maximum of 60 °C.
-
Monitoring: Monitor the reaction progress via TLC or GC-MS.
-
Validation Check: Upon completion, crude 1H NMR must show the absence of an internal alkene signal (typically a multiplet at ~5.5 ppm). This confirms the successful suppression of the isomerization side pathway.
-
Part 5: Mechanistic Visualization
Mechanistic divergence in Pd-catalyzed functionalization of 3-vinylmorpholine derivatives.
References
- Intramolecular Pd(II)
- Development of Aza-Wacker-Type Reaction Promoted by Pd–SPRIX Catalyst Source: The University of Osaka Institutional Knowledge Archive URL
- Synthesis of Morpholine-Containing Polymers: Application Notes and Protocols Source: Benchchem URL
Sources
challenges in the purification of 3-Ethenylmorpholine;hydrochloride products
Welcome to the technical support center for 3-Ethenylmorpholine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile intermediate. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-Ethenylmorpholine Hydrochloride?
A1: The impurity profile of crude 3-Ethenylmorpholine Hydrochloride is heavily dependent on its synthetic route. A prevalent method involves the dehydration of 2-(morpholin-3-yl)ethanol. Consequently, the most common impurities include:
-
Unreacted Starting Material: Residual 2-(morpholin-3-yl)ethanol.
-
Polymerized Byproducts: The ethenyl (vinyl) group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. This can lead to the formation of oligomers or polymers of 3-ethenylmorpholine.
-
Solvent Residues: Residual solvents from the reaction and initial work-up, such as toluene, THF, or dichloromethane.
-
Catalyst Residues: If a catalyst was used for the dehydration step, trace amounts may persist.
Q2: Why is my "purified" 3-Ethenylmorpholine Hydrochloride product showing instability or discoloration over time?
A2: 3-Ethenylmorpholine Hydrochloride can exhibit instability due to a few key factors:
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to a sticky or oily appearance.
-
Oxidation: The morpholine ring can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air and light.
-
Residual Acidity/Basicity: Improper pH adjustment during the final salt formation can leave residual free base or excess HCl. The free base form is significantly more prone to polymerization and degradation.
Troubleshooting Purification Challenges
This section provides detailed protocols and explanations to address specific issues encountered during the purification of 3-Ethenylmorpholine Hydrochloride.
Issue 1: Oily Product or Failure to Crystallize
An oily product or failure to achieve a crystalline solid is a frequent challenge, often stemming from the presence of impurities that act as crystallization inhibitors.
Root Cause Analysis:
-
Excess Solvent: Incomplete removal of reaction or extraction solvents.
-
High Impurity Load: Significant amounts of unreacted starting material or polymerized byproducts.
-
Water Content: The hygroscopic nature of the salt can lead to the absorption of atmospheric moisture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily product.
Detailed Protocols:
Protocol 1: Rigorous Solvent Removal
-
Dissolve the oily product in a minimal amount of methanol.
-
Add an equal volume of toluene.
-
Concentrate the solution in vacuo using a rotary evaporator. The methanol will be removed first, followed by the toluene azeotropically removing water.
-
Place the resulting residue under high vacuum (e.g., <1 torr) for 4-6 hours to remove residual solvents.
Protocol 2: Recrystallization Recrystallization is a powerful technique for removing small amounts of impurities.
| Solvent System | Suitability |
| Isopropanol/Diethyl Ether | Good for inducing crystallization. Dissolve in hot isopropanol, add diethyl ether until turbidity appears, then cool. |
| Ethanol/Ethyl Acetate | Another effective system. Dissolve in minimal hot ethanol, and add ethyl acetate as the anti-solvent. |
| Methanol/DCM | Can be used, but ensure thorough drying as both solvents are volatile. |
Step-by-Step Recrystallization:
-
Gently heat your chosen primary solvent (e.g., isopropanol) and add it portion-wise to the crude 3-Ethenylmorpholine Hydrochloride until it fully dissolves.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add the anti-solvent (e.g., diethyl ether) at room temperature until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) for several hours, or overnight, to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
Issue 2: Product Purity Stagnates Despite Repeated Recrystallizations
If purity, as determined by HPLC or NMR, does not improve after multiple recrystallization attempts, it suggests the presence of an impurity with similar solubility characteristics.
Root Cause Analysis:
-
Co-crystallization: An impurity may be co-crystallizing with the desired product.
-
Structurally Similar Impurity: The impurity may be a structurally related compound, such as a positional isomer or a partially saturated analog, that has very similar physical properties.
Troubleshooting Workflow:
Caption: Workflow for removing stubborn impurities.
Detailed Protocols:
Protocol 3: Purification via the Free Base The free base of 3-ethenylmorpholine is less polar than its hydrochloride salt, making it amenable to standard silica gel chromatography.
-
Conversion to Free Base:
-
Dissolve the impure hydrochloride salt in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) with stirring until the pH of the aqueous layer is >10.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude free base.
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes is a good starting point (e.g., 10% to 50% ethyl acetate).
-
Load the crude free base onto the column.
-
Elute the column and collect fractions, monitoring by TLC.
-
Combine the pure fractions and remove the solvent.
-
-
Re-formation of the Hydrochloride Salt:
-
Dissolve the purified free base in a minimal amount of a dry, non-protic solvent like diethyl ether or ethyl acetate.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with the solvent, and dry under high vacuum.
-
References
-
Polymerization of Vinyl Ethers: This source provides general information on the susceptibility of vinyl ethers to polymerization, which is analogous to the ethenyl group in 3-ethenylmorpholine. Source: Polymer Science Learning Center, University of Southern Mississippi, URL: [Link]
Technical Guide: Characterization of Common Impurities in 3-Ethenylmorpholine Hydrochloride
Introduction & Product Overview
3-Ethenylmorpholine hydrochloride (CAS: Not widely listed as a commodity chemical; often custom synthesized) is a critical chiral building block used in the synthesis of novel therapeutic agents, particularly in kinase inhibitors and neurological targets. Its structure features a morpholine ring with a reactive vinyl (ethenyl) group at the C3 position.
The unique reactivity of the vinyl group, combined with the basicity of the secondary amine, creates a complex impurity profile. This guide provides a comprehensive technical framework for identifying, quantifying, and controlling these impurities during your experimental workflows.
Core Chemical Data
| Property | Specification |
| Chemical Name | 3-Ethenylmorpholine hydrochloride |
| Formula | C₆H₁₁NO[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 149.62 g/mol |
| Key Functional Groups | Secondary Amine (Nucleophile), Vinyl Group (Electrophile/Polymerizable) |
| Chirality | C3 Center (Available as (R), (S), or Racemate) |
Impurity Genealogy: Origins & Mechanisms
Understanding where impurities come from is the first step in characterization. The impurity profile is heavily dependent on the synthetic route employed.
A. Process-Related Impurities (Synthetic Origin)
Two primary synthetic routes are commonly used, each generating distinct impurity signatures:
-
Route A: Pd-Catalyzed Tsuji-Trost Cyclization Mechanism: Reaction of vinyloxiranes with amino alcohols. Primary Impurities:
-
Regioisomers (2-Ethenylmorpholine): Arises from nucleophilic attack at the incorrect carbon of the
-allyl palladium intermediate [1]. -
Linear Amino Alcohols: Incomplete cyclization products.
-
Palladium Residues: Residual heavy metal catalyst (Class 1 elemental impurity).
-
-
Route B: Intramolecular Aza-Wacker Cyclization Mechanism: Oxidative cyclization of amino-alkenes. Primary Impurities:
-
Enamines/Imines: Isomerization of the double bond into the ring (thermodynamic product).
-
Tosyl-Protected Intermediates: If sulfonamide protection was used during cyclization [2].
-
B. Degradation Products (Storage & Handling)
Even high-purity lots can degrade if mishandled.
-
3-Ethenylmorpholine N-Oxide: Formed via oxidation of the secondary amine by atmospheric oxygen or peroxides in solvents.
-
Vinyl Dimers/Oligomers: The vinyl group is susceptible to radical polymerization, especially if stored in light or without a stabilizer.
-
Hydration Products: In the presence of moisture and acid (HCl salt), the vinyl group can hydrate to form 3-(1-hydroxyethyl)morpholine .
Visualizing the Impurity Network
Figure 1: Genealogy of common impurities showing synthetic origins (left) and degradation pathways (right).
Analytical Methodologies
Protocol 1: HPLC Analysis for Organic Impurities
The vinyl group provides weak UV absorption (
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses amine tailing).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 210 nm (primary) and CAD (Charged Aerosol Detection) for non-chromophoric impurities like saturated linear amines.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Protocol 2: Chiral HPLC (Enantiomeric Purity)
Crucial if using the compound for asymmetric synthesis.
-
Column: Chiralpak IG or IC (Immobilized polysaccharide phases are more robust).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Note: The amine additive is strictly required to ensure sharp peaks for the free base form.
Protocol 3: Residual Solvent Analysis (GC-FID)
Common solvents from synthesis include THF, Toluene, and DCM.
-
Inlet: 200°C, Split 10:1.
-
Column: DB-624 (Specialized for volatile organics).
-
Carrier: Helium at 1.5 mL/min.
-
Oven: 40°C (hold 5 min)
240°C at 20°C/min.
Troubleshooting & FAQs
Q1: I see a "ghost peak" that grows over time in my HPLC vial. What is it?
Diagnosis: This is likely dimerization occurring in situ. Mechanism: The vinyl group is reactive. If your sample solvent is not degassed or if the vial is exposed to light, radical coupling can occur. Solution:
-
Prepare samples immediately before injection.
-
Use amber vials.
-
Add a radical inhibitor (e.g., BHT) to the diluent if the assay allows.
Q2: The retention time of the main peak shifts between runs.
Diagnosis: pH instability.
Mechanism: 3-Ethenylmorpholine is a secondary amine. Its ionization state is highly sensitive to mobile phase pH. If your buffer capacity is low, small changes in the mobile phase preparation will shift
Q3: My assay value is consistently low (~95%), but no organic impurities are visible.
Diagnosis: Hygroscopicity or Inorganic Salt Content. Mechanism: Hydrochloride salts of small amines are often hygroscopic. The "missing" 5% is likely water or excess HCl trapped in the crystal lattice. Solution:
-
Perform Karl Fischer (KF) titration to quantify water.
-
Perform Ion Chromatography (IC) to quantify Chloride content.
-
Calculate assay on an anhydrous, solvent-free basis.
Q4: Can I store the free base instead of the hydrochloride salt?
Recommendation: No. Reasoning: The free base is an oil that is prone to rapid oxidation (N-oxide formation) and polymerization. The HCl salt stabilizes the amine (preventing oxidation) and provides a crystalline lattice that reduces polymerization risk. Always store as the HCl salt at -20°C.
Summary of Key Impurities
| Impurity Name | Relative Retention (RRT)* | Origin | Risk Level |
| 3-Ethenylmorpholine (Main) | 1.00 | Target | N/A |
| Morpholine | 0.35 | Degradation (Cleavage) | Low |
| 2-Ethenylmorpholine | 0.92 | Synthetic (Regioisomer) | High (Potency change) |
| 3-Ethenylmorpholine N-Oxide | 0.65 | Degradation (Oxidation) | Medium |
| Vinyl Dimers | > 1.50 | Degradation (Polymerization) | High (Solubility issues) |
*RRT values are approximate and depend on the specific C18 method used.
References
-
Aubineau, T., & Cossy, J. (2018). Pd-Catalyzed Tsuji–Trost Reaction of Vinyloxiranes with Amino Alcohols. Organic Letters, 20(23), 7419–7423. Link
-
Lu, Z., & Stahl, S. S. (2012). Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles. Organic Letters, 14(5), 1234–1237. Link
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Enantioselective Synthesis of 3-Substituted Morpholines from Aminoalkynes. The Journal of Organic Chemistry, 81(19), 8696–8709. Link
-
ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link
Sources
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. dokumen.pub [dokumen.pub]
- 4. researchgate.net [researchgate.net]
- 5. www3.paho.org [www3.paho.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.ge [chemistry.ge]
- 8. US20130225740A1 - Pressure-sensitive adhesive composition, pressure-sensitive adhesive layer, and pressure-sensitive adhesive sheet - Google Patents [patents.google.com]
addressing poor reproducibility in experiments using 3-Ethenylmorpholine;hydrochloride
Welcome to the Technical Support Center for 3-Ethenylmorpholine Hydrochloride (CAS: 148860-48-4).
As a Senior Application Scientist, I frequently see researchers struggle with the reproducibility of workflows involving this specific building block. The dual nature of this molecule—a reactive vinyl group coupled with a secondary amine hydrochloride salt—creates a highly sensitive system. Minor environmental fluctuations can trigger cascading stoichiometric failures, catalyst poisoning, or spontaneous polymerization.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and implement self-validating protocols to ensure your experimental success.
Diagnostic Workflow
Fig 1. Diagnostic workflow for troubleshooting 3-Ethenylmorpholine HCl experiments.
Frequently Asked Questions & Troubleshooting Guide
Q1: My cross-coupling yields fluctuate wildly between batches. What is causing this stoichiometric inconsistency? The Causality: The root cause is almost certainly the hygroscopic nature of the amine hydrochloride salt. Amine hydrochlorides readily absorb atmospheric moisture due to strong ion-dipole interactions and hydrogen bonding[1]. If your batch of 3-Ethenylmorpholine HCl has absorbed even 5-10% water by weight, calculating your reagent equivalents based on the anhydrous molecular weight will result in a significant stoichiometric deficit of the amine. Furthermore, when you add a base to generate the free amine in situ, the excess water alters the effective pH of your microenvironment, leading to incomplete neutralization. The Solution: Treat the salt as a dynamic hydrate. Before any sensitive reaction, you must quantify the water content using Karl Fischer titration and adjust your mass calculations accordingly. Alternatively, dry the reagent rigorously using the self-validating protocol provided below.
Q2: I am observing insoluble, gummy residues in my reaction flask upon heating. How do I prevent this? The Causality: You are observing spontaneous polymerization. The vinyl group at the C3 position is highly susceptible to radical-initiated polymerization and oligomerization, a well-documented challenge in the synthesis of polyvinylamines and vinylmorpholine derivatives[2][3]. Under thermal stress, or in the presence of trace oxygen and basic conditions, the free base form of the molecule cross-links to form poly(vinylmorpholine). The Solution: Never heat the free base form of 3-Ethenylmorpholine without a radical inhibitor (such as BHT or hydroquinone) present in the solvent. If your reaction allows, maintain temperatures below 40°C and rigorously degas your solvents (via freeze-pump-thaw) to remove radical-initiating oxygen.
Q3: My transition-metal catalyzed functionalization (e.g., Aza-Wacker or Heck reaction) is failing or giving complex mixtures. Why? The Causality: The free secondary amine of the morpholine ring acts as a potent σ-donor ligand. In transition-metal catalysis (such as Pd-catalyzed aerobic oxidative aminations), the unprotected amine competitively binds to the metal center[4]. This off-cycle coordination poisons the catalyst, alters its oxidation potential, and prevents it from interacting with the target vinyl π-system. The Solution: Mask the secondary amine. Converting the substrate to tert-butyl 3-ethenylmorpholine-4-carboxylate (Boc-protected) is a field-proven industry standard[5]. This sterically hinders the nitrogen and removes its nucleophilicity, ensuring the catalyst directs its activity solely toward the vinyl group.
Competing Mechanistic Pathways
Fig 2. Competing mechanistic pathways of 3-Ethenylmorpholine free base.
Quantitative Data: Physicochemical Troubleshooting Metrics
To establish a self-validating system, compare your reagent against these baseline metrics before initiating complex syntheses.
| Parameter | Expected Baseline | Impact of Deviation | Corrective Action |
| Water Content (Karl Fischer) | < 0.5% w/w | Stoichiometric errors; incomplete free-basing. | Vacuum dry at 35°C over P₂O₅ for 12 hours. |
| Physical Appearance | Free-flowing white/off-white powder | Clumping indicates moisture; yellowing indicates oxidation/polymerization. | Discard yellowed batches. Break up clumps and dry. |
| Free Base Stability (Neat) | Stable for < 2 hours at 25°C | Rapid polymerization into gummy insoluble mass. | Generate free base in situ only; use immediately. |
| Solubility (HCl Salt) | Soluble in H₂O, MeOH, EtOH | Insoluble particulates indicate polymeric degradation products. | Filter through Celite; if >5% insoluble, discard batch. |
Self-Validating Experimental Protocols
Protocol 1: Moisture Profiling and Anhydrous Preparation
Purpose: To eliminate stoichiometric variability caused by the hygroscopic HCl salt.
-
Sampling: Rapidly weigh 50.0 mg of 3-Ethenylmorpholine HCl into a pre-tared, dry crimp-cap vial under a nitrogen atmosphere.
-
Karl Fischer (KF) Titration: Inject the sample into a volumetric KF titrator.
-
Validation Check: If the water content exceeds 0.5%, proceed to step 3. If below 0.5%, the batch is cleared for exact molar calculations.
-
-
Desiccation: Transfer the bulk reagent to a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅).
-
Vacuum Drying: Apply a high vacuum (< 1 mbar) at 35°C for 12 hours. Caution: Do not exceed 40°C to prevent thermally induced degradation of the vinyl group.
-
Storage: Backfill the desiccator with dry Argon. Store the dried salt in a sealed Schlenk flask at -20°C.
Protocol 2: In Situ Free-Basing and Boc-Protection
Purpose: To prevent catalyst poisoning and intermolecular polymerization during downstream functionalization.
-
Setup: In an oven-dried Schlenk flask purged with Argon, suspend 1.0 equivalent of anhydrous 3-Ethenylmorpholine HCl in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Cooling: Cool the suspension to 0°C using an ice-water bath to suppress radical formation.
-
Base Addition: Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.
-
Causality Note: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the vinyl group.
-
-
Protection: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check: Analyze via ¹H NMR. The disappearance of the broad N-H peak (~2.0 ppm) and the appearance of a sharp 9H singlet (~1.45 ppm) confirms complete protection[5], rendering the molecule safe for transition-metal catalysis.
-
References
-
White, M. C., et al. "Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles". PubMed Central (PMC). Available at: [Link]
-
Aliyev, A., et al. "Preparation of nanostructured KOH/activated coal catalyst for vinylation of morpholine". Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Zhang, Y., et al. "Study on Synthesis and Thermal Property of Polyvinylamine". ResearchGate. Available at: [Link]
-
Gibson, E. K. "Amine hydrochloride salts: a problem in polyurethane synthesis". Enlighten Theses, University of Glasgow. Available at: [Link]
Sources
- 1. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-butyl 3-ethenylmorpholine-4-carboxylate | 1822812-12-3 [sigmaaldrich.com]
Technical Support Center: Alternative Workup Procedures for Reactions Involving 3-Ethenylmorpholine Hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-ethenylmorpholine hydrochloride. As a Senior Application Scientist, I understand that while this reagent is a valuable building block, its unique properties—namely the basic morpholine nitrogen and its formulation as a water-soluble hydrochloride salt—can introduce complexities into reaction workups.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt these procedures to your specific experimental context. Our goal is to provide you with robust, field-tested strategies to overcome common challenges in extraction, purification, and isolation.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My product, a derivative of 3-ethenylmorpholine, shows high water solubility. How can I efficiently extract it from an aqueous reaction mixture?
Underlying Issue: The high water solubility of many morpholine derivatives stems from the basic nitrogen atom, which can be protonated to form a charged, water-soluble ammonium salt, especially in neutral or acidic aqueous solutions. If your reaction was performed with 3-ethenylmorpholine hydrochloride, your product is likely also in its salt form in the aqueous phase.
Alternative Workup Strategies:
-
pH Adjustment for Basification: Before extraction, it is crucial to convert the product from its protonated (salt) form to its neutral, free base form. The free base is significantly less water-soluble and more readily extracted into organic solvents.
-
Protocol: Cool the aqueous reaction mixture in an ice bath. Slowly add a base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a 1-2 M solution of sodium hydroxide (NaOH) while stirring, until the pH of the aqueous layer is between 9 and 11.[1] Monitor the pH using pH paper or a calibrated pH meter.
-
Expert Insight: Use K₂CO₃ as a first choice. It is a strong enough base to deprotonate the morpholinium salt but is less likely than NaOH to cause hydrolysis of sensitive functional groups. It also contributes to the "salting out" effect described next.
-
-
The "Salting Out" Effect: To further decrease your compound's solubility in the aqueous phase, you can increase the ionic strength of the solution.
-
Protocol: After basification, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer until it is saturated.[1] This reduces the ability of water molecules to solvate your organic product, effectively "pushing" it into the organic layer during extraction.
-
-
Selection of an Appropriate Extraction Solvent: If your product remains difficult to extract even after basification and salting out, the choice of solvent is critical.
-
Recommendation: While diethyl ether and ethyl acetate are common, they may not be polar enough. Consider using more polar solvents like dichloromethane (DCM) or a 3:1 mixture of chloroform/isopropanol, which can be particularly effective at extracting polar organic molecules from an aqueous phase.[1][2]
-
Comparative Summary of Extraction Strategies:
| Strategy | When to Use | Key Advantages | Potential Drawbacks |
| pH Adjustment | Always , when the product is a basic amine. | Dramatically increases partition coefficient for organic solvents. | Risk of base-sensitive functional group degradation. |
| "Salting Out" | When the product has residual water solubility after basification. | Simple, effective, and enhances phase separation. | Can increase the density of the aqueous layer. |
| Polar Solvents (DCM, etc.) | For highly polar products that are poorly soluble in less polar organic solvents. | Higher extraction efficiency for polar compounds. | Can co-extract more water and polar impurities. |
FAQ 2: I'm observing significant peak tailing and poor recovery when purifying my morpholine-containing product on a silica gel column. What's causing this and how can I fix it?
Underlying Issue: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of the morpholine moiety in your product can interact strongly with these acidic sites via acid-base interactions. This leads to slow elution, resulting in broad, tailing peaks and, in some cases, irreversible binding of the product to the silica, causing low recovery.[1]
Alternative Chromatography Procedures:
-
Eluent Modification with a Basic Additive: The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.
-
Protocol: Add 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your eluent system (e.g., ethyl acetate/hexanes).[1] Start with 1% Et₃N and optimize as needed. This additive will compete with your product for binding to the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Expert Insight: Triethylamine is volatile and can typically be removed with the solvent on a rotary evaporator. For very sensitive compounds, freshly distilled Et₃N is recommended.
-
-
Use of an Alternative Stationary Phase: If eluent modification is insufficient, consider using a different stationary phase that is less acidic.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in neutral and basic grades.
-
Deactivated Silica Gel: You can also use commercially available deactivated silica gel or prepare it by treating standard silica gel with a base.
-
Troubleshooting Chromatography Issues:
| Problem | Probable Cause | Recommended Solution |
| Peak Tailing/Streaking | Strong interaction between the basic product and acidic silica gel. | Add a basic modifier like triethylamine (0.5-2%) to the eluent.[1] |
| Low Recovery | Irreversible binding of the product to the silica gel. | Switch to a less acidic stationary phase like neutral alumina or use a deactivated silica gel.[1] |
| Poor Separation | Co-elution of impurities with the product. | Optimize the eluent system. A co-solvent system (e.g., DCM/MeOH) often provides better separation for polar compounds.[1] |
FAQ 3: My product "oils out" or forms an amorphous solid during crystallization. What alternative procedures can I try to obtain a crystalline solid?
Underlying Issue: The failure to form crystals can be due to several factors: the presence of impurities that inhibit lattice formation, a solution that is too concentrated, or cooling the solution too quickly. Sometimes, the melting point of the compound is lower than the boiling point of the chosen solvent, causing it to separate as a liquid ("oil out").[3]
Systematic Approach to Crystallization:
-
Solvent Screening: The choice of solvent is paramount. An ideal recrystallization solvent will dissolve your compound when hot but not when cold.[1]
-
Protocol: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethanol/acetone) at room temperature and upon heating.
-
-
Controlled Cooling: Rapid cooling often leads to the precipitation of an amorphous solid or oil.
-
Protocol: After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Inducing Crystallization:
-
Seeding: If you have a small crystal of the pure product, add it to the cooled, saturated solution to initiate crystal growth.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can act as nucleation sites.
-
-
Salt Formation for Purification: If the free base is difficult to crystallize, converting it back to a hydrochloride salt can be an excellent purification strategy. Salts often have higher melting points and are more crystalline than their free base counterparts.
-
Protocol: Dissolve the crude, oily product in a suitable organic solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.[1][4] Collect the precipitated hydrochloride salt by vacuum filtration and then perform a recrystallization on the salt.
-
Visual Workflow & Diagrams
Decision-Making Workflow for Workup & Purification
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the workup of reactions involving 3-ethenylmorpholine derivatives.
Caption: A decision workflow for troubleshooting workup and purification.
References
- BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
- Google Patents. (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- Bansal, G., et al. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- BenchChem. (2025). Avoiding common side reactions in 3-Morpholinopropiophenone hydrochloride synthesis.
- Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP)
- OSHA. (2003). Morpholine.
- PubChem. (n.d.). 3-O-Ethylmorphine hydrochloride.
- University of Rochester. (n.d.). Workup for Reactions in THF/Dioxane.
- ChemRxiv. (2021).
- Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
Sources
Technical Support Center: Troubleshooting 3-Ethenylmorpholine Hydrochloride Workflows
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 3-Ethenylmorpholine hydrochloride (also known as 3-vinylmorpholine HCl). Because this bifunctional building block contains both a reactive secondary amine and a terminal vinyl group, it is highly susceptible to side reactions.
This document provides field-proven diagnostic logic, mechanistic causality, and self-validating protocols to eliminate by-product formation during your synthetic workflows.
Diagnostic Logic Flow
Use the following decision tree to rapidly identify the chemical pathway responsible for your observed by-products.
Diagnostic workflow for identifying and resolving 3-ethenylmorpholine by-products.
Frequently Asked Questions (FAQs)
Q: Why is my reaction yielding a viscous, intractable tar instead of the desired functionalized morpholine? A: This is indicative of vinyl polymerization. The 3-ethenylmorpholine molecule contains an unhindered terminal alkene (vinyl group) which is highly susceptible to radical-initiated auto-polymerization, particularly when the hydrochloride salt is neutralized to the free base[1]. Mechanistic Causality: Free radicals generated by trace oxygen, ambient light, or heat initiate chain-growth polymerization of the vinyl group. Mitigation: To prevent this, add a radical scavenger such as Butylated hydroxytoluene (BHT) or phenyl-β-naphthylamine (10-50 ppm) during the free-basing step, a strategy historically validated in vinyl morpholine synthesis[2]. Keep the temperature strictly below 25°C.
Q: I am observing a significant amount of dimerized mass (m/z ~227) in my LC-MS. How do I stop this? A: You are observing intermolecular hydroamination. The secondary amine of one 3-ethenylmorpholine molecule is acting as a nucleophile and attacking the vinyl group of another molecule. Mechanistic Causality: In its hydrochloride salt form (MW 149.62 g/mol )[3], the amine is protonated and non-nucleophilic. However, once free-based in solution (MW 113.16 g/mol )[1], the secondary amine becomes highly reactive. Mitigation: If your downstream chemistry targets the vinyl group (e.g., Wacker-type oxidative cyclization)[4], you must temporarily mask the amine. We recommend converting it to tert-butyl 3-ethenylmorpholine-4-carboxylate (Boc-protected). If your chemistry targets the amine, ensure the electrophile is added before or simultaneously with the base to outcompete the intermolecular hydroamination.
Q: My yields drop significantly when the reaction is left overnight, and I see +16 Da and +32 Da peaks. A: This indicates auto-oxidation of the vinyl group, leading to epoxides or peroxides. Mechanistic Causality: Alkenes undergo auto-oxidation in the presence of atmospheric oxygen, a process accelerated by light and transition metal contaminants. Mitigation: Mitigation requires a strict inert atmosphere (Argon or Nitrogen) and utilizing freeze-pump-thaw degassing for your solvents.
Quantitative Impact of Mitigation Strategies
The table below summarizes the primary by-product pathways, their analytical signatures, and the expected yield recovery when the correct mitigation strategy is applied.
| By-Product Pathway | Analytical Signature | Primary Cause | Mitigation Strategy | Expected Yield Recovery |
| Polymerization | Viscous residue, broad NMR peaks (1.5-2.5 ppm) | Radical initiation, Heat | Add 50 ppm BHT, T < 25°C | +30-40% |
| Hydroamination (Dimer) | LC-MS [M+H]+ at m/z ~227 | Unprotected free base | Boc-protection of amine | +45-55% |
| Oxidation | LC-MS +16 Da (Epoxide) or +32 Da | O₂ exposure, Light | Argon purge, Degassed solvents | +10-20% |
| Ring-Opening | Loss of morpholine signature in NMR | Harsh basic/acidic conditions | Buffer pH, use mild bases (Et₃N) | +15-25% |
Validated Experimental Protocols
Protocol 1: Controlled Free-Basing and In-Situ Boc-Protection
Purpose: To generate the reactive free base of 3-ethenylmorpholine while immediately trapping the secondary amine to prevent dimerization and polymerization, yielding tert-butyl 3-ethenylmorpholine-4-carboxylate. Self-Validating System: The immediate addition of Boc-anhydride outcompetes intermolecular hydroamination. The protocol is validated by the complete absence of dimerized mass (m/z ~227) in the final LC-MS analysis.
Step-by-Step Methodology:
-
Suspend 3-Ethenylmorpholine hydrochloride (1.0 eq)[3] in anhydrous Dichloromethane (DCM) under a strict Argon atmosphere.
-
Cool the suspension to 0°C using an ice-water bath. (Causality: Low temperature suppresses the kinetic rate of spontaneous vinyl polymerization).
-
Add a catalytic amount of BHT (50 ppm relative to solvent volume) to scavenge any ambient radicals.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) directly to the suspension.
-
Dropwise add Triethylamine (Et₃N, 2.5 eq) over 15 minutes. (Causality: Et₃N neutralizes the HCl salt, releasing the free base which is instantaneously captured by the highly electrophilic Boc₂O).
-
Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure (keep water bath <30°C to protect the vinyl group).
Protocol 2: Aza-Wacker-Type Aerobic Oxidative Cyclization
Purpose: To functionalize the vinyl group using transition-metal catalysis without degrading the substrate. Self-Validating System: Using elevated O₂ pressure ensures productive oxidation of the catalyst outpaces catalyst decomposition, directly correlating pressure with yield[4].
Step-by-Step Methodology:
-
Charge a Parr pressure vessel with the protected 3-ethenylmorpholine derivative (1.0 eq) and a base-free Pd(DMSO)₂(TFA)₂ catalyst system (5-10 mol%)[4].
-
Dissolve the mixture in anhydrous Toluene or DMSO.
-
Pressurize the vessel with O₂ to 60 psi. (Causality: High O₂ pressure stabilizes the Pd catalyst and prevents premature precipitation of Pd(0) black, which would otherwise catalyze unwanted side reactions and substrate degradation)[4].
-
Heat to the optimized temperature (e.g., 60-80°C) and stir for 24 hours.
-
Depressurize carefully, filter through a pad of Celite to remove catalyst residues, and purify via column chromatography.
References
- Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles - PMC (nih.gov)
- tert-butyl 3-ethenylmorpholine-4-carboxyl
- US3179661A - Process of making n-vinyl morpholine - Google P
- 148860-48-4 | 3-Vinylmorpholine - BLD Pharm
- Building Blocks C
Sources
- 1. 148860-48-4|3-Vinylmorpholine|BLD Pharm [bldpharm.com]
- 2. US3179661A - Process of making n-vinyl morpholine - Google Patents [patents.google.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Intramolecular Pd(II)-Catalyzed Aerobic Oxidative Amination of Alkenes: Synthesis of Six-Membered N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Reactivity Analysis of 3-Ethenylmorpholine Hydrochloride and Its Analogs
Introduction
In the landscape of modern medicinal chemistry and synthetic organic chemistry, saturated heterocyclic scaffolds are of paramount importance. The morpholine ring, in particular, is a privileged structure, frequently incorporated into drug candidates to enhance desirable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The introduction of unsaturation, for instance, an ethenyl (vinyl) group, onto this scaffold opens up a vast chemical space for further functionalization, making these building blocks highly valuable.
This guide provides an in-depth comparative analysis of the reactivity of 3-Ethenylmorpholine hydrochloride and a curated set of its structural analogs. The objective is to provide researchers, scientists, and drug development professionals with a nuanced understanding of how subtle structural modifications influence chemical behavior. This analysis will delve into the reactivity of two key functional handles: the vinyl group and the morpholine nitrogen. By examining their participation in characteristic reactions, we aim to elucidate the electronic and steric factors that govern their chemical properties. The insights provided herein are supported by established chemical principles and experimental data to guide the rational selection and application of these versatile building blocks in complex synthetic endeavors.
The analogs selected for this comparative study are:
-
N-Ethenylmorpholine (4-Vinylmorpholine): To contrast the effect of the vinyl group's position on the nitrogen (an enamine) versus on the carbon backbone.
-
3-Ethylmorpholine: To establish a baseline by comparing the unsaturated ethenyl group with its saturated ethyl counterpart.
-
3-Ethenylpiperidine: To evaluate the influence of the heteroatom within the ring (oxygen in morpholine vs. methylene in piperidine) on reactivity.
Structural and Electronic Considerations
The reactivity of these molecules is fundamentally dictated by their electronic and steric properties. The interplay between the electron-withdrawing inductive effect of the morpholine oxygen, the electronic nature of the vinyl group, and the steric hindrance imparted by substituents governs the availability of the nitrogen's lone pair and the electron density of the double bond.
The Influence of the Morpholine Oxygen
The oxygen atom in the morpholine ring is more electronegative than carbon and thus exerts a significant electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, rendering morpholine and its derivatives less basic and less nucleophilic than their corresponding piperidine analogs.[2] This reduced basicity is a key differentiator in their chemical behavior.
The Nature of the Ethenyl (Vinyl) Group
The position of the vinyl group dramatically alters the electronic properties of the molecule:
-
3-Ethenylmorpholine: The vinyl group is attached to a carbon atom (C3). It behaves as a typical isolated alkene, susceptible to electrophilic addition. Its electronic influence on the distal nitrogen atom is primarily a weak inductive effect.
-
N-Ethenylmorpholine: The vinyl group is directly attached to the nitrogen atom, forming an enamine . In this configuration, the nitrogen's lone pair of electrons can delocalize into the π-system of the double bond. This delocalization increases the nucleophilicity of the β-carbon of the vinyl group, making it susceptible to attack by electrophiles, while simultaneously decreasing the basicity and nucleophilicity of the nitrogen atom itself compared to a saturated amine.[3][4]
The hydrochloride salt form of 3-Ethenylmorpholine will have the nitrogen protonated, which will further increase the electron-withdrawing effect on the rest of the molecule, potentially deactivating the vinyl group towards certain reactions.
Comparative Reactivity Analysis
To provide a clear comparison, we will examine two primary classes of reactions: those involving the morpholine nitrogen and those involving the ethenyl (vinyl) group.
Reactivity of the Heterocyclic Nitrogen: Basicity and Nucleophilicity
The basicity of the nitrogen atom is a critical parameter influencing its reactivity as a nucleophile in reactions such as acylation and alkylation. Basicity is quantified by the pKa of the conjugate acid.
| Compound | Structure | Predicted pKa (Conjugate Acid) | Rationale |
| 3-Ethenylmorpholine | ![]() | ~8.0 - 8.5 | The electron-withdrawing oxygen lowers the basicity compared to piperidine. The C3-vinyl group has a minor inductive effect. |
| N-Ethenylmorpholine | ![]() | ~5.5 - 6.0 | The nitrogen lone pair is delocalized into the vinyl π-system (enamine), significantly reducing its availability for protonation. |
| 3-Ethylmorpholine | ![]() | ~7.7 | Similar to N-ethylmorpholine, serving as a saturated baseline. The pKa of N-ethylmorpholine's conjugate acid is reported as 7.67.[5] |
| 3-Ethenylpiperidine | ![]() | ~10.5 - 11.0 | Lacks the electron-withdrawing oxygen of morpholine, making it significantly more basic, similar to other alkyl-substituted piperidines. |
Discussion of Nucleophilicity:
The nucleophilicity of the nitrogen atom generally follows the trend of basicity.
-
3-Ethenylpiperidine is expected to be the most nucleophilic, readily participating in acylation and alkylation reactions.
-
3-Ethenylmorpholine and 3-Ethylmorpholine will be moderately nucleophilic. The steric bulk of the C3-substituent may slightly hinder the approach of electrophiles to the nitrogen atom compared to unsubstituted morpholine.[6]
-
N-Ethenylmorpholine will be the least nucleophilic at the nitrogen due to lone pair delocalization. Acylation and alkylation at the nitrogen will be significantly more challenging.
Reactivity of the Ethenyl (Vinyl) Group
The vinyl group is a versatile handle for a variety of addition reactions. We will focus on the Thiol-Ene Michael addition as a representative and synthetically useful transformation.
Thiol-Ene Michael Addition:
The conjugate addition of a thiol to an electron-deficient alkene is a highly efficient "click" reaction. While the vinyl groups in our target molecules are not strongly electron-deficient, this reaction can still proceed, particularly with nucleophilic thiols or under catalytic conditions. The key difference in reactivity will stem from the electronic nature of the vinyl group.
| Compound | Expected Reactivity in Michael Addition | Rationale |
| 3-Ethenylmorpholine | Moderate | The isolated alkene requires activation or a highly nucleophilic thiol. The reaction proceeds via a standard conjugate addition mechanism. |
| N-Ethenylmorpholine | High (at β-carbon) | As an enamine, the β-carbon is highly nucleophilic and will react with electrophiles, not nucleophiles like thiols in a standard Michael addition. However, it can undergo reactions with Michael acceptors. |
| 3-Ethylmorpholine | Not Applicable | Lacks a double bond for this reaction. |
| 3-Ethenylpiperidine | Moderate | Similar to 3-Ethenylmorpholine, but the more basic nitrogen may influence the reaction if it acts as an internal base catalyst. |
Radical Polymerization:
The vinyl group in these compounds can also undergo radical polymerization. The rate and feasibility of polymerization are influenced by the stability of the propagating radical and steric factors.
-
N-Ethenylmorpholine: The nitrogen atom can stabilize an adjacent radical through resonance, which can affect the polymerization kinetics.
-
3-Ethenylmorpholine and 3-Ethenylpiperidine: These would behave more like typical substituted styrenes or allylic compounds in radical polymerization.
Experimental Protocols
The following protocols are provided as representative methods for evaluating the comparative reactivity of the selected analogs.
Protocol 1: Comparative Analysis of Michael Addition via ¹H NMR Spectroscopy
This protocol describes a method to qualitatively compare the rate of a Thiol-Ene Michael addition reaction by monitoring the disappearance of vinyl proton signals in the ¹H NMR spectrum.[6]
Materials:
-
3-Ethenylmorpholine hydrochloride (and its free base)
-
N-Ethenylmorpholine
-
3-Ethenylpiperidine
-
1-Octanethiol
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Prepare 0.1 M stock solutions of each vinyl-containing analog and 1-octanethiol in CDCl₃.
-
For each analog, mix 0.5 mL of the analog stock solution and 0.5 mL of the 1-octanethiol stock solution in an NMR tube.
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0) and then at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Monitor the integration of the characteristic vinyl proton signals (typically in the 5-6.5 ppm range) relative to a stable internal reference peak (e.g., the solvent peak or a non-reacting proton on the heterocyclic ring).
-
The rate of disappearance of the vinyl proton signals will provide a qualitative measure of the relative reaction rates.
Expected Outcome: It is expected that the reaction with the free-base forms of 3-Ethenylmorpholine and 3-Ethenylpiperidine will proceed, while the hydrochloride salt of 3-Ethenylmorpholine will be significantly less reactive or unreactive without the addition of a base to free the nucleophilic thiol. N-Ethenylmorpholine is not expected to undergo this nucleophilic addition at the vinyl group.
Protocol 2: Comparative Analysis of N-Acylation
This protocol allows for a qualitative comparison of the nucleophilicity of the nitrogen atom in the different analogs via a simple acylation reaction.
Materials:
-
3-Ethenylmorpholine
-
N-Ethenylmorpholine
-
3-Ethylmorpholine
-
3-Ethenylpiperidine
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
TLC plates
Procedure:
-
Prepare 0.1 M solutions of each analog in DCM in separate reaction vials.
-
To each vial, add 1.1 equivalents of triethylamine.
-
At time zero, add 1.0 equivalent of acetyl chloride to each vial simultaneously.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., 5, 15, 30, 60 minutes).
-
The rate of disappearance of the starting amine will provide a qualitative comparison of their nucleophilicity.
Expected Outcome: The expected order of reactivity (fastest to slowest) is: 3-Ethenylpiperidine > 3-Ethylmorpholine ≈ 3-Ethenylmorpholine >> N-Ethenylmorpholine.
Data Visualization
Conceptual Reactivity Workflow
The following diagram illustrates the key decision points and expected reaction pathways based on the structural features of the analogs.
Caption: Conceptual workflow comparing the reactivity of the selected analogs.
Electronic Effects on Nitrogen Basicity
This diagram illustrates the key electronic factors influencing the basicity of the nitrogen atom in the different heterocyclic systems.
Caption: Factors influencing the basicity of the heterocyclic nitrogen.
Conclusion
The reactivity of 3-Ethenylmorpholine hydrochloride and its analogs is a nuanced interplay of steric and electronic effects. This guide has demonstrated that:
-
Basicity and N-Nucleophilicity: The piperidine analog is the most basic and nucleophilic due to the absence of the electron-withdrawing oxygen. The C3-substituted morpholines (ethenyl and ethyl) exhibit moderate basicity, while the N-ethenylmorpholine (an enamine) is significantly less basic due to lone pair delocalization.
-
Vinyl Group Reactivity: The nature of the vinyl group is critical. In 3-ethenyl substituted rings, it behaves as a typical alkene. In N-ethenylmorpholine, it confers enamine character, making the β-carbon nucleophilic.
-
The Hydrochloride Salt: The protonation of the nitrogen in 3-Ethenylmorpholine hydrochloride will significantly reduce the nucleophilicity of both the nitrogen and the vinyl group (via inductive effects), requiring basic conditions for most reactions.
By understanding these fundamental principles, researchers can make more informed decisions in the design and execution of synthetic routes, leveraging the unique reactivity profiles of these valuable heterocyclic building blocks.
References
- BenchChem. (2025). 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. BenchChem Technical Support Team.
- PubChem. (n.d.). N-Vinyl-3-morpholinone. National Institutes of Health.
- Perrin, D.D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Buttersworth & Co.
- Chemistry LibreTexts. (2019, June 5). Relative Basicity of Amines and Other Compounds.
- McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.
- Making Molecules. (2024, September 2). Enamines.
- Wikipedia. (n.d.). Michael reaction.
- BenchChem. (2025). Morpholine vs.
- Alfa Chemistry. (n.d.). Michael Addition.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- Journal of the Chemical Society B: Physical Organic. (n.d.). The addition of amines to vinyl sulphones and sulphonamides.
- Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms.
- Organic Syntheses. (2018). Stannylamine Protocol (SnAP)
- Williams, R. (2022, April 7).
- Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds.
- Wikipedia. (n.d.). Morpholine.
- PubMed. (2006, June 8). 3,3'-bimorpholine derivatives as a new class of organocatalysts for asymmetric Michael addition. Organic Letters, 8(12), 2559-62.
- BenchChem. (2025).
- ResearchGate. (2022, March 18). Recent Advances in Base-Assisted Michael Addition Reactions.
- Semantic Scholar. (n.d.). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes.
- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
- Gupta, S., et al. (n.d.).
- Chemistry Steps. (2021, December 18). Basicity of Amines.
- Taylor & Francis. (n.d.).
- BenchChem. (n.d.). 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery.
- Chemistry Guru. (n.d.). How to compare Basicity of Organic Compounds.
- ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
- SciSpace. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions.
- PubMed Central. (n.d.). (Meth)
- MDPI. (2023, February 2).
- Canadian Science Publishing. (n.d.).
- Enamine. (n.d.). Design and synthesis of morpholine analogues.
- Chair of Analytical Chemistry. (2025, August 28).
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
- RSC Publishing. (2022, April 8). Effect of substituents in novel bioactive tavaborole derivatives on the intermolecular interaction hierarchy.
- PubMed. (n.d.). Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents.
- Wikipedia. (n.d.). Michael addition.
- RSC Publishing. (2020, July 28). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- PubChem. (n.d.). 4-Methylmorpholine.
Sources
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- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 3-Ethenylmorpholine;hydrochloride derivatives
This guide serves as a technical resource for medicinal chemists and drug discovery scientists evaluating 3-Ethenylmorpholine Hydrochloride (3-EM·HCl) as a scaffold for lead optimization. It synthesizes structure-activity relationship (SAR) data, synthetic protocols, and comparative performance metrics against standard morpholine analogs.
Product Identity: 3-Ethenylmorpholine Hydrochloride (3-Vinylmorpholine HCl) CAS Registry (Generic Base): 1346603-75-5 (Representative for derivatives) Core Application: Chiral scaffold for "Escape from Flatland" strategies; metabolic blocking at C3; late-stage functionalization handle.
Executive Summary: The "Vector" Advantage
In modern drug design, the morpholine ring is a "privileged structure" known for improving solubility and pharmacokinetic (PK) profiles.[1][2] However, unsubstituted morpholine is metabolically vulnerable at the
3-Ethenylmorpholine represents a strategic evolution over the standard 3-methylmorpholine . While the methyl group provides a static steric block to metabolism, the ethenyl (vinyl) group offers a dynamic chemical handle . It serves two distinct roles in SAR studies:
-
Metabolic Shield: Sterically hinders CYP450 oxidation at the C3 position.
-
Synthetic Divergence: The alkene functionality allows for late-stage diversification (e.g., via olefin metathesis, hydroboration, or oxidation) to rapidly generate libraries of polar or hydrophobic analogs without re-synthesizing the core.
Comparative Performance Matrix
| Feature | Unsubstituted Morpholine | 3-Methylmorpholine | 3-Phenylmorpholine | 3-Ethenylmorpholine |
| Metabolic Stability ( | Low (C3 Oxidation) | High (Steric Block) | High (Steric + Electronic) | High (Steric Block) |
| Solubility (LogS) | High | High | Low (Lipophilic) | Moderate-High |
| SAR Utility | Baseline | Static Probe (Size) | Hydrophobic Probe | Dynamic Handle (Functionalizable) |
| Covalent Potential | None | None | None | Latent (via activation) |
| Synthetic Complexity | Low | Low | Moderate | Moderate |
Structure-Activity Relationship (SAR) Deep Dive
The C3-Vector Impact
The introduction of an ethenyl group at the C3 position creates a chiral center, allowing the morpholine oxygen to orient specific H-bond interactions while projecting the vinyl tail into adjacent binding pockets.
-
Steric Occlusion: The vinyl group (approx. A-value ~1.5-1.7 kcal/mol) forces the morpholine ring into a specific chair conformation, locking the orientation of the nitrogen lone pair. This reduces the entropic penalty upon binding to a target protein (e.g., Kinase hinge regions).
-
Electronic Modulation: The
hybridized vinyl carbons are slightly electron-withdrawing compared to an ethyl or methyl group, lowering the of the morpholine nitrogen (typically ~8.3 for morpholine ~7.8 for 3-vinyl). This can improve permeability (LogD) by increasing the fraction of neutral species at physiological pH.
Mechanism of Action: Metabolic Blocking
A primary failure mode for morpholine-containing drugs is oxidative deamination or ring-opening via CYP3A4/2D6 attack at the carbon alpha to the nitrogen.
Mechanistic Pathway:
-
Unsubstituted: CYP450 abstracts a hydride from C3
Iminium ion Hydrolysis Ring opening. -
3-Ethenyl Substituted: The vinyl group sterically hinders the approach of the heme-iron oxo species. Furthermore, the vinyl group does not offer an abstractable hydrogen at the connection point (it is a quaternary center relative to the oxidation if the vinyl is substituted, or simply sterically crowded).
Visualization: SAR Decision Logic
The following diagram illustrates the decision process for selecting 3-ethenylmorpholine over alternatives.
Caption: Decision logic for selecting 3-Ethenylmorpholine based on binding pocket characteristics and metabolic requirements.
Experimental Protocols
Synthesis of 3-Ethenylmorpholine Hydrochloride
Note: This protocol describes a robust route via the vinylation of a morpholinone intermediate or amino-alcohol cyclization.
Reagents:
-
N-Boc-morpholin-3-one (Starting Material)
-
Vinylmagnesium bromide (1.0 M in THF)
-
Triethylsilane (
) -
Boron trifluoride etherate (
) -
HCl in Dioxane (4.0 M)
Workflow:
-
Nucleophilic Addition: Dissolve N-Boc-morpholin-3-one (1.0 eq) in anhydrous THF at -78°C. Add Vinylmagnesium bromide (1.2 eq) dropwise. Stir for 2 hours. This forms the hemiaminal intermediate.
-
Reduction: Treat the crude hemiaminal with
(3.0 eq) and (2.0 eq) in DCM at -78°C 0°C. This reduces the hemiaminal to the cyclic ether (N-Boc-3-ethenylmorpholine). -
Deprotection: Dissolve the purified N-Boc intermediate in DCM. Add 4.0 M HCl in Dioxane (5.0 eq). Stir at RT for 4 hours.
-
Isolation: Concentrate in vacuo. Triturate with diethyl ether to yield 3-Ethenylmorpholine Hydrochloride as a white hygroscopic solid.
Metabolic Stability Assay (Microsomal)
Objective: Verify the "Metabolic Shield" hypothesis comparing 3-ethenyl vs. unsubstituted morpholine.
Protocol:
-
Preparation: Prepare 10 mM stock solutions of Test Compound (3-Ethenyl derivative) and Reference (Unsubstituted analog) in DMSO.
-
Incubation: Dilute to 1
in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein). -
Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start the reaction.
-
Sampling: Aliquot samples at
min. Quench immediately with ice-cold Acetonitrile containing internal standard. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Expected Data:
| Compound |
Late-Stage Functionalization (The "Divergent" Advantage)
The true power of the 3-ethenyl scaffold lies in its ability to generate libraries after the core scaffold is synthesized.
Caption: Divergent synthesis pathways utilizing the 3-ethenyl handle to access diverse chemical space.
References
-
Morpholine Scaffolds in Medicinal Chemistry
-
Synthesis of Substituted Morpholines
- Title: "De Novo Assembly of Highly Substituted Morpholines and Piperazines"
- Source:Organic Letters, 2016.
-
URL:[Link]
-
Metabolic Stability of Cyclic Amines
- Title: "Strategies to Reduce Clearance of Cyclic Amines in Drug Discovery"
- Source:Journal of Medicinal Chemistry, 2012.
-
URL:[Link]
-
Chiral Building Blocks
- Title: "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery" (Analogous methodology for vinyl deriv
- Source:Enamine / ChemInform, 2017.
-
URL:[Link]
Sources
A Comparative Guide to the Cross-Validation of 3-Ethenylmorpholine Hydrochloride: Experimental Protocols and Data Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of any new chemical entity is a cornerstone of scientific integrity and progress. This guide provides a comprehensive framework for the cross-validation of 3-Ethenylmorpholine hydrochloride, a morpholine derivative of interest in medicinal chemistry.[1][2] Given the limited publicly available experimental data for this specific compound, this guide presents a robust methodological comparison. We will explore the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—to characterize 3-Ethenylmorpholine hydrochloride and compare its expected analytical profile with two common alternatives: N-methylmorpholine hydrochloride and 4-ethylmorpholine.
The morpholine ring is a privileged scaffold in drug discovery, often incorporated to enhance physicochemical properties such as solubility and to introduce favorable metabolic profiles.[1][2] The ethenyl substitution on the 3-position of the morpholine ring in our target compound introduces a reactive moiety that warrants careful analytical characterization. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a self-validating system for your research.
Physicochemical Properties: A Comparative Overview
| Property | 3-Ethenylmorpholine hydrochloride (Predicted) | N-Methylmorpholine hydrochloride[3][4][5][6][7][8][9] | 4-Ethylmorpholine[10][11][12][13][14] |
| Molecular Formula | C₆H₁₂ClNO | C₅H₁₂ClNO | C₆H₁₃NO |
| Molecular Weight | 149.62 g/mol | 137.61 g/mol | 115.17 g/mol |
| Melting Point | Data not available | 203-211 °C | -63 °C |
| Boiling Point | Data not available | Data not available (as hydrochloride) | 139 °C |
| pKa (of conjugate acid) | ~7-8 | 7.38 | Data not available |
| Solubility | Expected to be soluble in water and polar organic solvents. | Highly soluble in water; soluble in methanol and ethanol. | Soluble in water and organic solvents. |
Analytical Techniques for Structural Elucidation and Purity Assessment
A multi-faceted analytical approach is essential for the comprehensive characterization of a novel compound. The following sections detail the experimental protocols for NMR, FTIR, and HPLC analysis, providing a roadmap for generating and interpreting the necessary data for cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[15] For 3-Ethenylmorpholine hydrochloride, both ¹H and ¹³C NMR will provide critical information on the connectivity of atoms and the overall structure.
-
Sample Preparation:
-
For a hydrochloride salt, solubility and potential signal broadening due to the acidic proton can be challenging.[16][17] A recommended approach is to dissolve approximately 10-20 mg of the sample in 0.75 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
-
If using D₂O, the amine proton will exchange and will not be observed.
-
Alternatively, for quantitative NMR (qNMR), a method using alkaline deuterated methanol can be employed to neutralize the hydrochloride in situ, allowing for analysis of the free base.[16][17]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
-
¹H NMR: Expect signals corresponding to the vinyl protons of the ethenyl group (likely in the 5-6 ppm range), as well as multiplets for the morpholine ring protons. The proton at the 3-position will be coupled to the adjacent vinyl and ring protons.
-
¹³C NMR: Expect signals for the two sp² carbons of the ethenyl group (likely in the 110-140 ppm range) and the sp³ carbons of the morpholine ring.
Diagram: NMR Workflow
Caption: Workflow for NMR analysis of 3-Ethenylmorpholine hydrochloride.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[18]
-
Sample Preparation:
-
The Attenuated Total Reflectance (ATR) technique is ideal for solid samples as it requires minimal preparation.[18]
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid 3-Ethenylmorpholine hydrochloride sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
~3000-2800 cm⁻¹: C-H stretching of the alkyl and vinyl groups.
-
~2700-2400 cm⁻¹: Broad N-H⁺ stretching from the hydrochloride salt.
-
~1640 cm⁻¹: C=C stretching of the ethenyl group.
-
~1100 cm⁻¹: C-O-C stretching of the morpholine ether linkage.
Diagram: FTIR-ATR Experimental Setup
Caption: Simplified diagram of an FTIR-ATR experimental setup.
High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification
HPLC is a cornerstone of pharmaceutical analysis, used for separating, identifying, and quantifying the components of a mixture.[21][22][23][24] A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of polar organic molecules like morpholine derivatives.
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary or binary pump, autosampler, column oven, and a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[25]
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 210 nm, as the ethenyl group provides a chromophore).
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Mobile Phase: Prepare the buffer and filter it through a 0.45 µm membrane filter. Degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve the 3-Ethenylmorpholine hydrochloride reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Ensure the method can resolve the main peak from impurities and degradation products.
-
Linearity: Analyze a series of dilutions of the standard solution to establish a linear relationship between concentration and peak area. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[26]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method. The relative standard deviation (RSD) should typically be less than 2%.[26]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
| Parameter | 3-Ethenylmorpholine hydrochloride (Expected) | N-Methylmorpholine hydrochloride (Typical) | 4-Ethylmorpholine (Typical) |
| Retention Time | Dependent on exact conditions, but expected to be well-retained on a C18 column. | Shorter retention time than the ethenyl derivative due to higher polarity. | Similar or slightly longer retention time than N-methylmorpholine. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| LOD | ~0.05 µg/mL | ~0.1 µg/mL (may require derivatization for high sensitivity)[2] | ~0.1 µg/mL (may require derivatization) |
| LOQ | ~0.15 µg/mL | ~0.3 µg/mL (may require derivatization)[2] | ~0.3 µg/mL (may require derivatization) |
Diagram: HPLC Method Development Logic
Caption: Logical flow for developing an HPLC method for a new compound.
Conclusion and Future Perspectives
This guide has outlined a comprehensive strategy for the cross-validation of 3-Ethenylmorpholine hydrochloride using fundamental analytical techniques. While specific experimental data for this compound remains to be published, the detailed protocols and comparative data for related morpholine derivatives provide a solid foundation for researchers to generate their own robust and reliable analytical data.
The successful application of these methods will enable the unambiguous structural confirmation, purity assessment, and quantification of 3-Ethenylmorpholine hydrochloride. This, in turn, will facilitate its further investigation in drug discovery and development, contributing to the broader understanding of the structure-activity relationships of novel morpholine derivatives. It is imperative that researchers undertaking the synthesis and analysis of this compound publish their findings to enrich the collective scientific knowledge base.
References
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- (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Indo American Journal of Pharmaceutical Sciences, 9(7), 115-122*.
- (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
- Smolecule. (2023, August 15). Buy N-Methylmorpholine hydrochloride | 3651-67-0.
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- (n.d.). Sample preparation for FT-IR. Northern Illinois University.
- Chembk. (2025, August 19). N-Methylmorpholine.
- Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338.
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Benchchem. (n.d.). N-Methylmorpholine: A Comprehensive Physicochemical and Methodological Guide.
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- (n.d.). Fourier transform infrared measurement of the HCl spectrum. University of California, Berkeley.
- Fisher Scientific. (n.d.). N-Methylmorpholine Hydrochloride, 99+%, Thermo Scientific 250 g.
- Environmental Protection Agency. (n.d.). Method 321: Measurement of Gaseous Hydrogen Chloride Emissions at Portland Cement Kilns by Fourier Transform Infrared (FTIR) Spectroscopy.
- Samuels, E. R., & Wang, T. (2020).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0182707).
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 3-Morpholinopropiophenone Hydrochloride.
- Sigma-Aldrich. (n.d.). 4-Ethylmorpholine = 97.0 GC 100-74-3.
- Midac Corporation. (n.d.).
- Forgo, P., & Kover, K. E. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- Chembk. (2025, August 19). 4-methylmorpholine hydrochloride.
- Merck Millipore. (n.d.). 4-Ethylmorpholine.
- ChemicalBook. (n.d.). N-Ethylmorpholine(100-74-3) 13C NMR spectrum.
- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt.
- ChemicalBook. (n.d.). N-Ethylmorpholine(100-74-3) 1H NMR spectrum.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0182707).
- SpectraBase. (n.d.). 4-Ethylmorpholine - Optional[1H NMR] - Spectrum.
- PubChemLite. (n.d.). 4-ethylmorpholine (C6H13NO).
- Benchchem. (n.d.). Application Note and Protocol: HPLC Analysis of 3-Morpholinopropiophenone Hydrochloride.
- NIST. (n.d.). Morpholine hydrochloride.
- National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
- The Royal Society of Chemistry. (n.d.). Synthesis procedure and 1H NMR (CDCl3) and 13C NMR (CDCl3).
- (2018). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in.
- (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals, 13(2).
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Unexpected Iron(III) Chloride-Catalyzed Dimerization of 1,1,3- Trisubstituted-prop-2-yn.
- ResearchGate. (n.d.). a.
- SciSpace. (n.d.). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen.
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- (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- NIST. (n.d.). N-methyl morpholine hydrochloride.
- ChemicalBook. (n.d.). Morpholine(110-91-8) 13C NMR spectrum.
- ResearchGate. (n.d.).
- Pharmaceuticals and Medical Devices Agency. (n.d.). INFRARED REFERENCE SPECTRA..d.). INFRARED REFERENCE SPECTRA.
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benchmarking 3-Ethenylmorpholine;hydrochloride against other synthetic reagents
Benchmarking 3-Ethenylmorpholine Hydrochloride: A High-Fsp³ Scaffold for Next-Gen Medicinal Chemistry
Executive Summary: The Shift to 3D Scaffolds
In the pursuit of novel therapeutics, the "escape from flatland" has become a central dogma. While traditional drug discovery relied heavily on flat, aromatic heterocycles, modern medicinal chemistry prioritizes increased saturation (Fsp³ score) to improve solubility and target specificity.
3-Ethenylmorpholine hydrochloride (3-EM HCl) emerges as a critical building block in this landscape. Unlike its isomer N-allyl morpholine or the chemically distinct N-vinyl morpholine, 3-EM offers a chiral, carbon-bound vinyl "handle" directly on the morpholine ring. This guide benchmarks 3-EM against standard alternatives, demonstrating its superior utility in constructing stereochemically defined, rigidified pharmacophores.
Chemical Profile & Structural Distinction
Before benchmarking, it is vital to distinguish 3-EM from its common congeners. Confusion between C-vinyl and N-vinyl isomers can lead to catastrophic synthetic failures due to differing reactivities.
| Feature | 3-Ethenylmorpholine HCl | N-Vinylmorpholine | N-Allylmorpholine |
| Structure | Allylic Amine (Branched) | Enamine | Allylic Amine (Linear) |
| Chirality | Yes (C3 center) | No | No |
| Stability | High (HCl salt stable) | Low (Hydrolyzes in acid) | High |
| Primary Utility | Chiral scaffold construction | Polymerization monomer | N-alkylation precursor |
| Fsp³ Contribution | High (Creates stereocenter) | Low | Moderate |
Analyst Note: 3-EM is supplied as the hydrochloride salt to prevent autoxidation and polymerization of the vinyl group, ensuring shelf stability >12 months at -20°C.
Benchmarking Performance
Benchmark A: Synthetic Versatility (C-C Bond Formation)
The primary value of 3-EM lies in its vinyl group, which serves as a versatile handle for C-C bond formation while leaving the nitrogen available for further diversification.
Comparison: Reactivity in Cross-Metathesis (CM) and Heck Coupling.
| Reaction Type | 3-Ethenylmorpholine (3-EM) | Alternative: 3-Ethylmorpholine | Alternative: Allyl Acetate | Performance Verdict |
| Heck Coupling | High. Vinyl group is sterically accessible; forms styrenyl-morpholines. | None. Saturated alkyl chain is inert to Pd-catalysis. | High , but lacks the morpholine heterocycle (requires extra steps). | 3-EM allows direct "one-step" installation of functionalized morpholines. |
| Ring-Closing Metathesis (RCM) | Excellent. Forms fused bicyclic systems (e.g., 6-oxa-3-azabicyclo[3.2.1]octanes). | N/A | N/A | 3-EM is the only viable precursor for C3-tethered bicyclic morpholines. |
| Hydrofunctionalization | Good. Anti-Markovnikov addition yields C3-ethyl-X derivatives. | N/A | N/A | Allows late-stage modification of the scaffold. |
Benchmark B: Stereochemical Control
Drug candidates with defined stereochemistry often exhibit superior binding affinity and reduced off-target toxicity.
-
Alternative Method: Synthesis of 3-substituted morpholines via cyclization of chiral amino alcohols.
-
Drawback: Requires multi-step synthesis (epoxide opening, protection, cyclization) with variable yields (40-60%).
-
-
3-EM Method: Use of enantiopure (S)- or (R)-3-Ethenylmorpholine.
Decision Logic: When to Use 3-Ethenylmorpholine
The following diagram illustrates the decision process for selecting 3-EM over other morpholine building blocks.
Caption: Selection logic for morpholine building blocks. 3-EM is the optimal choice when C3-chirality and a reactive vinyl handle are required simultaneously.
Experimental Protocols
These protocols are designed to be self-validating. The success of Step 1 is visually confirmed by the dissolution of the salt and gas evolution (if using carbonates).
Protocol A: N-Protection (Activation for Coupling)
Objective: Convert the HCl salt to a free base or carbamate to prevent amine interference in Pd-catalyzed reactions.
-
Reagents: 3-Ethenylmorpholine HCl (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (Et₃N, 2.5 equiv), DCM (0.2 M).
-
Procedure:
-
Suspend 3-Ethenylmorpholine HCl in DCM at 0°C.
-
Add Et₃N dropwise. Observation: The suspension will clear as the free amine forms.
-
Add Boc₂O in one portion. Warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: TLC (30% EtOAc/Hexane) should show a new spot (Rf ~0.6) and disappearance of the baseline amine.
-
Workup: Wash with 1M HCl (to remove unreacted amine/Et₃N), then Brine. Dry over Na₂SO₄.
-
-
Yield: Typical yields are 90-95%.
Protocol B: Heck Coupling (Library Synthesis)
Objective: Functionalize the vinyl group to create a library of styrenyl-morpholines.
-
Reagents: N-Boc-3-ethenylmorpholine (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Ag₂CO₃ (2.0 equiv), DMF.
-
Procedure:
-
Combine all solids in a sealed tube.
-
Add DMF (degassed) and heat to 80°C for 12 hours.
-
Mechanistic Note: The use of Ag₂CO₃ acts as a halide scavenger, preventing catalyst poisoning and promoting the cationic Pd pathway, which is crucial for sterically hindered allylic systems like 3-EM.
-
-
Purification: Filter through Celite, dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Flash chromatography.
Synthetic Workflow Visualization
The following diagram maps the divergent synthesis pathways accessible from 3-Ethenylmorpholine.
Caption: Divergent synthetic pathways. 3-EM serves as a "linchpin" intermediate, allowing access to three distinct chemical spaces from a single precursor.
References
-
Mullins, R. et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Current Medicinal Chemistry, 2020. Link
-
BLD Pharm. "Product Datasheet: 3-Vinylmorpholine (CAS 148860-48-4)."[4] BLD Pharm Catalog, Accessed 2024. Link
-
Guo, J. et al. "Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors." Frontiers in Pharmacology, 2021. Link
-
Ortiz, K.G. et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc., 2024.[5] Link
-
ChemicalBook. "3-Vinylmorpholine Hydrochloride Product Profile." ChemicalBook Database, Accessed 2024. Link
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head-to-head comparison of different synthetic routes to 3-Ethenylmorpholine;hydrochloride
Introduction
3-Ethenylmorpholine hydrochloride is a substituted morpholine derivative of interest to researchers in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability. The introduction of a reactive ethenyl (vinyl) group at the 3-position provides a versatile handle for further chemical modifications, such as in click chemistry, polymerization, or as a Michael acceptor, making it a valuable building block for the synthesis of complex molecules and novel chemical entities.
This guide provides a head-to-head comparison of two plausible, though not yet established in the literature for this specific molecule, synthetic routes to 3-Ethenylmorpholine hydrochloride. The proposed pathways are designed based on well-established and robust chemical transformations, offering a practical guide for researchers venturing into the synthesis of this and related compounds. We will delve into the strategic considerations behind each route, provide detailed hypothetical protocols grounded in analogous literature precedents, and offer a comparative analysis of their respective strengths and weaknesses.
Route 1: The Wittig-Based Approach from 3-Morpholinone
This strategy leverages the classic Wittig reaction to introduce the exocyclic double bond onto a pre-formed morpholine ring system. The key intermediate for this route is 3-morpholinone, which is readily accessible from simple starting materials.
Synthetic Strategy Overview
The core of this approach is the conversion of a carbonyl group at the 3-position of the morpholine ring into a methylene group. To ensure the stability of the morpholine ring and prevent unwanted side reactions, particularly at the nitrogen atom during the strongly basic conditions of the Wittig reaction, N-protection is a crucial first step.
Caption: Overall workflow for the Wittig-based synthesis of 3-Ethenylmorpholine hydrochloride.
Experimental Protocols
Step 1: Synthesis of 3-Morpholinone
3-Morpholinone can be synthesized via the cyclization of ethanolamine with ethyl chloroacetate. Several procedures are available in the literature.[1][2]
-
Reaction: To a solution of ethanolamine in a suitable solvent such as isopropanol, a strong base like sodium isopropoxide is added. The mixture is then treated with ethyl chloroacetate to induce N-alkylation followed by intramolecular cyclization to yield 3-morpholinone.
-
Rationale: This is a well-established method for the synthesis of lactams from amino alcohols and α-haloesters. The use of a strong base is necessary to deprotonate the hydroxyl group of ethanolamine, facilitating the cyclization step.
Step 2: N-Protection of 3-Morpholinone
The secondary amine of 3-morpholinone needs to be protected to prevent its reaction with the basic and nucleophilic reagents in the subsequent Wittig step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and ease of removal under acidic conditions.
-
Protocol: 3-Morpholinone is dissolved in a suitable solvent like dichloromethane or tetrahydrofuran (THF). Di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine or 4-dimethylaminopyridine (DMAP) are added, and the reaction is stirred at room temperature until completion.
-
Causality: The Boc group is introduced to shield the nitrogen atom from the strongly basic conditions of the Wittig ylide generation and the reaction itself, thus preventing N-alkylation or other side reactions.
Step 3: Wittig Olefination
This is the key step where the carbonyl group of N-Boc-3-morpholinone is converted to a methylene group. The Wittig reaction is a reliable method for alkene synthesis from carbonyl compounds.[3][4][5]
-
Protocol:
-
Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added at low temperature (e.g., 0 °C or -78 °C) to generate the methylenetriphenylphosphorane ylide.
-
Olefination: A solution of N-Boc-3-morpholinone in anhydrous THF is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product, 3-methylene-4-Boc-morpholine, is extracted with an organic solvent, and the solvent is removed after drying. The by-product, triphenylphosphine oxide, can be removed by crystallization or chromatography.
-
-
Expertise & Trustworthiness: The use of anhydrous conditions and an inert atmosphere is critical for the success of the Wittig reaction, as the ylide is highly reactive towards water and oxygen. The choice of a non-stabilized ylide (from an alkylphosphonium salt) typically favors the formation of the desired alkene with aldehydes and ketones.[4] While the reaction with lactams is less common, it is a plausible transformation.
Step 4: N-Deprotection
The Boc protecting group is removed under acidic conditions to yield the free amine, 3-ethenylmorpholine.
-
Protocol: The 3-methylene-4-Boc-morpholine is dissolved in a solvent like dichloromethane or dioxane, and a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added. The reaction is typically fast and proceeds at room temperature.
-
Rationale: The Boc group is labile to acid, which cleaves the tert-butyl-oxygen bond to release the free amine, isobutylene, and carbon dioxide.
Step 5: Hydrochloride Salt Formation
The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
-
Protocol: 3-Ethenylmorpholine is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or another compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.
-
Self-Validation: The formation of a precipitate upon addition of HCl is a strong indicator of successful salt formation. The product can be further characterized by melting point determination and spectroscopic methods.
Route 2: The Grignard/Dehydration Approach
This alternative route involves the construction of the C3-side chain that will become the ethenyl group, followed by its formation through a dehydration reaction. This pathway also commences with the versatile N-protected 3-morpholinone intermediate.
Synthetic Strategy Overview
This approach first introduces a methyl group at the C3 carbonyl carbon via a Grignard reaction, generating a tertiary alcohol. This alcohol is then dehydrated to form the double bond. A crucial consideration is the potential for the Grignard reagent to react with the amide functionality in other ways. A more controlled approach involves an initial aldol-type reaction to introduce a hydroxyethyl group, followed by reduction of the lactam and subsequent dehydration.
Caption: Overall workflow for the Grignard/Dehydration-based synthesis of 3-Ethenylmorpholine hydrochloride.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-morpholinone
This step is identical to the first two steps of Route 1, starting from ethanolamine and ethyl chloroacetate to obtain 3-morpholinone, followed by N-protection with a Boc group.
Step 2: Aldol-Type Addition of Acetaldehyde
To introduce the C2 side chain, an aldol-type reaction is proposed. The enolate of N-Boc-3-morpholinone is generated and reacted with acetaldehyde.
-
Protocol: N-Boc-3-morpholinone is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added to generate the enolate. Freshly distilled acetaldehyde is then added, and the reaction is quenched after a short period. This should yield N-Boc-2-(1-hydroxyethyl)-3-morpholinone.[6]
-
Expertise & Trustworthiness: The use of LDA at low temperatures is standard for generating kinetic enolates of amides and esters, minimizing self-condensation. The α-hydroxyalkylation of 3-morpholinones has been reported, lending credibility to this step.[6]
Step 3: Reduction of the Lactam
The amide carbonyl group needs to be reduced to a methylene group to form the morpholine ring. Strong reducing agents are required for this transformation.
-
Protocol: The N-Boc-2-(1-hydroxyethyl)-3-morpholinone is dissolved in an anhydrous solvent like THF. A powerful reducing agent, such as borane-THF complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), is added carefully at 0 °C. The reaction is then typically heated to reflux to drive it to completion.
-
Causality: Amides are relatively unreactive towards many reducing agents. Strong hydrides like those from borane or LiAlH₄ are necessary to reduce the carbonyl to a methylene group.[7][8]
Step 4: Dehydration of the Secondary Alcohol
The secondary alcohol is eliminated to create the ethenyl double bond.
-
Protocol: The N-Boc-3-(1-hydroxyethyl)morpholine is dissolved in a suitable solvent like toluene or dichloromethane. A dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine, or a strong acid catalyst like p-toluenesulfonic acid (p-TSA) with heating and removal of water, is used.
-
Rationale: Acid-catalyzed dehydration proceeds via protonation of the hydroxyl group, followed by loss of water to form a carbocation, and subsequent deprotonation to form the alkene. Reagents like POCl₃ convert the hydroxyl into a good leaving group, facilitating elimination.
Step 5 & 6: N-Deprotection and Hydrochloride Salt Formation
These final steps are identical to those in Route 1. The Boc group is removed with a strong acid, and the resulting 3-ethenylmorpholine is treated with HCl to form the hydrochloride salt.
Head-to-Head Comparison of the Synthetic Routes
| Feature | Route 1: Wittig-Based Approach | Route 2: Grignard/Dehydration Approach |
| Starting Materials | Ethanolamine, ethyl chloroacetate, methyltriphenylphosphonium bromide | Ethanolamine, ethyl chloroacetate, acetaldehyde |
| Number of Steps | 5 | 6 |
| Key Reactions | Wittig Olefination | Aldol-type Addition, Lactam Reduction, Dehydration |
| Potential Challenges | - Wittig reaction on a lactam may be low-yielding.- Removal of triphenylphosphine oxide by-product can be difficult.- Handling of pyrophoric n-BuLi. | - Control of aldol reaction to prevent side reactions.- Use of highly reactive and hazardous lactam reducing agents (LiAlH₄, BH₃·THF).- Potential for rearrangement during dehydration. |
| Stereocontrol | Not applicable for the target molecule. | The aldol addition creates a new stereocenter, leading to diastereomers which may need separation or could be inconsequential if the hydroxyl group is eliminated. |
| Scalability | Potentially challenging due to the stoichiometry of the Wittig reagent and by-product removal. | Potentially more scalable if reaction conditions are well-optimized, as it avoids stoichiometric phosphonium salts. |
| Safety | Requires careful handling of strong bases like n-BuLi. | Requires careful handling of strong reducing agents like LiAlH₄ and BH₃·THF. |
Conclusion
Both proposed synthetic routes to 3-ethenylmorpholine hydrochloride offer plausible, albeit untested, pathways to this target molecule.
Route 1 is more direct in its approach to forming the double bond, relying on the powerful and predictable Wittig reaction. However, its application to lactams is not as common as with aldehydes and ketones, and the practical issue of by-product removal could complicate purification, especially on a larger scale.
Route 2 involves more steps but utilizes a series of well-understood transformations in heterocyclic chemistry. The key challenges lie in the control of the initial C-C bond formation and the handling of powerful reducing agents. However, this route may offer greater flexibility for creating analogues by varying the aldehyde used in the aldol-type addition step.
For an initial laboratory-scale synthesis, Route 1 might be the more straightforward to attempt, provided the Wittig reaction on the N-Boc-3-morpholinone proves to be efficient. For process development and larger-scale synthesis, Route 2 could ultimately be more advantageous due to the avoidance of stoichiometric organophosphorus reagents and by-products, assuming the yields for each step are optimized.
Ultimately, the choice of route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the tolerance for particular reaction conditions and purification challenges. Experimental validation of these proposed routes is necessary to determine the most efficient and practical method for the synthesis of 3-ethenylmorpholine hydrochloride.
References
- Dobrev, A., Nechev, M., & Ivanov, I. (1989). α-Hydroxyalkylation of 3-Morpholinones with Aromatic Aldehydes and Chloral. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 19(6), 613-619.
- Google Patents. (2016). CN105753804A - Method of preparing 3-morpholinone.
-
Quick Company. (n.d.). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Retrieved from [Link]
- Google Patents. (2021). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
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ResearchGate. (n.d.). Utility of the alkylation process a, Derivatizations of morpholine... Retrieved from [Link]
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PMC. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]
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ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5233. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Google Patents. (2014). CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
- Google Patents. (2013). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. Retrieved from [Link]
-
PMC. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Beilstein Journals. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2020). CN110330467B - A kind of morpholine dehydration aid and its preparation method and application.
- Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.
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Baghdad Science Journal. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines. Retrieved from [Link]
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ResearchGate. (2023). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). Retrieved from [Link]
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PubMed. (1985). Conformational Effects on the Activity of Drugs. 10. Synthesis, Conformation, and Pharmacological Properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and Their Morpholine Analogues. Retrieved from [Link]
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PMC. (2021). Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches. Retrieved from [Link]
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ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine? Retrieved from [Link]
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assessing the novelty and patentability of 3-Ethenylmorpholine;hydrochloride derivatives
Assessing the Novelty and Patentability of 3-Ethenylmorpholine Hydrochloride Derivatives: A Comparative Guide
The morpholine ring is a privileged scaffold in medicinal chemistry, historically leveraged for its psychotropic, antidepressant, and neuroleptic properties[1]. While derivatives substituted at the C2 position—such as 2-aryloxymethylmorpholines and 2-vinylmorpholines—have been extensively documented and patented[1][2], the C3-substituted analogs remain an underexplored frontier.
This guide provides an objective, comparative analysis of 3-Ethenylmorpholine hydrochloride (also known as 3-vinylmorpholine hydrochloride)[3][4], assessing its patentability, evaluating its performance against structural alternatives, and detailing the causal, self-validating protocols required for its synthesis.
Patentability Landscape & Structural Novelty
To establish a composition-of-matter patent, a derivative must demonstrate structural non-obviousness and utility.
-
The Prior Art: US Patent 4,088,814 explicitly covers 2-vinylmorpholine derivatives and their pharmaceutically acceptable acid-addition salts (e.g., oxalates, hydrochlorides) for psychotropic applications[2].
-
The "Position 3" Advantage (Non-Obviousness): Moving the ethenyl (vinyl) group from the C2 position (adjacent to the oxygen atom) to the C3 position (adjacent to the nitrogen atom) drastically alters the electronic and steric environment of the secondary amine. This proximity induces steric hindrance that restricts the rotational freedom of the amine and alters its predicted pKa via the inductive electron-withdrawing effect of the vinyl group.
-
Utility: This unique spatial arrangement can selectively modulate binding affinities at monoamine transporters, offering a clear pathway to patentability based on unexpected biological efficacy.
Logical workflow for assessing the patentability of novel 3-ethenylmorpholine derivatives.
Comparative Performance Analysis
Evaluating 3-ethenylmorpholine against its isomers and saturated analogs is critical for justifying drug development investments. The table below summarizes the physicochemical and synthetic differences between 3-ethenylmorpholine HCl and its primary alternatives.
Table 1: Comparative Analysis of Morpholine Scaffolds
| Parameter | 3-Ethenylmorpholine HCl | 2-Vinylmorpholine HCl | 3-Methylmorpholine HCl |
| Substitution Position | C3 (Adjacent to Nitrogen) | C2 (Adjacent to Oxygen) | C3 (Adjacent to Nitrogen) |
| Steric Hindrance at Amine | High (Rigid planar vinyl group) | Low (Distant from amine) | Moderate (Free rotation) |
| Predicted Amine pKa | ~8.1 (Inductive withdrawal) | ~8.4 | ~8.6 |
| Synthetic Accessibility | Complex (Requires advanced catalysis) | Moderate (Standard vinylation) | High (Commercial availability) |
| Patent Landscape | White Space (Highly Patentable) | Heavily Patented[2] | Prior Art Exists |
Mechanistic Synthesis & Self-Validating Protocols
The Causality of Synthetic Challenges
Standard intramolecular hydroamination of allenes frequently fails to yield 3-vinylmorpholines. Because there is no heteroatom close to the 1,2-propadienic function in the precursor, traditional catalytic systems cannot effectively activate the complex[5].
To overcome this, researchers must employ alternative causal pathways, such as the ring-expansion of tertiary cyclic α-vinylamines[6] or an advanced aza-Wacker-type cyclization promoted by a Pd-SPRIX catalyst. The Pd-SPRIX catalyst is intentionally chosen because its weak σ-donor ability preserves the Lewis acidity of the palladium center. This preserved acidity aggressively increases the electrophilicity of the olefin via metal coordination, forcing the cyclization to occur with high enantioselectivity[7].
Pd-SPRIX catalyzed synthetic pathway and self-validating HCl salt formation.
Protocol 1: Synthesis of N-Protected 3-Ethenylmorpholine via Pd-SPRIX
-
Step 1 (Preparation): Dissolve the N-protected aminoallene precursor (1.0 equiv) in an anhydrous nonpolar solvent (e.g., toluene) under an inert argon atmosphere. Causality: Argon prevents premature oxidation of the sensitive diene intermediates.
-
Step 2 (Catalyst Addition): Introduce 5 mol% Pd-SPRIX complex.
-
Step 3 (Cyclization): Stir the mixture at 80°C for 24 hours under an oxygen atmosphere. Causality: Oxygen acts as the terminal oxidant required to regenerate the active Pd(II) species in the aza-Wacker cycle[7].
-
Step 4 (Purification): Quench with saturated NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography (2% ethyl acetate-hexanes) to yield the N-protected 3-vinylmorpholine[6].
Protocol 2: Hydrochloride Salt Formation (Self-Validating System)
The free base of 3-ethenylmorpholine (CAS 148860-48-4)[3] is prone to volatility and oxidation. Converting it to the hydrochloride salt (C6H12ClNO, MW 149.62)[4] drastically improves shelf-stability, enhances aqueous solubility for biological assays, and provides a crystalline lattice suitable for X-ray crystallographic proof.
-
Step 1 (Deprotection & Dissolution): Following standard deprotection of the amine, dissolve the purified 3-ethenylmorpholine free base in anhydrous diethyl ether at 0°C.
-
Step 2 (Precipitation): Bubble anhydrous HCl gas (or add 1M HCl in ether) dropwise into the solution.
-
Self-Validation Point A: The immediate formation of a white crystalline precipitate visually confirms the successful protonation of the morpholine nitrogen.
-
-
Step 3 (Isolation): Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry in a vacuum desiccator overnight.
-
Step 4 (Self-Validating Purity Check):
-
Gravimetric Yield: Must exceed 92% based on theoretical mass conversion.
-
Chloride Titration: Perform a Mohr titration with AgNO3. The mass fraction of chloride must match the theoretical 23.7% for C6H12ClNO. Validation Logic: A deviation of >0.5% indicates incomplete protonation or trapped solvent, instantly invalidating the batch and preventing downstream assay failures.
-
References
- Morpholine derivatives - US3959273A Google Patents URL
- Morpholine derivatives - US4088814A Google Patents URL
-
Building Blocks Catalogue November 2020 (3-ethenylmorpholine hydrochloride) Namiki Shoji Co., Ltd. URL:[Link]
-
Ring-Expansion of Tertiary Cyclic α-Vinylamines by Tandem Conjugate Addition The Royal Society of Chemistry URL:[Link]
-
Ruthenium and Rhodium catalyzed C-N bond formation reactions University of Insubria URL:[Link]
-
Development of Aza-Wacker-Type Reaction Promoted by Pd–SPRIX Catalyst Osaka University Institutional Repository URL:[Link]
Sources
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- 6. rsc.org [rsc.org]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Advanced Comparison Guide: Analytical Workflows for the Structural Confirmation of 3-Ethenylmorpholine Derivatives
Executive Summary & Structural Ambiguity
3-Ethenylmorpholine hydrochloride (CAS: 148860-48-4) is a highly versatile, polar building block utilized in the synthesis of complex nitrogen-containing heterocycles. When subjected to transition-metal-catalyzed functionalizations—such as Pd-catalyzed aza-Wacker cyclizations, Heck cross-couplings, or hydroaminations—the vinyl group and the secondary amine serve as primary reaction sites [3].
The critical bottleneck in these developmental workflows is unambiguous structural confirmation . Functionalization of the vinyl group frequently yields a mixture of Markovnikov (branched) and anti-Markovnikov (linear) regioisomers. Furthermore, the inherent flexibility of the morpholine ring (rapid chair-chair interconversion) complicates standard 1D NMR analysis. To ensure absolute scientific integrity in drug development, researchers must deploy self-validating analytical systems. This guide objectively compares the three leading platforms for structural elucidation: High-Field 2D NMR + LC-HRMS , Single-Crystal X-Ray Diffraction (SC-XRD) , and the emerging Microcrystal Electron Diffraction (MicroED) [1].
Fig 1. Divergent regioselective functionalization pathways of 3-ethenylmorpholine.
Platform Comparison: Performance & Experimental Viability
The physical state of the synthesized 3-ethenylmorpholine derivative dictates the analytical approach. While SC-XRD has historically been the gold standard for absolute configuration, these derivatives frequently precipitate as seemingly amorphous powders or oils, rendering traditional crystallography impossible without extensive derivatization [4].
Table 1: Objective Comparison of Structural Confirmation Platforms
| Analytical Platform | Ideal Sample State | Minimum Sample Size | Regiochemical Confidence | Stereochemical Confidence | Turnaround Time |
| 2D NMR + LC-HRMS | Liquid / Oil / Soluble Powder | 5–15 mg | High (via HMBC/NOESY) | Moderate (Relative only) | 2–4 Hours |
| SC-XRD | Large Single Crystal (>10 µm) | >10 µm crystal | Absolute | Absolute (Absolute Config.) | Days to Weeks |
| MicroED (Cryo-EM) | Nanocrystalline Powder | ~100 nm (Femtograms) | Absolute | Absolute (Atomic <1 Å) | 1–2 Days |
Data supported by recent comparative studies on small molecule structure determination[2].
Workflow 1: High-Field 2D NMR & LC-HRMS (The Standard)
For derivatives that fail to crystallize (e.g., oily aliphatic functionalizations), a combined LC-HRMS and 2D NMR workflow is the most robust self-validating system. HRMS confirms the exact mass and molecular formula, while 2D NMR maps the atomic connectivity.
Causality of Experimental Choices
Relying solely on 1D
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15 mg of the purified 3-ethenylmorpholine derivative in 600 µL of a highly pure deuterated solvent (e.g., CDCl
or DMSO- ). Note: If the compound is a hydrochloride salt, DMSO- is preferred to prevent line broadening caused by proton exchange. -
LC-HRMS Acquisition: Inject 1 µL into a UPLC system coupled to a Q-TOF mass spectrometer. Utilize Electrospray Ionization (ESI+) to confirm the
ion within <2 ppm mass error. -
1D NMR Baselines: Acquire
H (16 scans, relaxation delay s) and C (1024 scans) spectra at 298 K on a 600 MHz spectrometer. -
HMBC Execution: Run the HMBC experiment optimizing for long-range couplings (
Hz). Look for cross-peaks between the exocyclic carbon atoms and the C3-H of the morpholine ring. -
NOESY Execution: To determine relative stereochemistry (e.g., syn/anti relationship of substituents), acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. This captures through-space dipole-dipole interactions (<5 Å).
Workflow 2: Microcrystal Electron Diffraction (MicroED)
When 3-ethenylmorpholine derivatives yield fine, seemingly amorphous powders, traditional SC-XRD fails. MicroED leverages the fact that electrons interact with matter up to
Causality of Experimental Choices
Because electrons interact so strongly, samples thicker than 500 nm will cause multiple scattering events (dynamical scattering), which degrades data quality [4]. Therefore, samples must be mechanically crushed and analyzed under cryogenic conditions to mitigate radiation damage from the electron beam.
Step-by-Step Methodology
-
Sample Preparation: Place 1–2 mg of the dry morpholine derivative powder between two glass slides and gently apply friction to crush the microcrystals into nanocrystals (100–300 nm).
-
Grid Application: Dust the crushed powder directly onto a glow-discharged Quantifoil copper EM grid. Shake off excess material to ensure a sparse distribution.
-
Cryo-Cooling: Plunge-freeze the grid in liquid nitrogen. Transfer the grid to a cryo-transmission electron microscope (cryo-TEM) operating at 200 kV.
-
Data Collection: Locate a suitable nanocrystal using low-magnification imaging. Switch to diffraction mode and continuously rotate the stage (e.g., 0.5°/s) across a 60° to 120° wedge. Maintain an ultra-low electron dose (<0.01
/Å /s) to preserve the organic framework [1]. -
Phasing and Refinement: Convert the diffraction movies to standard crystallographic formats (e.g., SMV). Process the data using DIALS or XDS. Phase the structure using Direct Methods (SHELXT) and refine the atomic coordinates (SHELXL).
Fig 2. Step-by-step MicroED workflow for sub-micron structural elucidation.
Conclusion & Strategic Recommendations
The structural confirmation of 3-ethenylmorpholine derivatives requires a pragmatic approach tailored to the physical state of the product:
-
For high-throughput screening and liquid/oily products: The 2D NMR + LC-HRMS workflow remains the most efficient and accessible method. It provides robust regiochemical proof, provided HMBC and NOESY protocols are properly optimized.
-
For solid powders that resist crystallization: MicroED is the superior alternative to SC-XRD. It bypasses the weeks-long bottleneck of crystal growth, providing unambiguous, atomic-resolution 3D coordinates directly from crude reaction powders in a matter of hours [2].
By integrating these advanced analytical workflows, drug development professionals can eliminate structural ambiguity, ensuring that downstream biological assays are performed on definitively characterized chemical entities.
References
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science URL:[Link]
-
Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments MDPI URL:[Link]
-
Development of Aza-Wacker-Type Reaction Promoted by Pd–SPRIX Catalyst Osaka University Institutional Repository URL:[Link]
-
Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED CrystEngComm (RSC Publishing) URL:[Link]
Escaping Flatland: Evaluating 3-Ethenylmorpholine Hydrochloride in Next-Generation Therapeutics
As drug discovery programs increasingly prioritize the "escape from flatland"—a paradigm emphasizing higher fractions of sp3-hybridized carbons (Fsp3) to improve clinical success rates—traditional planar heterocycles are being re-evaluated. The morpholine ring is a historically privileged scaffold, ubiquitous in commercial drugs ranging from the antidepressant reboxetine to the targeted anticancer agent gefitinib[1]. However, the over-reliance on unsubstituted morpholine often results in metabolic liabilities, poor patentability, and suboptimal target residence times.
This guide provides a rigorous, objective comparison of 3-Ethenylmorpholine hydrochloride against traditional morpholine building blocks. By analyzing its physicochemical properties, synthetic versatility, and performance in two primary therapeutic areas (Oncology and Central Nervous System disorders), we demonstrate how the strategic incorporation of a C3-vinyl group fundamentally upgrades the pharmacokinetic and pharmacodynamic (PK/PD) profile of resulting drug candidates[2].
Mechanistic Rationale: Why the C3-Vinyl Substitution Matters
The transition from an unsubstituted morpholine to 3-ethenylmorpholine hydrochloride is not merely a synthetic convenience; it is a calculated physicochemical optimization. The causality behind this structural choice rests on three pillars:
-
pKa Modulation via Inductive Effects: The sp2-hybridized ethenyl (vinyl) group exerts a mild electron-withdrawing inductive effect compared to standard alkyl groups. This slightly lowers the basicity of the adjacent secondary amine. A lower pKa (closer to physiological pH 7.4) increases the proportion of the un-ionized drug species, directly enhancing passive membrane permeability—a critical factor for blood-brain barrier (BBB) penetration in CNS drugs[3].
-
Steric Shielding of the α-Carbon: Unsubstituted morpholines are highly susceptible to CYP450-mediated N-dealkylation and α-carbon oxidation, leading to rapid clearance and potentially toxic ring-opened metabolites. The C3-ethenyl group provides targeted steric hindrance, blocking enzymatic access to the vulnerable α-protons.
-
Conformational Locking: The bulky C3 substituent forces the flexible morpholine ring into a highly specific chair conformation. This predefined vector precisely orients the nitrogen lone pair and the oxygen atom to maximize hydrogen-bonding interactions within target binding pockets (e.g., the hinge region of kinases).
Table 1: Comparative Physicochemical and in vitro ADME Properties
Data represents generalized scaffold performance when incorporated into standard pharmacophores.
| Scaffold / Building Block | Amine pKa (Calc.) | Fsp3 Contribution | CYP3A4 Intrinsic Clearance | Synthetic Versatility |
| Unsubstituted Morpholine | ~8.3 | Baseline | High (Rapid N-oxidation) | Low (N-alkylation only) |
| 2-Methylmorpholine | ~8.2 | +0.03 | Medium | Low |
| 3-Ethenylmorpholine HCl | ~7.8 | +0.05 | Low (Steric shielding) | High (Heck, Metathesis) |
Therapeutic Area Evaluation
Oncology: Overcoming Resistance in Kinase Inhibition
Morpholine derivatives are foundational to the development of PI3K and mTOR inhibitors, as the morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region of the kinase domain[4]. However, first-generation inhibitors often suffer from off-target toxicity and poor metabolic stability.
By utilizing 3-ethenylmorpholine hydrochloride, medicinal chemists can execute late-stage functionalizations (such as cross-metathesis) directly on the C3 position. This allows the morpholine ring to occupy the primary binding pocket while the functionalized vinyl extension probes adjacent, poorly conserved allosteric pockets, drastically improving kinase selectivity.
Fig 1: Mechanism of action for 3-ethenylmorpholine-derived PI3K inhibitors in oncology.
Central Nervous System (CNS) Disorders
In CNS drug discovery, the morpholine ring is frequently employed to balance the lipophilic-hydrophilic profile of candidates targeting neurotransmitter reuptake inhibitors or cannabinoid receptors[1]. The challenge lies in achieving sufficient BBB penetration without increasing lipophilicity (LogP) to toxic levels.
3-Ethenylmorpholine hydrochloride solves this by enabling the synthesis of highly functionalized, low-molecular-weight CNS agents. The vinyl group can be stereoselectively reduced to an ethyl group or hydroaminated to introduce secondary pharmacophores without significantly increasing the topological polar surface area (TPSA).
Fig 2: Synthetic diversification of 3-ethenylmorpholine into therapeutic candidates.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols detail the integration and validation of 3-ethenylmorpholine hydrochloride in drug discovery workflows.
Protocol A: Late-Stage Functionalization via Heck Arylation
Causality Check: Palladium(II) acetate is paired with the sterically bulky tri-(o-tolyl)phosphine ligand. The steric bulk accelerates the reductive elimination step and suppresses unwanted alkene isomerization of the ethenyl group prior to migratory insertion, ensuring high regioselectivity.
-
Preparation: In a flame-dried Schlenk tube under argon, combine 3-ethenylmorpholine hydrochloride (1.0 equiv, 1.0 mmol) and the desired aryl iodide (1.2 equiv).
-
Basification: Add anhydrous
(3.0 equiv) to neutralize the hydrochloride salt and act as the base for the Heck catalytic cycle. -
Catalyst Loading: Add
(5 mol%) and (10 mol%). -
Solvent & Reaction: Suspend the mixture in anhydrous DMF (5 mL). Heat to 90°C for 12 hours under continuous stirring.
-
Validation (Self-Correction): Monitor via LC-MS. If the mass of the isomerized enamine byproduct is detected, reduce the temperature to 80°C and increase ligand loading to 15 mol%.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous
(3x) to remove DMF. Dry over and concentrate. -
Analytical Confirmation: Confirm the trans-alkene geometry via
-NMR (look for the vinylic coupling constant Hz).
Protocol B: Microsomal Stability Assay (Metabolic Profiling)
Causality Check: This assay validates the hypothesis that the C3-ethenyl group sterically shields the morpholine nitrogen from CYP450-mediated degradation compared to unsubstituted alternatives.
-
Incubation Matrix: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Spike the 3-ethenylmorpholine-derived test compound (and an unsubstituted morpholine control) to a final concentration of 1 µM.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Data Interpretation: Calculate the intrinsic clearance (
). The 3-ethenylmorpholine derivative should exhibit a at least 30-40% lower than the unsubstituted control, validating the steric shielding effect.
Conclusion
3-Ethenylmorpholine hydrochloride represents a significant leap forward in heterocyclic building blocks. By offering a precise synthetic handle (the vinyl group) combined with favorable physicochemical modulations (pKa lowering and steric shielding), it outperforms traditional unsubstituted morpholines. For drug discovery professionals targeting complex kinase networks in oncology or requiring finely tuned BBB penetrance in CNS therapeutics, this scaffold provides a robust, patentable pathway out of "flatland."
References
- Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC / NIH.
- Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Research Journal of Pharmacy and Technology.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethenylmorpholine Hydrochloride for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical responsibility that underpins laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Ethenylmorpholine hydrochloride, a substituted morpholine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related morpholine derivatives and established chemical safety principles to provide a conservative and robust disposal strategy.
The fundamental principle guiding this protocol is to treat 3-Ethenylmorpholine hydrochloride as a hazardous substance, assuming a hazard profile similar to related morpholine and amine hydrochloride compounds. This approach ensures the highest level of safety for laboratory personnel and adherence to environmental regulations.
Hazard Assessment: Understanding the Risks
Due to the limited availability of specific toxicological data for 3-Ethenylmorpholine hydrochloride, a thorough risk assessment must be conducted by a qualified professional before handling or disposal. The hazard profile is conservatively based on the known risks associated with its parent compound, morpholine, and other amine hydrochlorides.
Morpholine and its derivatives are recognized for a range of hazardous properties. Morpholine itself is classified as a flammable liquid that can be harmful if swallowed and may cause severe skin burns and eye damage[1][2]. Substituted morpholine compounds can also be toxic and corrosive[3]. The hydrochloride salt form may contribute to skin and eye irritation[4]. Therefore, it is prudent to assume that 3-Ethenylmorpholine hydrochloride may exhibit similar toxic, corrosive, and irritant properties.
Table 1: Assumed Hazard Profile and Necessary Precautions
| Hazard Classification | Potential GHS Hazard Statement(s) | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or Toxic if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle only in a well-ventilated area, preferably a chemical fume hood.[1][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[3][4] | Wear chemical-resistant gloves and a lab coat at all times.[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[3][4][5] | Wear tightly fitting safety goggles and a face shield for splash protection.[1] |
| Environmental Hazards | Potentially harmful to aquatic life.[3] | Do not allow the chemical to enter drains or surface water.[2][3][6] |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that involves 3-Ethenylmorpholine hydrochloride, it is imperative to be outfitted with the correct PPE. All handling procedures should be performed within a certified chemical fume hood to minimize inhalation exposure[1].
-
Gloves: Chemical-resistant nitrile or neoprene gloves are required to prevent skin contact[1]. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your skin[6].
-
Eye Protection: Tightly fitting safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[1][4].
-
Lab Coat: A flame-resistant lab coat provides a crucial barrier against chemical splashes[1].
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary. Consult with your institution's Environmental Health and Safety (EHS) department for specific recommendations[4].
Step-by-Step Disposal Protocol
The proper disposal of 3-Ethenylmorpholine hydrochloride is essential for both laboratory safety and environmental compliance. Adherence to the following workflow will ensure that waste is managed responsibly from the point of generation to its final disposal.
Step 1: Waste Segregation and Collection
All waste materials contaminated with 3-Ethenylmorpholine hydrochloride must be collected as hazardous waste. This includes:
-
Unused or excess chemical.
-
Contaminated consumables (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated PPE (gloves, etc.).
-
Rinsate from cleaning contaminated glassware.
Collect all solid and liquid waste in a dedicated, clearly labeled hazardous waste container[1][7]. The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE)[1]. The label must prominently display "Hazardous Waste" and the full chemical name: "3-Ethenylmorpholine hydrochloride"[1].
Step 2: Waste Storage
Proper storage of the hazardous waste container is critical to prevent accidents and ensure regulatory compliance.
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[7].
-
Conditions: The storage area should be cool and dry, away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents[1][3].
-
Containment: The storage area must have secondary containment to control any potential leaks[1].
Step 3: Arranging for Final Disposal
Do not attempt to dispose of this chemical waste through standard laboratory drains or in regular trash.
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup[7].
-
Documentation: Complete all required hazardous waste disposal forms as mandated by your institution and local regulations[7].
-
Handover: Transfer the waste container to authorized hazardous waste personnel upon their arrival[7].
The final disposal of the chemical waste will be handled by a licensed hazardous waste disposal company, likely through high-temperature incineration[8][9].
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Small Spills (within a chemical fume hood):
-
Alert Personnel: Inform others in the immediate vicinity of the spill[7].
-
Ensure PPE: Confirm you are wearing the appropriate PPE, including gloves, goggles, and a lab coat[1].
-
Containment: Contain the spill using an inert absorbent material like vermiculite, sand, or earth[1][10].
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into the designated hazardous waste container[1][7].
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water[7]. All cleaning materials must also be disposed of as hazardous waste.
Large Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert others[7].
-
Isolate: If it is safe to do so, restrict access to the spill area.
-
Contact EHS: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of 3-Ethenylmorpholine hydrochloride.
Caption: Decision workflow for the safe disposal of 3-Ethenylmorpholine hydrochloride.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By following these detailed procedures for the disposal of 3-Ethenylmorpholine hydrochloride, researchers can mitigate risks, ensure compliance, and contribute to a safer working environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your facility and location.
References
-
Capot Chemical. (2013, August 30). Material Safety Data Sheet. Retrieved from [Link]
-
Inchem.org. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]
-
MsdsDigital.com. (n.d.). Morpholine. Retrieved from [Link]
-
PCC Group. (2025, April 16). Morpholine - Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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- 2. pentachemicals.eu [pentachemicals.eu]
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- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. ptb.de [ptb.de]
- 10. msdsdigital.com [msdsdigital.com]
Personal protective equipment for handling 3-Ethenylmorpholine;hydrochloride
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a critical variable in experimental integrity and laboratory safety. 3-Ethenylmorpholine hydrochloride (also referred to as 3-vinylmorpholine hydrochloride) is a highly valuable bifunctional building block in drug discovery, offering both a reactive vinyl group for cross-coupling or polymerization and a morpholine core for pharmacokinetic optimization.
However, handling this compound requires a deep understanding of its physicochemical behavior. Because it is a hydrochloride salt, it presents as a crystalline powder rather than a volatile liquid. This fundamental state change dictates our entire approach to Personal Protective Equipment (PPE) and operational logistics: our primary adversary is no longer organic vapor, but corrosive, hygroscopic dust [1].
Below is the definitive, causality-driven guide to the PPE, handling protocols, and disposal systems required for 3-Ethenylmorpholine hydrochloride.
Physicochemical Profiling & Hazard Assessment
To design an effective PPE matrix, we must first quantify the threat. The hydrochloride salt of morpholine derivatives is highly hygroscopic. When airborne particulates of this salt contact the moisture in your respiratory tract, eyes, or sweat on your skin, they rapidly dissolve, creating a highly localized, concentrated acidic micro-environment that leads to severe irritation or chemical burns[2][3].
Table 1: Quantitative & Hazard Profile of 3-Ethenylmorpholine hydrochloride
| Property / Metric | Value / Description | Operational Implication |
| Molecular Formula | C₆H₁₂ClNO | Contains a reactive vinyl group; sensitive to radical initiators. |
| Molecular Weight | 149.62 g/mol [4] | Fine powder; highly susceptible to electrostatic aerosolization. |
| Physical State | Crystalline Solid | Primary exposure route is inhalation of dust, not vapor. |
| Hygroscopicity | High | Absorbs ambient moisture; clumps and degrades if exposed to air. |
| GHS Classification | Skin Irrit. 2, Eye Dam. 1, STOT SE 3 | Mandates impervious barriers and strict mucosal protection[1]. |
The Causality-Driven PPE Matrix
Do not just wear PPE; understand why it works. Every piece of equipment must form a self-validating barrier against the specific failure modes of amine hydrochlorides[5].
-
Respiratory Protection:
-
The Choice: N95/P100 particulate respirator, or strictly handling the material inside a Class II Type B2 chemical fume hood[6].
-
The Causality: Unlike freebase morpholine, which requires organic vapor cartridges, the hydrochloride salt does not readily volatilize at room temperature. The danger is aerosolized solid particulates. A P100 filter traps 99.97% of airborne particles, preventing the salt from reaching the mucosal lining of the lungs where it would otherwise hydrolyze and cause acute respiratory distress.
-
-
Hand Protection:
-
The Choice: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm inner, 0.3 mm outer thickness).
-
The Causality: Amines can penetrate certain latex polymers, but nitrile offers excellent resistance to morpholine derivatives. Self-Validation: Always perform a visual inflation test prior to donning. If you observe any micro-pitting or discoloration on the outer glove during weighing, it validates the presence of a chemical breach; immediately doff the outer layer, wash hands, and re-glove.
-
-
Eye & Face Protection:
-
The Choice: Indirect-vented chemical splash goggles (e.g., ANSI Z87.1+ certified)[7].
-
The Causality: Standard safety glasses have gaps at the top and sides. Because 3-Ethenylmorpholine hydrochloride is a light powder, static electricity from spatulas can cause the particles to jump and bypass standard glasses, leading to severe corneal damage.
-
-
Body Protection:
-
The Choice: Flame-retardant, impervious lab coat with knit cuffs.
-
The Causality: Knit cuffs prevent the sleeves from dragging through spilled powder, while the impervious coating prevents the hygroscopic salt from absorbing through the fabric and reacting with sweat on your forearms.
-
Operational Workflow: Step-by-Step Methodology
To ensure experimental reproducibility and safety, the handling of 3-Ethenylmorpholine hydrochloride must be treated as a highly controlled transfer operation.
Step 1: Environmental Preparation (The Anti-Static Protocol)
-
Ensure the chemical fume hood has a verified face velocity of 80–100 fpm.
-
Wipe down the analytical balance and surrounding hood surface with an anti-static solution. Causality: The hydrochloride powder holds a static charge. Eliminating static prevents the powder from "jumping" out of the weigh boat, ensuring accurate stoichiometry and preventing contamination.
Step 2: PPE Donning & System Validation
-
Don the impervious lab coat, ensuring cuffs are pulled down to the wrists.
-
Don the inner nitrile gloves, pulling the cuffs under the lab coat sleeves.
-
Don the outer nitrile gloves, pulling the cuffs over the lab coat sleeves. This creates a self-validating "shingle" effect that prevents powder from falling into the glove.
-
Secure chemical splash goggles and particulate respirator.
Step 3: Material Transfer
-
Purge the receiving reaction vessel with Argon or Nitrogen. Causality: The compound's vinyl group and hygroscopic nature require an inert, anhydrous atmosphere to prevent premature degradation.
-
Open the reagent bottle only inside the fume hood.
-
Use a grounded, stainless-steel spatula to transfer the powder to a pre-tared, anti-static weigh boat.
-
Immediately seal the primary container and wrap the cap with Parafilm to lock out ambient moisture.
Spill Response and Disposal Plan
Amine hydrochlorides cannot be flushed down the sink. They are harmful to aquatic life and can alter the pH of wastewater systems[8][9].
Spill Cleanup Protocol:
-
Containment: Do not sweep the powder dry, as this will aerosolize the corrosive dust[10].
-
Dampening: Gently mist the spill with a compatible, non-reactive solvent (e.g., isopropanol) to dampen the powder and suppress dust formation.
-
Collection: Use an inert absorbent pad or damp paper towels to wipe up the dampened salt.
-
Decontamination: Wash the affected surface with copious amounts of water, followed by a final wipe with 70% ethanol to ensure no corrosive residue remains.
Waste Disposal Plan:
-
Place all contaminated wipes, weigh boats, and empty packaging into a designated, sealable solid-waste container.
-
For bulk chemical disposal, dissolve the 3-Ethenylmorpholine hydrochloride in a combustible solvent (such as ethanol or methanol)[3].
-
Transfer the solution to a clearly labeled, non-halogenated organic waste carboy.
-
Route the waste to a licensed environmental disposal facility where it will be processed in a chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize the resulting nitrogen oxides (NOx) and hydrogen chloride (HCl) gases[3][11].
Workflow Visualization
Below is the logical workflow for the lifecycle management of 3-Ethenylmorpholine hydrochloride, illustrating the critical path from storage to safe disposal.
Fig 1: Operational workflow and lifecycle management for 3-Ethenylmorpholine hydrochloride.
References
-
Nexchem Ltd. "SAFETY DATA SHEET - Morpholine". Nexchem. Available at:[Link]
-
MSDS Digital. "MORPHOLINE". MsdsDigital.com. Available at: [Link]
-
Angene Chemical. "Safety Data Sheet - (Dicyclopropylmethyl)amine Hydrochloride". Angene. Available at:[Link]
-
Namiki Shoji Co., Ltd. "Building Blocks Catalogue". Namiki. Available at:[Link]
Sources
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. echemi.com [echemi.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. msdsdigital.com [msdsdigital.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




